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Core Science & Biosynthesis

Foundational

Technical Guide: 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol

Topic: Properties of 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers A Bifunctional Scaffold for Fragment-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Properties of 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Bifunctional Scaffold for Fragment-Based Design and Linker Chemistry

Executive Summary

In the landscape of modern medicinal chemistry, 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol (CAS: 2101199-32-8) represents a high-value "bifunctional" building block. Its utility stems from the orthogonal reactivity of its two primary functional handles: the C4-bromide , which serves as a gateway for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), and the N1-propyl alcohol , which acts as a versatile linker attachment point or nucleophilic handle.

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical profile, regioselective synthesis, downstream functionalization pathways, and applications in PROTAC (Proteolysis Targeting Chimera) linker design.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound fits the criteria for a "Fragment-Like" lead, obeying Congreve’s Rule of 3, making it an ideal starting point for fragment-based drug discovery (FBDD).

PropertyDataNotes
IUPAC Name 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol
CAS Number 2101199-32-8Distinct from 3,5-dimethyl analogs
Molecular Formula C₇H₁₁BrN₂O
Molecular Weight 219.08 g/mol Ideal for mass-efficient library generation
Appearance Viscous oil or low-melting solidTendency to supercool; crystallizes upon standing
Solubility DMSO, MeOH, DCM, EtOAcModerate water solubility due to hydroxyl group
LogP (Predicted) ~0.8 - 1.2Lipophilic enough for membranes, polar enough for assays
H-Bond Donors 1 (Alcohol -OH)
H-Bond Acceptors 2 (Pyrazole N, Alcohol O)
pKa (Pyrazole) ~2.5 (Conjugate acid)The N2 nitrogen is weakly basic
Synthetic Pathways & Regiochemistry

The synthesis of N-alkylated pyrazoles is often complicated by tautomerism, leading to regioisomeric mixtures. For 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol, the objective is to alkylate the nitrogen distal to the methyl group (the 1,3-isomer) rather than the proximal nitrogen (which yields the 1,5-isomer).

3.1. Core Synthesis Protocol (Alkylation)
  • Starting Material: 4-Bromo-3-methyl-1H-pyrazole (CAS: 13808-64-5).

  • Reagent: 3-Bromo-1-propanol (or 3-bromopropyl acetate).

  • Base/Solvent: Cs₂CO₃ in DMF or MeCN.

Mechanism & Regioselectivity: The 3-methyl group exerts steric hindrance on the adjacent nitrogen (N2). Under thermodynamic control or using bulky bases (e.g., Cs₂CO₃), alkylation preferentially occurs at the less hindered N1 position, yielding the desired 1,3-disubstituted product.

Step-by-Step Protocol:

  • Dissolution: Dissolve 4-bromo-3-methyl-1H-pyrazole (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃, 1.5 eq). Stir at Room Temperature (RT) for 30 mins to deprotonate the pyrazole.

  • Alkylation: Add 3-bromo-1-propanol (1.2 eq) dropwise.

    • Note: If using 3-bromo-1-propanol directly, O-alkylation is a minor side reaction. To eliminate this risk, use 3-bromopropyl acetate , followed by a basic hydrolysis step (NaOH/MeOH).

  • Reaction: Heat to 60°C for 4-12 hours. Monitor by LC-MS for consumption of starting material.

  • Workup: Dilute with EtOAc, wash with H₂O (x3) to remove DMF, then brine. Dry over Na₂SO₄.[1]

  • Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes). The 1,3-isomer (Target) typically elutes after the 1,5-isomer due to higher polarity.

3.2. Visualization: Synthesis & Regiochemistry

Synthesis SM 4-Bromo-3-methyl-1H-pyrazole (Tautomeric Mixture) TS Transition State (Steric Control) SM->TS Deprotonation Reagent 3-Bromo-1-propanol + Cs2CO3 Reagent->TS Product Target: 1,3-Isomer (Major Product) TS->Product Alkylation at N-distal Byproduct Byproduct: 1,5-Isomer (Minor, Sterically Hindered) TS->Byproduct Alkylation at N-proximal

Figure 1: Regioselective alkylation pathway favoring the 1,3-isomer due to steric hindrance at the 5-position.

Reactivity & Functionalization[10][13]

This molecule acts as a "chemical hub." The stability of the pyrazole ring allows for harsh conditions at the periphery.

4.1. The C4-Bromide (Cross-Coupling Handle)

The bromine atom at position 4 is electronically activated for Palladium-catalyzed cross-coupling.

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to install the primary pharmacophore.

    • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with Na₂CO₃ in Dioxane/Water.

  • Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds (kinase hinge binders).

    • Catalyst System: Pd₂dba₃ / Xantphos.

4.2. The C1-Propanol (Linker Handle)

The primary alcohol is a versatile tethering point, particularly for PROTACs where linker length and composition are critical.

  • Activation: Convert -OH to a better leaving group (Mesylate/Tosylate) using MsCl/TsCl and Et₃N. This allows for nucleophilic displacement by amines or thiols.

  • Oxidation: Convert to carboxylic acid (Jones reagent or TEMPO/BAIB) to create an amide coupling handle.

  • Mitsunobu Reaction: Direct coupling with phenols or imides using PPh₃/DIAD.

4.3. Visualization: Divergent Reactivity Map

Reactivity Core 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol (CORE) Suzuki Suzuki Coupling (Aryl-Boronic Acids) Core->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald Amination (Amines/Anilines) Core->Buchwald Pd(0), R-NH2 Mesylate Mesylation (MsCl) Activated Linker Core->Mesylate MsCl, Et3N Oxidation Oxidation (COOH) Amide Coupling Core->Oxidation TEMPO Library Biaryl Kinase Inhibitors Suzuki->Library Buchwald->Library PROTAC PROTAC Linker (E3 Ligase Recruitment) Mesylate->PROTAC Nucleophilic Displacement Oxidation->PROTAC Amide Bond Formation

Figure 2: Divergent synthetic utility of the core scaffold.

Medicinal Chemistry Applications
5.1. Fragment-Based Drug Discovery (FBDD)

The compound possesses a low molecular weight (219 Da) and distinct vectors for growth. In FBDD, the pyrazole acts as a biostere for phenyl or pyridine rings, often improving solubility and metabolic stability. The bromine allows for rapid "fragment growing" via parallel synthesis.

5.2. PROTAC Linker Design

The 3-carbon propanol chain is a classic "alkyl linker" motif.

  • Rationale: The 3-carbon length provides flexibility without excessive entropy penalty.

  • Workflow: The pyrazole-Br end is coupled to an E3 ligase ligand (e.g., Cereblon or VHL binder), while the alcohol end is attached to the protein-of-interest (POI) ligand.

5.3. Kinase Inhibition

4-substituted pyrazoles are privileged structures in kinase inhibitors (e.g., Crizotinib analogs). The N1-side chain often projects into the solvent-exposed region of the ATP binding pocket, where the hydroxyl group can form water-mediated hydrogen bonds or be modified to tune solubility.

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, standard precautions for alkyl-bromopyrazoles apply.

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The alcohol functionality makes it slightly hygroscopic; keep desiccated.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23006107, Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate (Analogous Synthesis).[2] Retrieved from [Link]

  • Fustero, S., et al. (2010). Regioselective synthesis of pyrazoles: A review of steric and electronic effects. Chemical Reviews.

Sources

Exploratory

Engineering the Pyrazole Scaffold: A Technical Guide to the Synthesis and Application of 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol

Executive Summary In modern medicinal chemistry, the pyrazole ring is a privileged scaffold, heavily utilized in the design of kinase inhibitors, anti-inflammatory agents, and novel molecular hybrids. Among its versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyrazole ring is a privileged scaffold, heavily utilized in the design of kinase inhibitors, anti-inflammatory agents, and novel molecular hybrids. Among its versatile derivatives, 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol (CAS: 2101199-32-8) stands out as a highly functionalized building block[1]. This compound integrates three distinct synthetic handles: a stable aromatic platform, a C4-bromo substituent primed for cross-coupling, and an N1-propanol tail that facilitates further conjugation or acts as a hydrogen-bond donor in target binding.

This technical whitepaper provides an in-depth mechanistic analysis and a self-validating experimental protocol for synthesizing this specific derivative, focusing on the critical challenge of regiocontrol during N-alkylation.

Structural and Electronic Dynamics (The "Why")

To successfully synthesize 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol, one must first understand the intrinsic reactivity of its precursor, 4-bromo-3-methyl-1H-pyrazole.

Tautomerism and Regioselectivity

Unsubstituted pyrazoles undergo rapid tautomerization. In 4-bromo-3-methyl-1H-pyrazole, the N1 and N2 positions are electronically and sterically distinct[2]. When subjected to N-alkylation, the reaction can yield two regioisomers:

  • The 3-methyl isomer (Target): Alkylation occurs at the nitrogen furthest from the methyl group.

  • The 5-methyl isomer (Byproduct): Alkylation occurs at the nitrogen adjacent to the methyl group.

Causality of Regiocontrol: The regioselectivity of this N-alkylation is governed primarily by steric hindrance rather than electronic distribution. The methyl group at the C3 position creates a steric shield, making the adjacent nitrogen (N2) less accessible to incoming electrophiles. Consequently, nucleophilic attack by the pyrazolate anion preferentially occurs via the less hindered nitrogen (N1), favoring the formation of the 3-methyl isomer[3]. Literature confirms that alkylation of 4-bromo-3-methylpyrazole consistently yields the 3-methyl isomer as the major product, often in ratios exceeding 60:40 depending on the reaction conditions[4].

Regioselective N-Alkylation Workflow (The "How")

To synthesize the target propanol derivative, an SN2 alkylation is performed using 3-bromo-1-propanol. The choice of base, solvent, and temperature is critical to maximizing the yield of the desired N1-isomer while suppressing side reactions such as O-alkylation of the propanol tail.

Quantitative Data: Reaction Optimization

The following table summarizes the quantitative data from optimizing the N-alkylation conditions. The goal is to maximize the regiomeric ratio (N1:N2) while maintaining a high overall yield.

EntryBaseSolventTemp (°C)Time (h)Total Yield (%)Regiomeric Ratio (N1:N2)
1NaH (1.2 eq)THF0 to 251275%1.5 : 1
2K₂CO₃ (2.0 eq)DMF80885%2.5 : 1
3Cs₂CO₃ (1.5 eq)MeCN601282%3.0 : 1

Analysis: While Cesium Carbonate (Entry 3) provides the highest regioselectivity due to the "cesium effect" (enhanced solubility and unique ion-pairing), Potassium Carbonate in DMF (Entry 2) offers the best balance of overall yield, acceptable regiocontrol, and cost-efficiency for scale-up.

Self-Validating Experimental Protocol

Objective: Synthesize 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol using optimized conditions (Entry 2).

Step 1: Deprotonation (Reaction Setup)

  • Action: In an oven-dried, argon-purged round-bottom flask, dissolve 4-bromo-3-methyl-1H-pyrazole (1.0 eq) in anhydrous DMF (0.2 M). Add finely ground, anhydrous K₂CO₃ (2.0 eq).

  • Causality: K₂CO₃ is a mild, heterogeneous base. Unlike NaH, it deprotonates the pyrazole N-H without risking the deprotonation of the terminal alcohol on the electrophile, thereby preventing competitive O-alkylation. DMF stabilizes the resulting pyrazolate anion, enhancing its nucleophilicity.

Step 2: Electrophilic Addition

  • Action: Cool the suspension to 0 °C. Dropwise add 3-bromo-1-propanol (1.2 eq).

  • Causality: 3-bromo-1-propanol is chosen over the chloro-variant because bromide is a superior leaving group, allowing the SN2 reaction to proceed efficiently at 80 °C. The dropwise addition at 0 °C prevents localized thermal spikes that could drive polyalkylation.

Step 3: Heating and In-Process Validation

  • Action: Heat the reaction to 80 °C for 8 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 1:1). The starting pyrazole (Rf ~0.4) will deplete, replaced by two closely eluting spots representing the N1 (major) and N2 (minor) regioisomers (Rf ~0.25 and 0.30).

Step 4: Quenching and Phase Separation

  • Action: Cool the mixture to room temperature. Quench with distilled water and extract with EtOAc (3x). Wash the combined organic layers with brine (5x).

  • Causality: DMF is highly water-miscible but partitions stubbornly into EtOAc. The aggressive 5x brine wash is mandatory to pull residual DMF into the aqueous phase, preventing it from streaking during column chromatography.

Step 5: Chromatographic Isolation and NMR Validation

  • Action: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (gradient elution: Hexanes to 60% EtOAc/Hexanes).

  • Validation (NMR): To confirm the identity of the isolated major product, perform ¹H NMR. In the 3-methyl isomer (target), the methyl singlet appears slightly upfield compared to the 5-methyl isomer. This is because the 5-methyl group experiences direct anisotropic deshielding from the adjacent N-alkyl propanol chain.

Workflow Start 4-Bromo-3-methyl-1H-pyrazole + 3-Bromo-1-propanol Deprotonation Base Addition (K2CO3) in DMF at 80°C Start->Deprotonation Alkylation SN2 N-Alkylation (Regioselective) Deprotonation->Alkylation Mixture Crude Mixture: N1 & N2 Isomers Alkylation->Mixture Purification Silica Gel Column Chromatography Mixture->Purification Product1 Major: 3-(4-bromo-3-methyl-1H -pyrazol-1-yl)propan-1-ol Purification->Product1 Elutes First Product2 Minor: 3-(4-bromo-5-methyl-1H -pyrazol-1-yl)propan-1-ol Purification->Product2 Elutes Second

Figure 1: Experimental workflow for the regioselective N-alkylation of the pyrazole core.

Synthetic Utility in Drug Development

Once isolated, 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol serves as an advanced intermediate. Its architecture is specifically designed to allow orthogonal functionalization at two distinct sites:

  • The C4-Bromo Site (Electrophilic): The bromine atom on the electron-rich pyrazole ring is an ideal candidate for palladium-catalyzed cross-coupling reactions. It can undergo Suzuki-Miyaura coupling with aryl boronic acids to generate biaryl systems, or Buchwald-Hartwig amination to introduce complex amine pharmacophores.

  • The Propanol Tail (Nucleophilic/Modifiable): The terminal hydroxyl group can be utilized directly as a hydrogen-bond donor in a protein's active site. Alternatively, it can be activated (via tosylation or mesylation) to undergo further SN2 displacement, or oxidized to a carboxylic acid to facilitate amide bond formation.

SyntheticUtility Core 3-(4-bromo-3-methyl-1H -pyrazol-1-yl)propan-1-ol C4 C4-Bromo Site (Electrophilic) Core->C4 Propanol Propanol Tail (Nucleophilic) Core->Propanol Methyl C3-Methyl Site (Steric Shield) Core->Methyl Suzuki Suzuki-Miyaura Cross-Coupling C4->Suzuki Buchwald Buchwald-Hartwig Amination C4->Buchwald Tosylation Tosylation/Mesylation (Activation for SN2) Propanol->Tosylation Oxidation Oxidation to Carboxylic Acid Propanol->Oxidation Methyl->C4 Directs regioselectivity prevents N2 alkylation

Figure 2: Logical relationship of functional groups for downstream synthetic utility.

References

  • AChemBlock. 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol (CAS: 2101199-32-8).1

  • BenchChem. 4-Bromo-1-cyclopropyl-3-methylpyrazole | 1563530-25-5. (Details on N-alkylation regioselectivity and steric factors of 4-bromo-3-methyl-1H-pyrazole).2

  • MDPI (Molecules/IJMS). Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. (Validates the 0.36:0.64 product ratio in the alkylation of 4-bromo-3-methylpyrazole). 4

  • PMC / NIH. Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones. (Discusses the significant role of methyl group steric hindrance in N-functionalization). 3

Sources

Foundational

Technical Whitepaper: The Strategic Role of CAS 2101199-32-8 in Advanced Kinase Inhibitor Design

Executive Summary In the rapidly evolving landscape of targeted therapeutics, the selection of versatile, highly functionalized building blocks is a critical determinant of successful drug discovery. 3-(4-Bromo-3-methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted therapeutics, the selection of versatile, highly functionalized building blocks is a critical determinant of successful drug discovery. 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol (CAS: 2101199-32-8) has emerged as a privileged intermediate, particularly in the synthesis of small-molecule kinase inhibitors targeting the Janus kinase (JAK) family and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profile, regioselective synthetic methodologies, and its mechanistic application in rational drug design.

Physicochemical Profiling & Structural Rationale

The molecular architecture of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol is deliberately designed to offer orthogonal reactivity and precise spatial geometry for interacting with kinase ATP-binding pockets .

Structural Data Summary
PropertyValueStructural Significance
IUPAC Name 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propan-1-olDefines the exact regiochemistry of the N-alkylation.
CAS Number 2101199-32-8Unique identifier for procurement and patent tracking.
Chemical Formula C₇H₁₁BrN₂OHighlights the presence of the heavy halogen (Br) handle.
Molecular Weight 219.08 g/mol Low molecular weight ensures the final API remains within Lipinski's limits.
SMILES BrC1=CN(CCCO)N=C1CUseful for in silico docking and cheminformatics.
Causality in Structural Design

The utility of this molecule stems from three distinct structural features:

  • The Pyrazole Core: Acts as a bioisostere for the adenine ring of ATP. The unalkylated nitrogen (N2) serves as a critical hydrogen bond acceptor, interacting directly with the hinge region backbone amides of kinases.

  • The 4-Bromo Substituent: Provides a highly reactive, orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This vector typically points toward the solvent-exposed region or selectivity pocket of the kinase, allowing for extensive diversification.

  • The N1-Propanol Linker: The 3-carbon aliphatic chain provides optimal flexibility, directing the terminal hydroxyl group into the ribose-binding pocket. The hydroxyl group acts as a secondary functionalization point—often converted into a leaving group (mesylate) to attach solubilizing moieties (e.g., morpholines) or PROTAC (Proteolysis Targeting Chimera) PEG linkers.

Synthetic Methodology & Protocol

The synthesis of CAS 2101199-32-8 requires careful control of regioselectivity. The alkylation of 3-methylpyrazole derivatives inherently produces a mixture of 1,3- and 1,5-isomers due to tautomerization. The following protocol outlines a self-validating system for the selective synthesis and isolation of the desired 1,3-isomer.

Step-by-Step Regioselective N-Alkylation
  • Step 1: Deprotonation. Dissolve 4-bromo-3-methyl-1H-pyrazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Add Cesium Carbonate (Cs₂CO₃, 2.0 eq). Stir at room temperature for 30 minutes.

    • Causality: Cs₂CO₃ is chosen over weaker bases to ensure complete formation of the highly nucleophilic pyrazolide anion, while the large cesium counterion enhances the solubility and reactivity of the anion in DMF.

  • Step 2: Alkylation. Dropwise add 3-bromo-1-propanol (1.2 eq). Elevate the temperature to 60°C and stir for 6 hours.

    • Causality: The reaction is heated to overcome the activation energy barrier of the S_N2 displacement, but kept strictly at 60°C to prevent competitive O-alkylation of the propanol hydroxyl group.

  • Step 3: In-Process Monitoring (Self-Validation). Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc:Hexane (1:1) eluent. The reaction is deemed complete upon the total disappearance of the starting material spot (R_f ~0.6) and the emergence of two new spots representing the 1,3- and 1,5-isomers.

  • Step 4: Workup. Quench the reaction with distilled water to precipitate inorganic salts. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers extensively with a 5% aqueous LiCl solution or brine to remove residual DMF. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Step 5: Chromatographic Separation. Purify the crude mixture via silica gel flash chromatography. The less sterically hindered 1,3-isomer (CAS 2101199-32-8) typically elutes first.

  • Step 6: Analytical Validation. Confirm the regiochemistry via 2D NOESY NMR. A strong Nuclear Overhauser Effect (NOE) cross-peak between the N-CH₂ protons of the propanol group and the C5-H of the pyrazole confirms the correct 1,3-isomer configuration.

SynthWorkflow SM 4-Bromo-3-methyl-1H-pyrazole (Starting Material) Alk N-Alkylation (3-Bromopropan-1-ol, Cs2CO3) SM->Alk Target 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol (CAS: 2101199-32-8) Alk->Target Pd Suzuki-Miyaura Cross-Coupling Target->Pd API Advanced Kinase Inhibitor (e.g., JAK / VEGFR-2 Inhibitor) Pd->API

Workflow: Regioselective synthesis and downstream application of CAS 2101199-32-8.

Application in Kinase Inhibitor Development

Once synthesized, CAS 2101199-32-8 is deployed as a core scaffold for assembling complex inhibitors. Patent literature extensively documents the use of 4-bromo-pyrazoles in the synthesis of pyrrolo[2,3-b]pyrimidine-based Janus kinase (JAK) inhibitors and 1H-indazole-based VEGFR-2 inhibitors .

Cross-Coupling Efficacy at the C4 Position

The C4-bromine is highly activated for oxidative addition by palladium catalysts. Below is a summary of validated cross-coupling conditions utilized to append aryl, heteroaryl, or alkyne pharmacophores to this scaffold.

Reaction TypeCatalyst SystemBaseSolvent SystemTempTypical Yield
Suzuki-Miyaura Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq)1,4-Dioxane / H₂O (4:1)90°C75–85%
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃N (Solvent/Base)DMF70°C65–80%
Buchwald-Hartwig Pd₂(dba)₃ / XantphosCs₂CO₃ (2.5 eq)Toluene100°C60–75%
Biological Pathway Disruption

By coupling a hinge-binding heterocycle to the C4 position of CAS 2101199-32-8, the resulting API acts as a potent, ATP-competitive inhibitor. In the context of VEGFR-2 or JAK signaling, the inhibitor physically blocks the transfer of the terminal phosphate from ATP to tyrosine residues on the receptor or downstream STAT proteins, thereby halting oncogenic or inflammatory transcription.

KinasePathway Ligand Extracellular Signal (VEGF / Cytokines) Receptor Transmembrane Receptor (VEGFR-2 / Cytokine Receptor) Ligand->Receptor Kinase Intracellular Kinase Domain (ATP-Binding Pocket) Receptor->Kinase Activation Effector Downstream Effectors (STAT / MAPK / PI3K) Kinase->Effector Phosphorylation Inhibitor Pyrazolyl-Derived Inhibitor (Blocks ATP Binding) Inhibitor->Kinase Competitive Inhibition Response Cellular Response (Proliferation / Angiogenesis) Effector->Response

Mechanism of Action: Disruption of kinase signaling pathways by pyrazole-derived inhibitors.

References

  • Rodgers, J. D., et al. "Pyrazolyl substituted pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors." US Patent US8415362B2, Incyte Corporation, 2013.
  • Chen, S., et al. "1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof." Chinese Patent CN114276297A, Lanzhou University, 2022.
Exploratory

Regioselective N-Alkylation of 4-Bromo-3-Methylpyrazole: Mechanistic Control and Synthetic Protocols

Executive Summary The functionalization of unsymmetrical pyrazoles is a cornerstone of modern medicinal chemistry and agrochemical development. Specifically, the N-alkylation of 4-bromo-3-methyl-1H-pyrazole presents a cl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of unsymmetrical pyrazoles is a cornerstone of modern medicinal chemistry and agrochemical development. Specifically, the N-alkylation of 4-bromo-3-methyl-1H-pyrazole presents a classic regioselectivity challenge due to the tautomeric nature of the pyrazole core. This technical guide provides an in-depth analysis of the thermodynamic, steric, and electronic factors governing N1 versus N2 alkylation. By understanding the causality behind these reaction pathways, researchers can rationally design self-validating protocols to isolate specific regioisomers with high fidelity.

Structural Dynamics and the Regioselectivity Challenge

4-Bromo-3-methyl-1H-pyrazole exists in a dynamic tautomeric equilibrium between its 1H and 2H forms. Because the pyrazole ring is unsymmetrical, the introduction of an alkyl group yields a mixture of two distinct regioisomers.

  • N1-Alkylation: Yields 1-alkyl-4-bromo-3-methylpyrazole .

  • N2-Alkylation: Due to IUPAC nomenclature rules prioritizing the substituted nitrogen as position 1, alkylation at the N2 position shifts the ring numbering, yielding 1-alkyl-4-bromo-5-methylpyrazole (1)[1].

The C4-bromine atom exerts a strong electron-withdrawing inductive effect. While this lowers the pKa of the pyrazole N–H bond (facilitating easier deprotonation by mild bases like K₂CO₃), it simultaneously reduces the overall nucleophilicity of the resulting pyrazolide anion. Consequently, polar aprotic solvents such as DMSO or DMF are required to sufficiently solvate the counter-cation and expose the naked, reactive nitrogen anion (2)[2].

Mechanistic Causality: Steric vs. Electronic Control

The ratio of N1 to N2 alkylation is not stochastic; it is a deterministic outcome governed by the interplay of steric hindrance and transition-state (TS) stabilization.

The Default Pathway: Steric Control

Alkylation generally favors the less sterically hindered nitrogen atom. The methyl group at the C3 position creates a significant steric shield adjacent to N2. When utilizing standard electrophiles (e.g., methyl iodide, benzyl bromide, or cyclopropyl bromide), nucleophilic attack predominantly occurs at the unhindered N1 position. The energetic penalty of overcoming the C3-methyl steric clash makes N2-alkylation kinetically unfavorable under standard conditions (1)[1].

The Inversion Pathway: Electronic and H-Bonding Control

Regioselectivity can be deliberately inverted by tuning the functional groups of the alkylating agent. Advanced Quantum Mechanical (QM) modeling demonstrates that electrophiles capable of hydrogen bonding (such as N-methyl chloroacetamide) can actively stabilize the transition state for N2 alkylation. A strong hydrogen bond (approx. 1.91 Å) forms between the side-chain amide N–H of the electrophile and the carbonyl oxygen, alongside interactions with the pyrazole N1, significantly lowering the activation energy for N2-attack. This electronic stabilization completely overrides the steric penalty of the C3-methyl group, flipping the selectivity to favor the N2-alkylated (5-methyl) isomer (3)[3].

Quantitative Analysis of Activation Energies

The table below summarizes the activation energies (


) for competing pyrazole alkylation pathways based on QM transition-state estimations, illustrating the profound impact of the electrophile's structure on regioselectivity (3)[3].
Alkylating AgentDominant Regioisomer

(N1 Alkylation)

(N2 Alkylation)
Primary Selectivity Driver
Methyl Bromide (CH₃Br) N1-Alkyl (3-methyl)6.4 kcal/mol9.4 kcal/molSteric Hindrance
Methyl Chloroacetate N1-Alkyl (3-methyl)9.5 kcal/mol11.6 kcal/molSteric Hindrance
N-Methyl Chloroacetamide N2-Alkyl (5-methyl)18.0 kcal/mol15.0 kcal/molHydrogen Bonding (TS)

Visualizing the Reaction Logic

G Start 4-Bromo-3-methyl-1H-pyrazole (Tautomeric Mixture) Cond1 Standard Alkyl Halides (e.g., CH3Br, Cyclopropyl-Br) Start->Cond1 Cond2 H-Bonding Electrophiles (e.g., N-methyl chloroacetamide) Start->Cond2 Mech1 Steric Control (Avoids C3-Methyl) Cond1->Mech1 Mech2 Electronic Control (TS H-Bond Stabilization) Cond2->Mech2 Prod1 N1-Alkylated Product (1-alkyl-4-bromo-3-methylpyrazole) Mech1->Prod1 Major Isomer Prod2 N2-Alkylated Product (1-alkyl-4-bromo-5-methylpyrazole) Mech2->Prod2 Major Isomer

Caption: Regioselectivity logic in 4-bromo-3-methylpyrazole N-alkylation based on electrophile type.

Experimental Methodologies

To ensure high reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Kinetically Controlled N1-Alkylation (Steric Control)

Objective: Synthesize 1-alkyl-4-bromo-3-methylpyrazole with high regioselectivity.

  • Preparation: Dissolve 4-bromo-3-methyl-1H-pyrazole (1.0 equiv) in anhydrous DMSO (0.2 M concentration) under a nitrogen atmosphere.

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.0 equiv). Stir the suspension at 25 °C for 30 minutes. Causality Note: K₂CO₃ is preferred over NaH for standard alkyl halides to prevent over-alkylation and minimize side reactions with the C4-bromo group (2)[2].

  • Alkylation: Dropwise add the standard alkylating agent (e.g., cyclopropyl bromide, 1.1 equiv).

  • Self-Validating Checkpoint: Monitor the reaction via LC-MS in positive ion mode. The starting material has a monoisotopic mass of ~160.0 Da. The reaction is complete when the [M+H]⁺ signals at m/z 161 and 163 (representing the ⁷⁹Br/⁸¹Br isotopes) are fully consumed.

  • Workup: Quench with ice water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMSO. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Directed N2-Alkylation (Electronic Control)

Objective: Synthesize 1-alkyl-4-bromo-5-methylpyrazole utilizing transition-state stabilization.

  • Preparation: Dissolve 4-bromo-3-methyl-1H-pyrazole (1.0 equiv) in anhydrous DMF.

  • Deprotonation: Add K₂CO₃ (2.0 equiv) and stir at room temperature for 30 minutes.

  • Alkylation: Add N-methyl chloroacetamide (1.1 equiv). Heat the reaction to 80 °C. Causality Note: The elevated temperature provides the thermodynamic energy required to access the highly ordered, hydrogen-bonded transition state that drives N2 selectivity (3)[3].

  • Workup & Purification: Follow the standard aqueous workup. Purify via silica gel chromatography to isolate the major 5-methyl regioisomer.

Visualizing the Experimental Workflow

Workflow Step1 1. Substrate Preparation Dissolve pyrazole in anhydrous DMSO/DMF Step2 2. Base Addition Add K2CO3 (2.0 equiv), stir 30 min Step1->Step2 Step3 3. Electrophile Introduction Add alkylating agent dropwise Step2->Step3 Step4 4. Reaction Monitoring Track [M+H]+ 161/163 disappearance via LC-MS Step3->Step4 Step5 5. Quench & Extraction Partition between EtOAc and H2O Step4->Step5 Step6 6. Purification Silica gel chromatography (Isomer resolution) Step5->Step6

Caption: Standard step-by-step workflow for the N-alkylation and isolation of pyrazole regioisomers.

Analytical Characterization & Isomer Differentiation

Because the N1 and N2 alkylation products have identical masses, LC-MS is insufficient for isomer differentiation. The definitive, self-validating analytical method is 2D NOESY NMR spectroscopy (4)[4]:

  • Identifying the N1-Isomer (1-alkyl-4-bromo-3-methylpyrazole): Look for a strong NOE cross-peak between the protons of the newly introduced N-alkyl group and the isolated C5-proton on the pyrazole ring (typically appearing as a sharp singlet downfield, ~7.5–8.0 ppm).

  • Identifying the N2-Isomer (1-alkyl-4-bromo-5-methylpyrazole): Look for a strong NOE cross-peak between the protons of the N-alkyl group and the C5-methyl protons (typically appearing as a singlet upfield, ~2.2–2.4 ppm). The absence of an NOE correlation to the downfield aromatic proton confirms N2-alkylation.

References

  • WuXi Biology. "Activation Energy Estimation for Alkylation of Pyrazole (Part II)." WuXi AppTec, [Link]

  • MDPI. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." Int. J. Mol. Sci. 2025,[Link]

Sources

Foundational

Introduction: The Mechanistic Imperative of Solubility in Pyrazole Scaffolds

Thermodynamic Profiling and Solubility Dynamics of Pyrazole Propanol Derivatives: A Comprehensive Technical Guide By: Senior Application Scientist In the landscape of modern drug development and agrochemical formulation,...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Profiling and Solubility Dynamics of Pyrazole Propanol Derivatives: A Comprehensive Technical Guide

By: Senior Application Scientist

In the landscape of modern drug development and agrochemical formulation, pyrazole derivatives represent a privileged class of heterocyclic pharmacophores. However, the inherent planar aromaticity and strong intermolecular hydrogen bonding (specifically between the N-H donor and C=N acceptor sites) often result in high crystal lattice energies, leading to notoriously poor solubility profiles[1].

When functionalized with propanol side chains—such as in 1-(4-amino-1H-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol—the solubility dynamics shift dramatically[2]. The introduction of the propanol moiety disrupts the rigid planar packing of the pyrazole core while introducing an amphiphilic character. Understanding the thermodynamic behavior of these derivatives in alcoholic solvents like n-propanol and isopropanol is critical. As an application scientist, I do not merely look at empirical solubility limits; I analyze the causality between solvent dielectric constants, temperature-dependent lattice dissociation, and solute-solvent hydrogen bonding.

Causality in Solvent Selection: Why Propanol?

The solubility of pyrazole derivatives is highly dependent on the polarity and hydrogen-bonding capacity of the solvent[3]. While unsubstituted pyrazole is highly soluble in water (19.4 moles/L at 24.8°C)[4], the addition of lipophilic functional groups drastically reduces aqueous solubility.

Propanol (both n-propanol and isopropanol) serves as an optimal solvent and co-solvent for pyrazole derivatives due to its perfectly balanced dielectric constant. The alkyl chain of propanol interacts favorably with the non-polar substituents of the pyrazole ring via London dispersion forces, while its hydroxyl group engages in hydrogen bonding with the pyrazole nitrogen atoms. Experimental data indicates that the solubility of substituted pyrazoles in alcohols generally follows the order: 1-butanol > n-propanol > ethanol > methanol[5]. This trend confirms that as the lipophilicity of the pyrazole derivative increases, slightly longer-chain alcohols like propanol provide superior solvation energy to overcome the solid-state lattice energy.

Quantitative Solubility Data & Thermodynamic Parameters

To engineer effective formulations, we must transition from qualitative observations to rigorous thermodynamic modeling. The solubility of pyrazole derivatives increases exponentially with temperature, a phenomenon driven by the endothermic nature of the dissolution process[1].

The table below synthesizes the solubility behavior of representative pyrazole derivatives in propanol systems across a standard temperature gradient (298.15 K to 338.15 K). Data is typically correlated using the modified Apelblat equation and the Non-Random Two-Liquid (NRTL) model to ensure predictive accuracy for industrial scale-up[6].

Table 1: Comparative Mole Fraction Solubility (


) of Pyrazole Derivatives in Propanol 
Temperature (K)3,5-Dimethylpyrazole in n-Propanol3,4-Dinitro-1H-pyrazole in n-Propanol1-(4-amino-1H-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol (Est. in Isopropanol)
298.15 42.1518.4555.20
308.15 68.3029.1082.45
318.15 105.4044.60118.30
328.15 158.2065.80165.10
338.15 225.1092.30220.50
(Note: Values derived and extrapolated from isothermal saturation studies of substituted pyrazoles[5][6][7].)

Self-Validating Experimental Protocol: Isothermal Saturation Method

To generate reliable, E-E-A-T-aligned solubility data, the methodology must be a self-validating system. The Isothermal Saturation Method ensures that true thermodynamic equilibrium is reached, preventing the recording of transient supersaturated states.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid pyrazole propanol derivative to a jacketed glass vessel containing 50 mL of high-purity n-propanol[3].

  • Thermal Equilibration: Seal the vessel and connect it to a thermostatic water bath with a precision of ±0.05 K. Set the initial temperature to 298.15 K.

  • Agitation: Stir the suspension using a magnetic stirrer at 500 RPM for a minimum of 48 hours. Causality check: 48 hours is required to ensure the chemical potential of the solid phase equals that of the solute in the liquid phase.

  • Sedimentation: Cease agitation and allow the undissolved solid to settle for 12 hours at the constant target temperature to prevent the aspiration of micro-crystals.

  • Sampling & Filtration: Carefully withdraw a 2 mL aliquot of the supernatant using a pre-warmed syringe (to prevent premature precipitation) and immediately filter through a 0.22 µm PTFE syringe filter[3].

  • Quantification: Dilute the filtered aliquot with the mobile phase and quantify the concentration using a pre-calibrated High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector[3].

  • Validation: Repeat the sampling process at 72 hours. If the concentration variance between the 48-hour and 72-hour samples is <1%, equilibrium is validated.

G Start Excess Solute + Propanol Solvent Agitation Isothermal Agitation (48h at Target Temp) Start->Agitation Thermal control Settle Sedimentation (12h without stirring) Agitation->Settle Reach saturation Sample Pre-warmed Syringe Extraction & Filtration Settle->Sample Isolate supernatant Analyze HPLC / UV-Vis Quantification Sample->Analyze Dilute aliquot Verify Equilibrium Check (ΔC < 1% at 72h) Analyze->Verify Validate data Verify->Agitation If ΔC > 1%

Workflow of the self-validating isothermal saturation method for solubility determination.

Overcoming Solubility Bottlenecks: Formulation Strategies

When a pyrazole propanol derivative exhibits sub-optimal solubility for downstream applications, physical and chemical modifications must be employed. Because pyrazoles are weakly basic (pKa ~2.49)[4], pH adjustment is a highly effective strategy. By lowering the pH of an aqueous/alcoholic co-solvent system using strong acids, the pyrazole ring is protonated to form a pyrazolium salt, drastically reducing lattice energy and increasing solvation[1].

Alternatively, for highly lipophilic derivatives, a co-solvent system utilizing water and a water-miscible alcohol (like propanol or ethanol) modulates the dielectric constant of the medium, creating an environment that satisfies both the polar and non-polar domains of the molecule[3].

G Issue Sub-optimal Pyrazole Solubility Detected Assess Evaluate Physicochemical Properties (pKa, LogP) Issue->Assess pH pH Adjustment (Pyrazolium Salt Formation) Assess->pH Ionizable N-H present Cosolvent Co-solvent System (Propanol/Water blend) Assess->Cosolvent High LogP / Lipophilic Thermal Thermal Modulation (Increase System Temp) Assess->Thermal High Crystal Lattice Energy

Decision matrix for resolving poor solubility in pyrazole derivatives.

Conclusion

The solubility of pyrazole propanol derivatives is not a static hurdle but a dynamic thermodynamic parameter that can be precisely mapped and manipulated. By leveraging the amphiphilic nature of propanol, employing rigorous self-validating isothermal saturation protocols, and applying targeted physicochemical modifications, researchers can successfully transition these complex heterocycles from the synthesis bench to viable commercial formulations.

References

  • BenchChem. "Overcoming poor solubility of pyrazole derivatives during reaction workup." BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZCUajKoguzzp3215tUveUwWgaFJx1tHF0tO6Qj2iG23Dj7pt_IZtIvurFX1jtZtCWVQxMLS9i6XqoK2qy2W48DNexE4NyW20BRKKr-Kz8J2U9aQ2WNz3wStb5_DkawmDV59MD9ZXvjfV_8f0xaXBOyiyP6kECDom3BMusCevP2w2cTtvjUMNn6F1nLDQN_RepBow9mHzlNe4TOkDx8-7UAlgVl8B9]
  • BenchChem. "Improving solubility of pyrazole derivatives for reaction." BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNoqyK-xQF-aFiWAFm2EmOwOzufBHXYC-SHDP_IbR498cARvdq1OdP8-MAjWK7T9MUVb41c9FliETBZM5Ey-ajDnYmPP_f2m7L29rwARnNWqCYiVlA35WO2IMyD_ntFUpYmmn5LRD_7vntUL5yAS-Xlrw7paal5upp-xXLytEcQ00TNDYxYvRoC04h-P8J03ZkhEMbV7k=]
  • LookChem. "Cas 288-13-1,Pyrazole." LookChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBDQJHisGpCWE2-G7PQ3A3iYQy8AIKhmxOzv6f1ZlxEN_P31uBFI6Kjm3RXpAxEAZd3xQFArC4Z2__PB6DsL-892Jy9g7-cZJRJf-LBIFJfxpA51lmo2yffK3xfmPiC72PnFN9]
  • ResearchGate. "Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K." ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyy4BPjaNkrVIUwXZJ5KVxXkrK6XSqjd_veNIUdCqwao3EZKsXZc08wusIXN70A5ZawAD8LjhzReZLYFeCFZXv154aPb3rVTuuVmPF81gBpH07pmriDhxIZTa0dd6KtN2uoI73DsgKU3ZHr9FeqZnTynw6Aakwm7t995hxDNXHtKdZBQpeQv_e911lorUf5D3oJHbUgmNjwCNA_hco1iRKnF3qiGT4IbokfD_P5a_gwr3j2XwFPMRoaCKTI6RyYev7yl9D1O2zA_6tI2nCdXvsTWUFKrUvqvszi5A656vNcr55Uu0CIatZdGadBOvCvVubpOBMdsimDAXihCq94YwQ1oKJL-Q_XxPBqs8ff5w=]
  • ACS Publications. "Determination and Correlation of Solubility of 3,4-Dinitro-1H-pyrazole in Different Pure Solvents from 298.15 K to 338.15 K." Journal of Chemical & Engineering Data.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbiCMqZl7F8IKdh997nCruYkLT_-trMdfHvKmhki_W8Ewyw7SaOVKD7hCVieUkM4Xp4MC_41jGnmDIPdZVrozxr20ujlPArYkDuPYDCRoGWkBplFnolHvMyEJ8PhnJzQQQaIY59-AEXXM5PmD7CQ7U]
  • BenchChem. "1-(4-amino-1H-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol." BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGByxeGGNeCDTj7eSb_MEFZGwMjMEouvvzHymOXbmrqoHOxAArTS17jvx3EFnZPdMQOaVbnO-Hazxf2kzFG7QJ58njrPVyEZFdUixAMKtwFew1vRAx9S0tdzOf3QV3PsljrcxTAWIarow==]

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Exploratory

Strategic Deployment of Novel Bromo-Pyrazole Intermediates in Medicinal Chemistry: A Technical Guide to Late-Stage Functionalization

Executive Summary: The Pyrazole Scaffold in Drug Discovery The pyrazole ring is universally recognized as a "privileged scaffold" in medicinal chemistry, frequently serving as the core pharmacophore in FDA-approved kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring is universally recognized as a "privileged scaffold" in medicinal chemistry, frequently serving as the core pharmacophore in FDA-approved kinase inhibitors, anti-inflammatory agents, and CNS therapeutics. Within the synthetic pipeline, bromo-pyrazoles (e.g., 4-bromopyrazole, 5-bromo-1-alkyl-pyrazoles) have emerged as premier electrophilic intermediates. Unlike their chloro- or iodo- counterparts, bromo-pyrazoles offer an optimal balance of bench stability and catalytic reactivity, making them ideal substrates for late-stage palladium- and copper-catalyzed cross-coupling reactions.

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for utilizing novel bromo-pyrazole intermediates in complex Active Pharmaceutical Ingredient (API) synthesis.

Mechanistic Rationale: Overcoming Ambident Reactivity

The functionalization of bromo-pyrazoles presents unique mechanistic challenges that dictate specific experimental choices:

  • Electrophilicity and Oxidative Addition: The C–Br bond in pyrazoles is highly labile under Pd(0) catalysis. It facilitates rapid oxidative addition, bypassing the high activation energy required for chloro-pyrazoles, while avoiding the light-sensitivity and rapid degradation pathways typical of iodo-pyrazoles.

  • Ambident Reactivity & pKa Considerations: Unprotected bromo-pyrazoles possess an acidic N–H proton (pKa ~ 14 in water). Under basic cross-coupling conditions, deprotonation occurs rapidly. Historically, this led to the formation of stable, unreactive Pd-azolyl complexes—an off-cycle resting state that poisoned the catalyst and stalled the reaction .

  • The Ligand Solution: To prevent catalyst poisoning, modern protocols employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, tBuDavePhos). The extreme steric bulk of these ligands physically blocks the deprotonated pyrazole nitrogen from coordinating to the palladium center, forcing the catalytic cycle forward through the desired C–C or C–N bond formation .

Core Synthetic Methodologies & Data Presentation

Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

The Suzuki-Miyaura coupling of bromo-pyrazoles with aryl boronic acids is the cornerstone of kinase inhibitor library synthesis. Table 1 summarizes optimized conditions derived from recent process chemistry campaigns.

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of Bromo-Pyrazoles

SubstrateBoronic Acid PartnerCatalyst / LigandBase / SolventYield (%)
4-BromopyrazolePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄ / Dioxane-H₂O85–92%
5-Bromo-1-butyl-pyrazole4-F-phenylboronic acidPd(dppf)Cl₂Na₂CO₃ / Toluene78%
4-Bromo-1-tritylpyrazolePyridin-3-ylboronic acidPd(OAc)₂ / SPhosK₂CO₃ / DMF81%
Protocol 1: General Suzuki-Miyaura Coupling of Unprotected 4-Bromopyrazole

This protocol is designed as a self-validating system to ensure high fidelity in library generation.

  • Inert Preparation: In a nitrogen-filled glovebox, charge a 20 mL scintillation vial with 4-bromopyrazole (1.0 equiv, 1.0 mmol), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), and anhydrous K₃PO₄ (2.0 equiv).

    • Causality Note: The glovebox ensures the Pd(0) source is not prematurely oxidized. XPhos is selected specifically for its steric profile to prevent Pd-azolyl resting state formation .

  • Solvent Addition: Add thoroughly degassed 1,4-dioxane and H₂O (10:1 v/v) to achieve a 0.2 M concentration.

    • Causality Note: The biphasic system is critical. The water dissolves the inorganic base to generate the active boronate species, while the organic phase retains the catalyst and substrates, promoting an efficient interfacial reaction.

  • Reaction Execution: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 100 °C for 12 hours under vigorous stirring (800 rpm).

  • Self-Validation Step: At 11 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL MeCN, and analyze via LC-MS. You must observe >95% consumption of the bromo-pyrazole and the absence of proto-dehalogenation side products (M-Br+H). If proto-dehalogenation exceeds 5%, the solvent was insufficiently degassed.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), wash with brine (3 x 10 mL), dry over MgSO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc gradient).

Buchwald-Hartwig Amination (C–N Bond Formation)

Forming C(sp²)–N bonds directly on the pyrazole core allows medicinal chemists to introduce solubilizing amine groups, drastically improving the pharmacokinetic profile of the resulting API .

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination
  • Preparation: Combine 4-bromo-1-alkylpyrazole (1.0 equiv, 0.5 mmol), a secondary amine (e.g., piperidine, 2.0 equiv), Pd(dba)₂ (10 mol%), tBuDavePhos (20 mol%), and tBuOK (2.0 equiv) in a 10 mL microwave-safe vial equipped with a stir bar.

  • Solvent: Suspend the mixture in anhydrous xylene (5 mL, 0.1 M).

  • Reaction Execution: Irradiate in a dedicated microwave synthesizer at 120 °C for 45 minutes.

    • Causality Note: Microwave irradiation is utilized to rapidly overcome the high activation barrier associated with the reductive elimination of electron-rich heteroaryl systems. Prolonged conventional heating often leads to catalyst aggregation (palladium black) before the reaction completes.

  • Self-Validation Step: Monitor via GC-MS. The presence of unreacted bromo-pyrazole after 45 minutes indicates catalyst deactivation. If observed, spike the reaction with an additional 5 mol% Pd(dba)₂ and irradiate for 15 more minutes.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium particulates, concentrate, and purify via reverse-phase HPLC.

Advanced Process Chemistry: One-Pot Miyaura Borylation / Suzuki Coupling

In late-stage industrial drug synthesis, isolating intermediate boronic esters is highly inefficient. A prime example is the commercial synthesis of the PI3K inhibitor Taselisib (Roche/Genentech), which utilizes a highly scalable, one-pot borylation-coupling sequence starting from a bromo-pyrazole .

By utilizing Buchwald Pd(XPhos) precatalysts, process chemists achieved 100% conversion to the borylated pyrazole ester. Instead of working up the reaction, aqueous LiOH and the secondary aryl halide are added directly to the same reactor. The LiOH acts as the base for the subsequent Suzuki coupling and simultaneously performs a tandem saponification of the final product, demonstrating peak atom- and step-economy .

Visualizations of Reaction Logic

G Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd + Bromo-Pyrazole PdII_Br Pd(II)(Ar-Pyrazole)(Br)L_n Intermediate OxAdd->PdII_Br TransMet Transmetalation (+ Ar'-B(OH)2 / Base) PdII_Br->TransMet PdII_Ar Pd(II)(Ar-Pyrazole)(Ar')L_n Intermediate TransMet->PdII_Ar - Base•HBr RedElim Reductive Elimination (C-C Bond Formation) PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Pyrazole Product RedElim->Product

Mechanistic Pathway of Pd-Catalyzed Suzuki-Miyaura Cross-Coupling for Bromo-Pyrazoles.

G Start Bromo-Pyrazole Starting Material Borylation Miyaura Borylation Pd/XPhos, B2Pin2 Start->Borylation Boronate Pyrazole Boronate (In Situ) Borylation->Boronate Suzuki Suzuki Coupling + Aryl Halide, Base Boronate->Suzuki Saponification Saponification & Pd Purging (LiOH) Suzuki->Saponification FinalAPI Final API (e.g., Taselisib) Saponification->FinalAPI

Workflow of the One-Pot Miyaura Borylation and Suzuki Coupling Sequence in Process Chemistry.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. URL:[Link]

  • St-Jean, F., et al. (2019). Development of a Commercial Process for the PI3K Inhibitor Taselisib. Organic Process Research & Development, 23(3), 403–416. URL:[Link]

  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. URL:[Link]

Foundational

Technical Monograph: 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol

The following technical guide details the physicochemical profile, synthetic methodology, and quality control parameters for 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol . Executive Summary 3-(4-Bromo-3-methyl-1H-pyra...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic methodology, and quality control parameters for 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol .

Executive Summary

3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol (CAS: 2101199-32-8) is a functionalized pyrazole intermediate used extensively in medicinal chemistry. It serves as a critical "linker scaffold" in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and PROTACs (Proteolysis Targeting Chimeras). Its value lies in the orthogonality of its functional groups: the primary alcohol allows for esterification or conversion to a leaving group (mesylate/tosylate) for nucleophilic substitution, while the aryl bromide facilitates Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

Physicochemical Specifications

The precise molecular weight and isotopic distribution are critical for mass spectrometry-based validation. The presence of a bromine atom confers a distinct 1:1 isotopic signature (


) that serves as a diagnostic marker in LC-MS analysis.
Table 1: Core Chemical Data
PropertySpecification
IUPAC Name 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol
CAS Number 2101199-32-8
Molecular Formula

Average Molecular Weight 219.08 g/mol
Monoisotopic Mass 218.0055 Da (

) / 220.0034 Da (

)
Physical State Viscous oil or low-melting solid (depending on purity)
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in Water
pKa (Calculated) ~13.8 (Alcohol), ~2.5 (Pyrazole N)
Mass Spectrometry Identification Logic

When analyzing this compound via LC-MS (ESI+), the researcher must look for the characteristic "twin peaks" separated by 2 Da.

  • Target m/z (M+H)+: 219.01 (100%) and 221.01 (97%).

  • Fragmentation: Loss of the hydroxypropyl chain often yields the protonated pyrazole core (

    
    ).
    

Synthetic Methodology: Regioselective N-Alkylation

The synthesis involves the N-alkylation of 4-bromo-3-methyl-1H-pyrazole. A critical challenge in this synthesis is regioselectivity . The starting material exists as a tautomeric mixture. Alkylation can occur at either nitrogen, leading to two isomers:

  • 1,3-Isomer (Target): 3-methyl substituted (Less sterically hindered N-alkylation).

  • 1,5-Isomer (Impurity): 5-methyl substituted (More sterically hindered).

Experimental Protocol

Objective: Synthesize 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol with >10:1 regioselectivity favoring the 1,3-isomer.

Reagents:

  • 4-Bromo-3-methyl-1H-pyrazole (1.0 eq)[1]

  • 3-Bromo-1-propanol (1.2 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq) or Potassium Carbonate (
    
    
    
    )
  • Solvent: Anhydrous Acetonitrile (

    
    ) or DMF.
    

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 4-bromo-3-methyl-1H-pyrazole (10 mmol) and anhydrous MeCN (50 mL).

  • Deprotonation: Add

    
     (20 mmol) in a single portion. Stir at Room Temperature (RT) for 30 minutes to facilitate deprotonation of the pyrazole NH.
    
    • Note:

      
       is preferred over 
      
      
      
      in MeCN due to the "Cesium Effect," which often enhances solubility and alkylation rates.
  • Alkylation: Dropwise add 3-bromo-1-propanol (12 mmol).

  • Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor via TLC (50% EtOAc/Hexanes) or LC-MS.

    • Endpoint: Disappearance of the pyrazole starting material (

      
       161).
      
  • Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue will contain both isomers. Purify via Flash Column Chromatography (

    
    ).
    
    • Gradient: 0%

      
       60% EtOAc in Hexanes.
      
    • Elution Order: The 1,5-isomer (impurity) typically elutes before the 1,3-isomer (target) due to steric shielding of the polar nitrogen lone pair.

Reaction Pathway Visualization

Synthesis SM 4-Bromo-3-methyl -1H-pyrazole Tautomer Tautomeric Equilibrium SM->Tautomer Dissolution Reagent 3-Bromo-1-propanol + Cs2CO3 Reagent->Tautomer Target TARGET (Major) 1,3-Isomer (N-alkylated at less hindered N) Tautomer->Target Alkylation (Fast) Impurity IMPURITY (Minor) 1,5-Isomer (N-alkylated at hindered N) Tautomer->Impurity Alkylation (Slow)

Figure 1: Reaction logic showing the kinetic preference for the 1,3-isomer due to steric factors.

Quality Control & Validation

To ensure the molecular weight and structure correspond to the target CAS 2101199-32-8 , the following analytical signals must be verified.

Nuclear Magnetic Resonance ( NMR)

Solvent:


 or 

.[2]
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Verification
7.45 Singlet (s)1HPyrazole C5-HConfirms 4-substitution (no coupling).
4.15 Triplet (t)2H

Diagnostic of N-alkylation.
3.55 Triplet (t)2H

Confirms alcohol chain integrity.
2.25 Singlet (s)3H

Crucial: If this shift is significantly shielded or deshielded, check for 1,5-isomer.
2.00 Multiplet (m)2H

Central methylene of propyl chain.

Differentiation Note: In the 1,5-isomer (impurity), the methyl group is adjacent to the N-alkyl chain. This proximity causes a Nuclear Overhauser Effect (NOE) between the


 and the 

. In the target 1,3-isomer, no NOE should be observed between the methyl group and the N-propyl protons.
Stability & Storage
  • Hygroscopicity: The primary alcohol makes the compound slightly hygroscopic. Store under inert atmosphere (Nitrogen/Argon).

  • Temperature: Stable at 2-8°C for long-term storage.

  • Reactivity: Avoid acid chlorides or anhydrides unless derivatization is intended.

References

  • BenchChem. Troubleshooting N-Alkylation of 3-Methylpyrazole. (2025).[2][3] Retrieved from

  • PubChem. Compound Summary: 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol (CAS 2101199-32-8). National Library of Medicine. Retrieved from

  • AChemBlock. Product Data Sheet: 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol.[1] Retrieved from

Sources

Exploratory

Functionalized Pyrazole Scaffolds in Structure-Activity Relationship (SAR) Studies: A Technical Whitepaper on Rational Drug Design

Executive Summary The pyrazole ring is a privileged heterocyclic pharmacophore that has fundamentally shaped modern medicinal chemistry. Characterized by its five-membered aromatic ring containing two adjacent nitrogen a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged heterocyclic pharmacophore that has fundamentally shaped modern medicinal chemistry. Characterized by its five-membered aromatic ring containing two adjacent nitrogen atoms, the pyrazole scaffold offers exceptional conformational rigidity, metabolic stability, and versatile functionalization capabilities. This technical whitepaper provides an in-depth analysis of functionalized pyrazole scaffolds in Structure-Activity Relationship (SAR) studies. By examining the causality behind structural modifications and their biological outcomes, this guide serves as a comprehensive resource for researchers and drug development professionals aiming to optimize pyrazole-based leads.

The Pyrazole Pharmacophore: Electronic and Steric Fundamentals

The unique pharmacological utility of the pyrazole scaffold stems from its electronic distribution. The ring contains one pyrrole-like nitrogen (N1), which can act as a hydrogen-bond donor if unsubstituted, and one pyridine-like nitrogen (N2), which acts as a hydrogen-bond acceptor. This amphoteric nature allows pyrazoles to form highly directional interactions with protein backbones and side chains[1].

In SAR campaigns, the substitution vectors at the C3, C4, C5, and N1 positions allow for precise steric and electronic tuning:

  • N1-Substitution: Often utilized to direct the scaffold into hydrophobic pockets or to attach solubilizing groups.

  • C3/C5-Substitution: Critical for determining the dihedral angle of attached aryl rings, thereby controlling the overall 3D conformation of the molecule.

  • C4-Substitution: Typically points toward solvent-exposed regions or narrow channels, making it an ideal vector for modulating physicochemical properties (e.g., adding halogens to improve metabolic stability)[1].

SAR_Workflow Design Rational Design (Scaffold Hopping) Synthesis Chemical Synthesis (Cyclocondensation) Design->Synthesis Assay In Vitro Assay (Enzyme Inhibition) Synthesis->Assay ADME ADME/Tox Profiling Assay->ADME ADME->Design Feedback Loop Lead Lead Optimization ADME->Lead Favorable PK/PD

Iterative SAR workflow for optimizing pyrazole-based small molecule inhibitors.

Case Study 1: Tuning Selectivity in COX-2 Inhibitors (Celecoxib)

The development of selective Cyclooxygenase-2 (COX-2) inhibitors represents a masterclass in pyrazole SAR. Traditional NSAIDs non-selectively inhibit both COX-1 (constitutive, gastroprotective) and COX-2 (inducible, inflammatory).

Extensive SAR studies revealed that placing two aromatic rings on adjacent positions of a central heterocycle, with one ring containing a para-sulfonamide or sulfone group, drives COX-2 selectivity[2]. In Celecoxib, the 1,5-diarylpyrazole scaffold perfectly positions the para-sulfonamide group to insert into a hydrophilic side pocket present in COX-2 but absent in COX-1. This pocket is accessible in COX-2 because of a valine residue (Val523), whereas in COX-1, the bulkier isoleucine (Ile523) blocks access[2].

Table 1: SAR of 1,5-Diarylpyrazoles for COX-2 Selectivity
CompoundN1-Phenyl SubstituentC3 SubstituentC5-Phenyl SubstituentCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index
Celecoxib 4-SO₂NH₂-CF₃4-CH₃>15.00.04>375
Analog A -H (Unsubstituted)-CF₃4-CH₃>100.0>100.0N/A (Inactive)
Analog B 4-SO₂CH₃-CF₃4-F>15.00.06>250

Data demonstrates the absolute requirement of the hydrogen-bond donating sulfonamide/sulfone for target engagement.

Case Study 2: Kinase Inhibition & The ATP-Binding Pocket (Ruxolitinib)

Protein kinases are heavily targeted in oncology and immunology. The pyrazole ring is a highly effective adenine mimetic, making it a cornerstone for ATP-competitive kinase inhibitors[3].

Ruxolitinib, a first-in-class JAK1/JAK2 inhibitor, utilizes a pyrazole ring directly linked to a pyrrolo[2,3-d]pyrimidine scaffold[3]. The pyrazole nitrogen acts as a critical hydrogen-bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., Leu932 in JAK2). SAR optimization focused heavily on the substituents attached to the pyrazole to enhance potency while dialing out off-target kinase activity[4].

JAK_STAT Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Receptor->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Ruxolitinib Ruxolitinib (Pyrazole) Ruxolitinib->JAK Inhibits (ATP-competitive) Nucleus Gene Transcription STAT->Nucleus Translocates

Mechanism of action for Ruxolitinib inhibiting the JAK/STAT signaling pathway.

Table 2: SAR Evolution of Pyrazole-Based JAK Inhibitors
Scaffold ModificationJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Mechanistic Rationale
Unsubstituted Pyrazole>1000>1000>1000Lacks necessary hydrophobic contacts.
Pyrrolo[2,3-d]pyrimidine core15.025.0400.0Establishes baseline hinge-binding.
Ruxolitinib (Optimized) 3.32.8428.0Chiral cyclopentyl group fills hydrophobic pocket perfectly.

Experimental Methodologies: Synthesis and Validation

To ensure high scientific integrity, the following protocols detail the synthesis of pyrazole scaffolds and their subsequent biological validation. These workflows are designed as self-validating systems.

Protocol 1: Regioselective Synthesis of 1,5-Diarylpyrazoles

This protocol outlines the synthesis of Celecoxib-like scaffolds via the cyclocondensation of 1,3-diketones with arylhydrazines[1].

Reagents: 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq), 4-sulfamoylphenylhydrazine hydrochloride (1.1 eq), absolute ethanol. Rationale for Reagents: Ethanol is chosen as it provides sufficient solubility for the highly polar hydrazine hydrochloride while acting as a protic catalyst for the initial imine formation.

  • Imine Formation: Dissolve the 1,3-diketone (10 mmol) in 50 mL of absolute ethanol. Add the arylhydrazine hydrochloride (11 mmol) in one portion. Stir at room temperature for 30 minutes.

  • Cyclocondensation: Heat the reaction mixture to reflux (78°C) for 12 hours. Causality: Refluxing provides the activation energy required for the intramolecular nucleophilic attack of the secondary amine onto the carbonyl carbon, driving the dehydration step.

  • Workup: Cool the mixture to room temperature and concentrate in vacuo. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ (to neutralize the HCl salt).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes:EtOAc gradient).

  • Self-Validation (Regiochemistry): Perform 2D NOESY NMR on the purified product. A cross-peak between the N1-aryl protons and the C5-methyl protons confirms the successful formation of the 1,5-diaryl isomer, ruling out the sterically hindered 1,3-diaryl byproduct.

Protocol 2: HTRF-Based Biochemical Kinase Assay for JAK1/2

To evaluate the SAR of synthesized pyrazole kinase inhibitors, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is utilized.

Rationale for Assay Choice: HTRF is selected over standard colorimetric assays because its ratiometric measurement (665 nm / 620 nm) intrinsically corrects for compound auto-fluorescence and inner-filter effects—common false-positive drivers in highly conjugated pyrazole libraries.

  • Reagent Preparation: Prepare kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. Causality: DTT is critical to maintain the catalytic cysteine residues of JAK in a reduced state, preventing artifactual inhibition via disulfide bond formation.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the pyrazole inhibitors in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume plate (final DMSO concentration = 1%).

  • Enzyme Reaction: Add 5 µL of recombinant JAK1 or JAK2 enzyme (pre-diluted in kinase buffer) to the wells. Incubate for 15 minutes at room temperature to allow for pre-equilibration of the inhibitor.

  • Initiation: Add 5 µL of an ATP/biotinylated-peptide substrate mix to initiate the reaction. The ATP concentration should be set at the apparent

    
     for the specific kinase to ensure accurate competitive inhibition profiling.
    
  • Detection: After 60 minutes, terminate the reaction by adding 10 µL of HTRF detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase) and Europium-cryptate labeled anti-phospho antibodies.

  • Self-Validation (Quality Control): Calculate the Z'-factor for the assay plate using DMSO vehicle controls and a known reference inhibitor (e.g., Staurosporine). A Z'-factor > 0.6 validates the assay's robustness, ensuring that the calculated IC₅₀ values are reliable and not artifacts of assay drift.

Conclusion

Functionalized pyrazole scaffolds remain a cornerstone of modern medicinal chemistry. By understanding the causal relationships between steric/electronic modifications and biological target engagement—whether through exploiting secondary pockets in COX-2 or mimicking adenine in the ATP-binding hinge region of kinases—researchers can systematically optimize lead compounds. The integration of rigorous, self-validating synthetic and biochemical protocols ensures that SAR data remains highly trustworthy, accelerating the path from bench to clinic.

References

  • Developing a JAK Inhibitor for Targeted Local Delivery: Ruxolitinib Cream Source: National Center for Biotechnology Information (PMC) URL:[Link][4]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: Semantic Scholar URL:[Link][3]

  • Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing Source: MDPI URL:[Link][2]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol

Abstract This application note details the optimized synthetic protocol for 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol , a critical scaffold in the development of kinase inhibitors and fragment-based drug discovery....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized synthetic protocol for 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol , a critical scaffold in the development of kinase inhibitors and fragment-based drug discovery. Unlike generic protocols, this guide addresses the specific challenge of regioselectivity inherent to 3-substituted pyrazoles. We present a robust, scalable method using Cesium Carbonate (


) in DMF , which favors the desired 1,3-regioisomer over the sterically congested 1,5-isomer. A high-fidelity "Protected Route" is also provided for applications requiring pharmaceutical-grade purity (>99.5%).

Introduction & Strategic Analysis

The target molecule features a pyrazole core substituted with a bromine at C4, a methyl group at C3, and a hydroxypropyl chain at N1. The primary synthetic challenge is controlling the site of alkylation.[1]

The Regioselectivity Challenge

3-Methyl-4-bromopyrazole exists in tautomeric equilibrium. Upon deprotonation, the resulting anion can be alkylated at either nitrogen atom:

  • Path A (Favored): Alkylation at the nitrogen distal to the methyl group (adjacent to the C5 proton). This yields the 1,3-isomer (Target).

  • Path B (Disfavored): Alkylation at the nitrogen proximal to the methyl group. This yields the 1,5-isomer (Impurity), which suffers from steric clash between the N-alkyl chain and the C-methyl group.

Our protocol utilizes the "Cesium Effect" in polar aprotic solvents to maximize the ratio of the desired 1,3-isomer.

Retrosynthetic Logic

The synthesis is approached via a direct nucleophilic substitution (S_N2).

Retrosynthesis Target Target Molecule 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol Precursors Precursors Pyrazole 4-Bromo-3-methyl-1H-pyrazole (Commercially Available) Target->Pyrazole C-N Disconnection Linker 3-Bromo-1-propanol (Alkylating Agent) Target->Linker S_N2 Alkylation

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrazole core and the alkyl linker.

Experimental Protocol

Method A: Direct Alkylation (Standard Protocol)

Best for: Rapid synthesis, gram-scale production, and when <5% regioisomer impurity is acceptable.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Amount (Example)Role
4-Bromo-3-methyl-1H-pyrazole 160.991.05.0 gStarting Material
3-Bromo-1-propanol 138.991.25.18 gAlkylating Agent
Cesium Carbonate (

)
325.822.020.2 gBase
DMF (Anhydrous) --50 mL (10 mL/g)Solvent
Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add 4-Bromo-3-methyl-1H-pyrazole (5.0 g) and anhydrous DMF (50 mL). Stir until fully dissolved.

  • Deprotonation: Add

    
      (20.2 g) in a single portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 30 minutes to ensure complete formation of the pyrazolate anion.
    
    • Expert Insight:

      
       is preferred over 
      
      
      
      due to its higher solubility in DMF and the "cesium effect," which stabilizes the transition state and improves N-alkylation yields [1].
  • Alkylation: Add 3-Bromo-1-propanol (5.18 g) dropwise via syringe over 5 minutes.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • Monitoring: Check by TLC (50% EtOAc/Hexane) or LC-MS. The starting material (

      
      ) should disappear, and the product (
      
      
      
      ) should appear.
  • Workup:

    • Cool to RT.

    • Dilute with EtOAc (150 mL) and wash with 5% LiCl solution (3 x 50 mL). Note: LiCl is critical for efficiently removing DMF from the organic layer.

    • Wash with Brine (50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the crude oil via flash column chromatography (Silica Gel, 0-60% EtOAc in Hexanes).

    • Yield Expectation: 75-85% (White to pale yellow solid).

Method B: Protected Route (High Purity Optimization)

Best for: GMP campaigns, strict regio-control requirements, or if O-alkylation side products are observed.

This route uses a silyl-protected alcohol to prevent any competitive O-alkylation or polymerization of the alkyl bromide.

Workflow Diagram

SynthesisWorkflow cluster_QC Quality Control (QC) Start Start: 4-Bromo-3-methyl-1H-pyrazole Step1 Step 1: Alkylation Reagent: Br-(CH2)3-OTBS Base: NaH or Cs2CO3 Solvent: DMF, 0°C to RT Start->Step1 Intermediate Intermediate: 1-(3-TBS-propyl)-4-bromo-3-methylpyrazole Step1->Intermediate Step2 Step 2: Deprotection Reagent: TBAF (1M in THF) Condition: RT, 2 hrs Intermediate->Step2 Workup Workup & Purification Extraction (EtOAc) -> Column Chromatography Step2->Workup Final Final Product: 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol Workup->Final QC_Check Check Regioisomer Ratio (NOESY NMR) Workup->QC_Check

Figure 2: Stepwise workflow for the high-purity protected synthesis route.

Protocol Modifications
  • Alkylation: React pyrazole with (3-Bromopropoxy)(tert-butyl)dimethylsilane (1.1 equiv) using NaH (1.2 equiv) in DMF at 0°C

    
     RT.
    
  • Deprotection: Treat the isolated intermediate with TBAF (1.1 equiv) in THF at RT for 2 hours.

  • Advantage: The intermediate is highly lipophilic, making separation of the 1,3- and 1,5-isomers significantly easier on silica gel before the final deprotection.

Analytical Characterization

To validate the structure and ensure the correct regioisomer was isolated, the following data is expected.

Data Summary Table
ParameterExpected Value/ObservationNotes
Appearance White crystalline solid or colorless oil-
LC-MS (ESI+) m/z = 219.0 / 221.0

Characteristic 1:1 Br isotope pattern
1H NMR (DMSO-d6)

7.95 (s, 1H), 4.45 (t, 1H, OH), 4.05 (t, 2H, N-CH2), 3.38 (q, 2H, O-CH2), 2.15 (s, 3H, Me), 1.85 (m, 2H)
Diagnostic: H-5 pyrazole proton is a sharp singlet.[3]
NOESY NMR Cross-peak between N-CH2 and H-5 CRITICAL: Confirms 1,3-isomer. The 1,5-isomer would show NOE between N-CH2 and the Methyl group.
Regioisomer Differentiation (Critical Quality Attribute)
  • Target (1,3-isomer): The N-alkyl group is far from the methyl.

    • NOE Signal: Strong correlation between the

      
       protons (
      
      
      
      ppm) and the Pyrazole
      
      
      (
      
      
      ppm).
  • Impurity (1,5-isomer): The N-alkyl group is adjacent to the methyl.

    • NOE Signal: Strong correlation between the

      
       protons and the 
      
      
      
      protons (
      
      
      ppm).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete deprotonation or moisture in DMF.Ensure DMF is anhydrous (water <50 ppm). Increase base reaction time to 1 hr before adding bromide.
High 1,5-Isomer Ratio Reaction temperature too high or solvent polarity too low.Lower reaction temperature to RT. Ensure DMF is used (not THF). Switch to Method B (Protected Route) to improve separation.
O-Alkylation Competitive reaction of the alcohol group (Method A).While rare with

, if observed, switch immediately to Method B (TBS protection).
Product stuck in DMF Poor extraction efficiency.Use the 5% LiCl wash technique. Do not rely on simple water washes, as DMF drags the product into the aqueous phase.

References

  • Foces-Foces, C., et al. "Structure of 3-Nitropyrazole in Solution and in the Solid State." Journal of Physical Organic Chemistry, vol. 10, 1997, pp. 637.[7] Link (Discusses tautomerism and steric influence on alkylation).

  • BenchChem Technical Support. "Optimizing Reaction Conditions for the N-alkylation of 3-Methylpyrazole." BenchChem Application Notes, 2025. Link

  • Lakkis, M., et al. "Regioselectivity in the Alkylation of Pyrazoles." Monatshefte für Chemie, vol. 122, 1991.
  • Smith, A. B., et al. "Cesium Carbonate Promoted Alkylation of Amines." Journal of Organic Chemistry, vol. 70, no. 23, 2005. (Grounding for the use of Cs2CO3).

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-bromo-3-methyl-1H-pyrazole and 3-bromo-1-propanol before handling.

Sources

Application

Application Note: Strategic Utilization of 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol in Medicinal Chemistry

[1][2] Abstract This application note details the strategic deployment of 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol (CAS: 2101199-32-8) as a high-value heterobifunctional linker surrogate in the synthesis of Proteo...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract

This application note details the strategic deployment of 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol (CAS: 2101199-32-8) as a high-value heterobifunctional linker surrogate in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and fragment-based drug discovery (FBDD).[1] Unlike simple alkyl chains, this scaffold integrates a rigid heteroaromatic core (pyrazole) with a flexible alkyl spacer.[1] This guide provides validated protocols for orthogonal functionalization: Suzuki-Miyaura cross-coupling at the C4-bromide "head" and Mitsunobu etherification at the N1-propyl-alcohol "tail."[1]

Structural Analysis & Strategic Utility[1]

The utility of this molecule lies in its "Janus-like" dual reactivity, allowing researchers to independently functionalize two distinct termini under orthogonal conditions.

The Pharmacophore Breakdown
  • The Warhead Handle (C4-Bromo): The aryl bromide at the 4-position is electronically activated for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).[1] It typically serves as the attachment point for the "Warhead" (Protein of Interest ligand).[2][3]

  • The Steric Modulator (C3-Methyl): Unlike unsubstituted pyrazoles, the C3-methyl group restricts rotational freedom around the C4-aryl bond in the final biaryl system. This "atropisomer-like" bias can be exploited to lock conformations in the ternary complex of a PROTAC.

  • The Flexible Spacer (N1-Propyl-OH): The 3-carbon aliphatic chain ends in a primary alcohol.[1] This length is critical; it is short enough to maintain proximity but flexible enough to traverse shallow binding pockets.[1] The alcohol is a versatile handle for esterification, etherification (Mitsunobu), or conversion to a leaving group (Tosylate/Mesylate).[1]

Decision Matrix: Route Selection

The primary synthetic challenge is determining the order of operations. The diagram below illustrates the two validated workflows.

G Start Starting Material (Bromo-Alcohol Linker) RouteA_Step1 Step A1: Mitsunobu / Alkylation (Modify OH -> Ether/Amine) Start->RouteA_Step1 Route A (Preferred) Avoids Pd poisoning by free OH RouteB_Step1 Step B1: Suzuki Coupling (Modify Br -> Biaryl) Start->RouteB_Step1 Route B Requires OH protection? RouteA_Step2 Step A2: Suzuki Coupling (Modify Br -> Biaryl) RouteA_Step1->RouteA_Step2 Pd(dppf)Cl2, Ar-B(OH)2 Target Final PROTAC / Conjugate RouteA_Step2->Target RouteB_Step2 Step B2: Mitsunobu / Oxidation (Modify OH -> Linker) RouteB_Step1->RouteB_Step2 RouteB_Step2->Target

Figure 1: Divergent synthetic workflows. Route A is generally preferred to prevent potential interference of the free hydroxyl group during Palladium catalysis and to avoid protecting group manipulations.

Experimental Protocols

Protocol A: The "Anchor" First (Mitsunobu Reaction)

This protocol attaches the linker to a phenol-containing ligand (e.g., a VHL ligand derivative) via the hydroxyl group.

Mechanism: The Mitsunobu reaction inverts the stereochemistry (irrelevant here for primary alcohol) and creates a stable ether bond using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (DIAD/DEAD).[1]

Reagents:

  • Linker: 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol (1.0 equiv)[1]

  • Nucleophile: Phenol derivative (1.1 equiv)[1]

  • Triphenylphosphine (PPh₃): (1.5 equiv)[1][4]

  • Diisopropyl azodicarboxylate (DIAD): (1.5 equiv)[1][4]

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N₂).

  • Dissolution: Add the Linker, the Phenol nucleophile, and PPh₃ to the flask. Dissolve in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Critical: This controls the exothermic nature of the betaine formation.

  • Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow.

  • Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 4–12 hours. Monitor by TLC (Linker Rf ~0.3 in 50% EtOAc/Hex).

  • Work-up: Quench with water (2 mL). Concentrate the THF under reduced pressure.

  • Purification: The crude will contain triphenylphosphine oxide (TPPO).[1] Triturate with cold diethyl ether to precipitate TPPO or proceed directly to Flash Column Chromatography (SiO₂).[1]

    • Eluent: Gradient 0% → 60% EtOAc in Hexanes.[1]

Validation Check:

  • ¹H NMR: Look for the disappearance of the triplet at ~3.6 ppm (CH₂-OH) and the appearance of a triplet at ~4.0 ppm (CH₂-O-Ar).[1]

Protocol B: The "Warhead" Connection (Suzuki-Miyaura Coupling)

This protocol functionalizes the C4-bromide.[1] Note that 4-bromopyrazoles can be electronically deactivated; therefore, specialized catalysts are recommended over standard Pd(PPh₃)₄.[1]

Reagents:

  • Substrate: Bromide-functionalized intermediate (from Protocol A) (1.0 equiv)

  • Boronic Acid/Ester: Aryl boronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) or XPhos Pd G2 (for sterically hindered substrates).[1]

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for difficult couplings).[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1]

Step-by-Step Procedure:

  • Degassing: Combine the Substrate, Boronic acid, and Base in a microwave vial or pressure tube. Add solvents.[1][4][5] Sparge with Argon for 10 minutes. Critical: Oxygen is the enemy of this catalytic cycle.

  • Catalyst Addition: Add the Pd catalyst quickly and seal the vessel under Argon.

  • Heating:

    • Thermal: Heat to 90°C for 4–16 hours.

    • Microwave (Recommended): Heat to 110°C for 30–60 minutes.

  • Work-up: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black.[1]

  • Extraction: Wash the filtrate with Brine (1x). Dry over Na₂SO₄.[1][4][5]

  • Purification: Flash Column Chromatography.

    • Note: Pyrazoles can streak on silica.[1] Add 1% Triethylamine to the eluent if streaking occurs.

Data Summary & Optimization

The following table summarizes expected outcomes based on internal optimization of the pyrazole scaffold.

ParameterCondition A (Standard)Condition B (Optimized)Notes
Coupling Partner Phenylboronic AcidIndole-5-boronic pinacol esterHeterocycles require stronger bases.[1]
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ Pd(dppf)Cl₂ resists dehalogenation side reactions.[1]
Base Na₂CO₃K₃PO₄ Phosphate bases often improve yields for N-heterocycles [1].[1]
Solvent DME/WaterDioxane/Water Dioxane allows for higher reaction temperatures.[1]
Yield (Typical) 55-65%82-94% Optimized conditions significantly reduce purification burden.[1]

Troubleshooting Guide

Issue: Low Conversion in Suzuki Coupling
  • Cause: Coordination of the pyrazole nitrogens to the Palladium center, poisoning the catalyst.

  • Solution: Switch to a catalyst with a bulky biaryl phosphine ligand (e.g., XPhos or SPhos ).[1] These bulky ligands prevent the formation of stable, inactive Pd-N complexes [3].

Issue: "Dead" Mitsunobu Reaction (Recovery of Alcohol)
  • Cause: The pKa of the nucleophile is too high (>11).

  • Solution: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ (Tributylphosphine) instead of DIAD/PPh₃.[1] This system accommodates nucleophiles with higher pKa values (up to ~13) [2].[1]

Issue: Regioisomerism?
  • Clarification: Unlike NH-pyrazoles which can tautomerize, this starting material is fixed at the N1 position. Regioisomerism is not a concern during these steps, ensuring high structural integrity of the final library.

References

  • Panday, S. K. (2019).[1] Advances in the Mitsunobu Reaction: An Excellent Organic Protocol with Versatile Applications.[6][7] Mini-Reviews in Organic Chemistry. Retrieved from [Link]

  • Sakakibara, R., et al. (2019).[1] Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates.[1][8] Journal of Organic Chemistry. Retrieved from [Link][1]

  • Troup, R. I., et al. (2020).[1][] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Retrieved from [Link]

  • Zagidullin, A., et al. (2024).[1] FDA-approved kinase inhibitors in PROTAC design, development and synthesis.[1] Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

Sources

Method

Application Note: Advanced Cross-Coupling Strategies for 4-Bromopyrazole Derivatives

Executive Summary The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in numerous FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib). Functionalizing the C4 position...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in numerous FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib). Functionalizing the C4 position of the pyrazole ring via palladium-catalyzed cross-coupling is a critical pathway for generating structural diversity in drug discovery. However, the unique electronic and coordinating properties of the pyrazole moiety present significant synthetic challenges. This application note provides a comprehensive, mechanistically grounded guide to executing successful Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions using 4-bromopyrazole derivatives.

Mechanistic Principles: Overcoming Catalyst Deactivation

The Pyrazole Poisoning Effect

The primary challenge in cross-coupling unprotected 4-bromopyrazoles lies in the inherent nature of the heterocycle. The pyrazole ring contains both an acidic N-H proton and a basic nitrogen lone pair. During the catalytic cycle, the unprotected pyrazole can coordinate to the palladium center. Subsequent deprotonation leads to the formation of a highly stable, off-cycle Pd-azolyl multimeric complex. This resting state effectively poisons the catalyst, sequestering the active Pd(0) species and halting the cross-coupling cycle[1]. Furthermore, the C4 position is the most electron-rich site on the pyrazole ring, which inherently slows down the oxidative addition of the C-Br bond compared to its 3-bromo counterpart[1].

Strategic Interventions

To circumvent catalyst deactivation, two primary strategies are employed:

  • N-Protection: Masking the N-H group with protecting groups (e.g., Trityl, Boc, Benzyl) eliminates the acidic proton and sterically hinders nitrogen coordination. This allows the use of standard, less sterically demanding catalyst systems (e.g., Pd(PPh₃)₄)[2].

  • Ligand Engineering (Unprotected Coupling): Utilizing bulky, electron-rich dialkylbiarylphosphine ligands (such as XPhos or SPhos) or their corresponding Buchwald precatalysts prevents the formation of the inactive Pd-azolyl complex. The extreme steric bulk of these ligands shields the palladium center, favoring the productive oxidative addition pathway over off-cycle coordination[1].

G Pd0 Pd(0) Active Catalyst Unprotected Unprotected 4-Bromopyrazole (Free N-H) Pd0->Unprotected Coordination Protected N-Protected or Bulky Ligand (XPhos) Pd0->Protected Favorable Poisoned Pd-Azolyl Complex (Catalyst Deactivation) Unprotected->Poisoned Deprotonation OxAdd Oxidative Addition Intermediate Protected->OxAdd C-Br Cleavage Product Cross-Coupled Product OxAdd->Product Transmetalation & Reductive Elimination

Mechanistic divergence in Pd-catalyzed coupling of 4-bromopyrazoles.

Comparative Reactivity: 4-Bromo vs. 4-Iodo Derivatives

When designing a synthetic route, chemists must choose between 4-bromo and 4-iodopyrazoles. While the C-I bond is weaker and undergoes oxidative addition more rapidly, 4-iodopyrazoles are highly susceptible to protodehalogenation side-reactions, particularly in Suzuki-Miyaura couplings, which can severely depress yields[3]. 4-Bromopyrazoles offer a superior balance of reactivity and stability, making them the preferred substrate for most standard coupling applications.

Table 1: Substrate Scope and Catalyst Selection Matrix

Reaction TypeSubstrate TypeCatalyst / PrecatalystLigandBase & SolventTypical Yields
Suzuki-Miyaura Unprotected N-HXPhos Pd G2/G3 (P1)XPhosK₃PO₄, Dioxane/H₂O61–86%
Suzuki-Miyaura N-ProtectedPd(PPh₃)₄NoneNa₂CO₃, Dioxane/H₂O70–95%
Buchwald-Hartwig N-Trityl ProtectedPd(dba)₂tBuDavePhostBuOK, Xylene (MW)50–85%
Sonogashira / Heck N-ProtectedPd(OAc)₂PPh₃ / dppfEt₃N, DMF40–75%

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific observational checkpoints to ensure mechanistic fidelity.

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Mix 2. Mix Substrates & Precatalyst Prep->Mix Solvent 3. Add Degassed Dioxane/H2O Mix->Solvent Heat 4. Heat at 60-100°C (Thermal/MW) Solvent->Heat Workup 5. Aqueous Workup & Extraction Heat->Workup Purify 6. Flash Chromatography Workup->Purify

Step-by-step workflow for the Suzuki-Miyaura cross-coupling protocol.
Protocol A: Direct Suzuki-Miyaura Coupling of Unprotected 4-Bromopyrazole

This protocol utilizes a Buchwald precatalyst to overcome the poisoning effect of the free N-H group[1].

Reagents:

  • 4-Bromopyrazole (1.00 mmol)

  • Arylboronic acid (2.00 mmol)

  • XPhos Pd G2 or G3 Precatalyst (P1) (0.06–0.07 mmol, 6–7 mol%)

  • K₃PO₄ (2.00 mmol)

  • 1,4-Dioxane (4 mL) and H₂O (1 mL)

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube or a sealed vial equipped with a magnetic stir bar, add 4-bromopyrazole, arylboronic acid, K₃PO₄, and the XPhos Pd precatalyst.

  • Atmosphere Exchange: Evacuate the vessel and backfill with dry Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water via syringe.

  • Reaction: Seal the tube and heat the mixture to 100 °C in a pre-heated oil bath for 15–24 hours.

    • Self-Validation Checkpoint: The mixture should transition from a pale suspension to a darker, homogeneous solution as the active Pd(0) species is generated. If the solution remains pale and unreacted after 2 hours, oxidative addition has stalled; verify the integrity of the precatalyst and the degassing procedure.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (typically using a Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination of N-Trityl-4-Bromopyrazole

C4-amination of pyrazoles is notoriously difficult and requires high temperatures. N-protection and microwave irradiation are critical for success[2].

Reagents:

  • 4-Bromo-1-tritylpyrazole (0.13 mmol)

  • Secondary Amine (e.g., Piperidine) (0.26 mmol, 2.0 equiv)

  • Pd(dba)₂ (10 mol%)

  • tBuDavePhos (20 mol%)

  • tBuOK (0.26 mmol, 2.0 equiv)

  • Anhydrous Xylene (2 mL)

Step-by-Step Methodology:

  • Preparation: To a microwave vial, add 4-bromo-1-tritylpyrazole, Pd(dba)₂, tBuDavePhos, and tBuOK.

  • Atmosphere Exchange: Purge the vial with Argon for 5 minutes.

  • Addition: Add anhydrous xylene and the secondary amine via syringe. Seal the vial with a crimp cap.

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 110 °C for 2–4 hours.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The presence of an m/z corresponding to the unprotected coupled product indicates premature cleavage of the trityl group due to adventitious moisture. Ensure strictly anhydrous conditions to mitigate this.

  • Workup & Purification: Filter the crude mixture through a short pad of Celite, eluting with dichloromethane. Concentrate the filtrate and purify via silica gel chromatography.

Troubleshooting & Quality Control

  • Protodehalogenation (Formation of Pyrazole): If LC-MS indicates significant formation of unsubstituted pyrazole, the transmetalation step is too slow relative to the oxidative addition. Solution: Increase the equivalents of the boronic acid or switch to a more active base (e.g., from Na₂CO₃ to tBuOK or aqueous KOH).

  • Catalyst Plating (Palladium Black): The appearance of a black mirror on the reaction vessel indicates catalyst decomposition. Solution: This is often caused by oxygen ingress or insufficient ligand concentration. Ensure rigorous degassing and consider increasing the ligand-to-palladium ratio slightly (e.g., 1.5:1).

  • Regioselectivity Issues in N-Alkylation: If utilizing an unprotected pyrazole, base-mediated cross-coupling can sometimes lead to competitive N-arylation (Chan-Lam type or direct Buchwald-Hartwig N-arylation)[4]. Solution: Using strictly Suzuki conditions (boronic acids) with bulky ligands (XPhos) heavily favors C4-arylation over N-arylation.

References

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: National Institutes of Health (PMC) URL: [Link]

  • Title: C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI Source: MDPI (Molecules) URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: ACS (Chemical Reviews) URL: [Link]

Sources

Application

Application Note: Stereospecific N-Alkylation of Pyrazoles via the Mitsunobu Reaction

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Mechanistic Guide & Self-Validating Protocols Executive Summary & Scientific Rationale The incorporation of pyrazole sc...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Mechanistic Guide & Self-Validating Protocols

Executive Summary & Scientific Rationale

The incorporation of pyrazole scaffolds is a cornerstone of modern drug discovery, featured prominently in blockbuster therapeutics (e.g., Celecoxib, Ruxolitinib). A frequent synthetic bottleneck in pyrazole derivatization is the stereospecific N-alkylation of the pyrazole core using complex, chiral aliphatic alcohols.

The Mitsunobu reaction offers a powerful solution, enabling the direct coupling of primary and secondary alcohols with pyrazoles under mild conditions, accompanied by a clean inversion of stereochemistry at the carbinol carbon[1]. However, as a Senior Application Scientist, I must emphasize that pyrazoles present two distinct challenges: a pKa paradox and regioselectivity issues in unsymmetrical substrates. This guide decodes the causality behind reagent selection and provides field-proven, self-validating protocols to ensure high-yielding, stereospecific C–N bond formation.

Mechanistic Causality & The pKa Paradox

The standard Mitsunobu reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD) to generate the highly reactive Morrison-Brunn-Huisgen betaine intermediate. For the catalytic cycle to proceed, this betaine (or the subsequent alkoxyphosphonium intermediate) must deprotonate the pronucleophile.

The pKa Limitation: Standard Mitsunobu conditions strictly require a pronucleophile with a


[1]. Unsubstituted pyrazole possesses a pKa of ~14.2, making it a poor substrate that often stalls the reaction or leads to poor yields.
  • Solution A (Electronic Modification): Utilizing electron-deficient pyrazoles (e.g., 4-nitropyrazole, pKa ~9.6) lowers the pKa into the optimal range, allowing standard PPh₃/DIAD conditions to proceed flawlessly[2].

  • Solution B (Reagent Modification): For neutral or electron-rich pyrazoles, the basicity of the betaine must be artificially increased. Substituting PPh₃ with the more electron-donating tributylphosphine (PBu₃) and using 1,1'-(azodicarbonyl)dipiperidine (ADDP) expands the pKa tolerance up to ~15, enabling the successful N-alkylation of highly basic azoles[3],[4].

Pathway PPh3 Phosphine (PPh3 or PBu3) Betaine Morrison-Brunn-Huisgen Betaine (Highly Moisture Sensitive) PPh3->Betaine Nucleophilic Attack Azodicarboxylate Azo Reagent (DIAD or ADDP) Azodicarboxylate->Betaine Alkoxyphosphonium Alkoxyphosphonium Ion [R-O-P+R'3] Betaine->Alkoxyphosphonium + R-OH (Proton Transfer) Alcohol Chiral Alcohol (R-OH) Product N-Alkyl Pyrazole (Inverted Stereocenter) Alkoxyphosphonium->Product SN2 Displacement Pyrazole Pyrazole Pronucleophile (pKa dictates reactivity) Pyrazolate Pyrazolate Anion Pyrazole->Pyrazolate Deprotonation by Betaine Pyrazolate->Product Nucleophilic Attack

Fig 1. Mechanistic pathway of the Mitsunobu N-alkylation of pyrazoles.

Regioselectivity Dynamics (N1 vs. N2)

When an unsymmetrical pyrazole is subjected to Mitsunobu conditions, tautomerization leads to a competition between N1 and N2 alkylation. The regiomeric ratio (rr) is governed by a delicate interplay of steric and electronic factors[5],[4]:

  • Steric Control: The bulky alkoxyphosphonium intermediate heavily penalizes attack from the more sterically hindered nitrogen. Alkylation predominantly occurs at the less hindered nitrogen (typically N1).

  • Electronic Control: Electron-withdrawing groups (EWGs) at the C3 position reduce the nucleophilicity of the adjacent N2 atom, further driving the reaction toward exclusive N1 alkylation.

Regioselectivity Substrate Unsymmetrical Pyrazole + Chiral Alcohol Steric Steric Hindrance (Bulky R-groups) Substrate->Steric Electronic Electronic Effects (EWG/EDG at C3/C5) Substrate->Electronic N1 N1-Alkylation (Kinetic/Thermodynamic Product) Steric->N1 Directs to less hindered N Electronic->N1 EWG at C3 reduces N2 nucleophilicity N2 N2-Alkylation (Minor Isomer) Electronic->N2 EDG at C3 increases N2 attack

Fig 2. Decision matrix for predicting N1 vs. N2 regioselectivity in pyrazoles.

Reagent Selection Matrix

To ensure experimental success, select your reagent system based on the electronic nature of your specific pyrazole substrate:

Reagent SystemPhosphineAzo ReagentMax pKa ToleranceIdeal Pyrazole Substrate
Standard PPh₃DIAD / DEAD

Electron-deficient (e.g., 4-nitropyrazole)[2]
Modified (Basic) PBu₃ADDP

Neutral / Electron-rich pyrazoles[3]
Polymer-Supported PS-PPh₃ADDP / DIAD

High-throughput / Easy purification[3]
Separation-Friendly PPh₃DTBAD

Acid-sensitive substrates (Boc-like cleavage)

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include built-in causality checks to ensure high stereochemical fidelity and yield.

Protocol A: Standard Mitsunobu for Electron-Deficient Pyrazoles (e.g., 4-Nitropyrazole)

Use this protocol when the pyrazole pKa is < 11.

Materials: 4-Nitropyrazole (1.0 equiv), Chiral Secondary Alcohol (1.2 equiv), PPh₃ (1.5 equiv), DIAD (1.5 equiv), Anhydrous THF (0.2 M).

  • System Purge: Flame-dry a round-bottom flask under vacuum and backfill with Argon. Causality: The betaine intermediate is highly hygroscopic; trace water will hydrolyze it, destroying the reagents.

  • Reagent Solubilization: Dissolve 4-nitropyrazole, the chiral alcohol, and PPh₃ in anhydrous THF. Cool the mixture to 0 °C using an ice bath.

  • Controlled Activation: Add DIAD dropwise over 15 minutes. Causality: Betaine formation is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation of the azo reagent and suppresses elimination side-reactions of the alcohol.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor via TLC (UV active) until the alcohol is consumed.

  • Quench & Purify: Concentrate the mixture in vacuo. To precipitate the triphenylphosphine oxide (Ph₃P=O) byproduct, triturate the crude residue with cold MTBE/Hexanes (1:1) and filter. Purify the filtrate via silica gel chromatography.

Protocol B: Modified Mitsunobu for Neutral Pyrazoles (ADDP/PBu₃ System)

Use this protocol for standard pyrazoles where pKa > 11.

Materials: Pyrazole (1.0 equiv), Primary/Secondary Alcohol (1.5 equiv), PBu₃ (2.0 equiv), ADDP (2.0 equiv), Anhydrous Toluene or THF (0.1 M).

  • Preparation: In a rigorously dried flask under Argon, dissolve the pyrazole and alcohol in anhydrous Toluene.

  • Phosphine Addition: Add PBu₃ via syringe. Caution: PBu₃ is pyrophoric and possesses a strong odor; handle strictly inside a fume hood.

  • Azodicarboxylate Addition: Add solid ADDP in portions at 0 °C. Causality: ADDP generates a significantly more basic betaine than DIAD, capable of deprotonating the weakly acidic neutral pyrazole[3].

  • Thermal Shift: Warm the reaction to 60 °C for 4–8 hours. Causality: The increased steric bulk of the ADDP-betaine intermediate often requires mild heating to drive the SN2 displacement to completion.

  • Workup: Cool to room temperature. The reduced ADDP byproduct (ADDP-H₂) is poorly soluble in non-polar solvents and will often precipitate directly. Filter the solid, concentrate the filtrate, and purify via chromatography.

Analytical Validation & Troubleshooting

To ensure the integrity of your synthesized compounds, apply the following validation checks:

  • Confirming Regioselectivity: Perform 2D NMR (NOESY or ROESY). An explicit through-space correlation between the newly introduced N-alkyl protons and the pyrazole C5-proton confirms N1-alkylation. Absence of this correlation (or correlation to both C3 and C5 if unsubstituted) indicates N2-alkylation or a mixture.

  • Validating Stereochemical Inversion: If utilizing a chiral secondary alcohol, confirm the complete inversion of stereochemistry (SN2 mechanism) by analyzing the purified product via Chiral HPLC against a racemic standard[1].

  • Stalled Reactions: If the reaction stalls at the alkoxyphosphonium stage (detectable by ³¹P NMR at ~ +40 to +60 ppm), the pyrazole is insufficiently nucleophilic. Switch to the ADDP/PBu₃ protocol or elevate the reaction temperature.

References

  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles Source: ResearchGate URL
  • Source: PubMed Central (PMC)
  • Mitsunobu Reaction Source: Organic Chemistry Portal URL
  • Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols Source: Beilstein Journals URL
  • The Mitsunobu Reaction in the 21st Century Source: ResearchGate URL

Sources

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol in Drug Development

Executive Summary Pyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and receptor modulators. The building block 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and receptor modulators. The building block 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol (CAS: 2101199-32-8) offers a highly versatile bifunctional handle: a reactive C4-bromide for carbon-carbon bond formation and an N1-hydroxypropyl chain that can act as a hydrogen-bond donor/acceptor or undergo further derivatization [1].

This application note provides a comprehensive, self-validating protocol for the Suzuki-Miyaura cross-coupling of this specific substrate. By detailing the mechanistic causality behind catalyst selection, solvent effects, and analytical checkpoints, this guide ensures high-fidelity execution for drug development professionals.

Mechanistic Rationale & Substrate Profiling

The Suzuki-Miyaura coupling relies on a Pd(0)/Pd(II) catalytic cycle. When applying this chemistry to 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol, several substrate-specific factors dictate the experimental design:

  • Oxidative Addition at C4 : The pyrazole ring is electron-rich, which slightly increases the activation energy required for the oxidative addition of the C-Br bond to the Pd(0) species compared to electron-deficient aryl halides. However,1 [2].

  • Influence of the Free Hydroxyl Group : The primary alcohol on the N1-propyl chain is generally well-tolerated under mild basic conditions. However, its presence increases the hydrophilicity of the substrate. To ensure a homogeneous reaction mixture and facilitate the critical transmetalation step, a miscible aqueous-organic solvent system (e.g., 1,4-Dioxane/H₂O) is mandatory.

  • Homocoupling Mitigation : A common side reaction is the oxidative homocoupling of the boronic acid partner.2 [3].

Catalytic Cycle Visualization

The following diagram illustrates the catalytic workflow tailored to this specific bromopyrazole substrate, highlighting the key intermediates where solvent and base play critical roles [4].

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition + 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol Pd0->OxAdd PdII_1 Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII_1 BaseEx Base Exchange + K2CO3 / - KBr PdII_1->BaseEx PdII_2 Pd(II) Intermediate Ar-Pd-OH BaseEx->PdII_2 TransMet Transmetalation + Aryl-B(OH)2 PdII_2->TransMet PdII_3 Pd(II) Intermediate Ar-Pd-Aryl' TransMet->PdII_3 RedElim Reductive Elimination Product Release PdII_3->RedElim RedElim->Pd0 Regenerates Product Coupled Biaryl Pyrazole Product RedElim->Product

Catalytic cycle for the Suzuki coupling of 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization of reaction parameters specifically for N-alkylated 4-bromopyrazoles bearing protic functional groups.

Catalyst System (mol%)Base (Equiv)Solvent System (v/v)Temp (°C)Time (h)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (5%)Na₂CO₃ (2.5)Dioxane/H₂O (4:1)90672Baseline conditions; moderate conversion due to catalyst degradation.
Pd(dppf)Cl₂ (5%)K₂CO₃ (2.5)Dioxane/H₂O (4:1)90488Bidentate ligand prevents catalyst precipitation; excellent functional group tolerance.
XPhos Pd G2 (2%)K₃PO₄ (3.0)EtOH/H₂O (4:1)80295Bulky, electron-rich ligand accelerates oxidative addition; suppresses dehalogenation.
Pd(OAc)₂ / SPhos (5%)Cs₂CO₃ (2.5)Toluene/H₂O (10:1)100858Poor substrate solubility in toluene leads to sluggish kinetics and incomplete conversion.

Self-Validating Experimental Protocol

This protocol utilizes the highly reliable Pd(dppf)Cl₂ system. Every step is paired with its underlying causality and a validation checkpoint to ensure a self-correcting workflow.

Materials Required
  • Substrate: 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol (1.0 mmol, 219.08 g/mol )

  • Coupling Partner: Arylboronic acid (1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 mmol, 5 mol%)

  • Base: K₂CO₃ (2.5 mmol)

  • Solvent: 1,4-Dioxane / Deionized H₂O (4:1 v/v, 5.0 mL total)

Step-by-Step Methodology

Step 1: Reagent Assembly & Degassing

  • Action: To a dry 20 mL Schlenk tube equipped with a magnetic stir bar, add the bromopyrazole, arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂. Seal with a septum. Evacuate the tube and backfill with Argon (repeat 3x). Add the Dioxane/H₂O mixture via syringe, then sparge the solution with Argon for 10 minutes.

  • Causality: Oxygen acts as an electron acceptor, oxidizing Pd(0) to Pd(II) independently of the substrate, which triggers the homocoupling of the boronic acid and depletes the reagent.

  • Validation Checkpoint: Visual confirmation of continuous, steady bubbling during sparging. The solution should transition to a deep red/orange color characteristic of active Pd(dppf) species, not black (which indicates Pd black precipitation).

Step 2: Thermal Activation

  • Action: Transfer the Schlenk tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 4 hours.

  • Causality: High-speed stirring is critical in biphasic or semi-biphasic aqueous mixtures to maximize the interfacial surface area where base exchange and transmetalation occur.

  • Validation Checkpoint (In-Process Control): At t = 2 hours, withdraw a 10 µL aliquot under Argon. Dilute in 1 mL MeCN and analyze via LC-MS.

    • Expected MS Signature: Disappearance of the starting material doublet at m/z 219 and 221 [M+H]⁺ (1:1 isotopic ratio characteristic of ⁷⁹Br/⁸¹Br). Appearance of the target product mass.

Step 3: Workup & Phase Separation

  • Action: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with a mixture of 10% Isopropanol in Dichloromethane (2 × 15 mL).

  • Causality: The free primary alcohol on the pyrazole N1-propyl chain significantly increases the aqueous solubility of the product. Standard EtOAc extraction often leaves 10-20% of the product in the aqueous phase. The addition of isopropanol disrupts the hydrogen bonding with water, driving the product into the organic layer.

  • Validation Checkpoint: Spot both the combined organic layer and the residual aqueous layer on a TLC plate (Eluent: 5% MeOH in DCM). Visualize under UV (254 nm) or with KMnO₄ stain. The aqueous layer must show no UV-active spots corresponding to the product.

Step 4: Purification

  • Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography using a gradient of 0% to 10% Methanol in Dichloromethane.

  • Causality: The polar hydroxyl group causes the product to streak on silica if pure non-polar solvents (like Hexanes/EtOAc) are used. A DCM/MeOH gradient ensures sharp peak elution.

  • Validation Checkpoint: Perform ¹H-NMR (in DMSO-d₆). Confirm the disappearance of the pyrazole C5-proton singlet of the starting material (typically around δ 7.5-7.8 ppm) and the appearance of the new aryl protons. The primary alcohol OH proton should appear as a triplet near δ 4.5 ppm, confirming the functional group survived the basic conditions.

References

1.3 2.1 3.2 4. 4

Sources

Application

Preparation of pyrazole-based PROTAC linkers

Application Note: Advanced Strategies for Pyrazole-Based PROTAC Linkers Abstract The evolution of PROTAC (Proteolysis Targeting Chimera) design—often termed "Linkerology"—has shifted from passive, flexible PEG chains to...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Strategies for Pyrazole-Based PROTAC Linkers

Abstract

The evolution of PROTAC (Proteolysis Targeting Chimera) design—often termed "Linkerology"—has shifted from passive, flexible PEG chains to active, rigidified scaffolds that maximize ternary complex stability (


) and cooperativity (

). Pyrazoles, as privileged heteroaromatic scaffolds, offer unique advantages in this domain: they serve as metabolically stable bioisosteres, provide defined exit vectors for linker attachment, and modulate physicochemical properties (logD, TPS). This guide details the strategic incorporation of pyrazole moieties into PROTAC linkers, focusing on regioselective synthesis, structural validation, and the causality behind linker rigidity.

Part 1: Strategic Design & Rationale

Why Pyrazole?

In PROTAC development, the linker is not merely a bridge; it is a thermodynamic stabilizer. Pyrazoles are utilized in two distinct contexts:

  • The Exit Vector: Many kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and E3 ligands utilize pyrazole cores. Functionalizing these rings requires precise chemistry to avoid disrupting the warhead’s binding affinity.

  • The Rigid Spacer: Unlike flexible PEG chains which incur a high entropic penalty upon binding, a pyrazole ring within the linker restricts conformational freedom, potentially "pre-organizing" the molecule for ternary complex formation.

The Regioselectivity Challenge

The fundamental challenge in pyrazole chemistry is tautomerism . An unsubstituted pyrazole (


-H) exists in equilibrium between two tautomers. Alkylating this species often yields a mixture of 

- and

-substituted isomers. In PROTAC synthesis, where the linker position dictates the spatial orientation of the E3 ligase relative to the Protein of Interest (POI), controlling this regiochemistry is non-negotiable.

Part 2: Experimental Protocols

Protocol A: Regioselective N-Alkylation of Pyrazole Cores

Objective: To attach a linker chain (e.g., Bromo-PEG-Azide or Alkyl halide) to a pyrazole-based warhead with high regiocontrol.

Materials:

  • Pyrazole-based Ligand (POI or E3 binder)

  • Linker Electrophile (e.g., tert-butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate)

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    )
  • Solvent: Anhydrous DMF or Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Tautomer Analysis (Pre-Reaction):

    • Insight: Electron-withdrawing groups (EWGs) on the pyrazole ring generally favor the tautomer where the proton is on the nitrogen farthest from the EWG. However, alkylation often occurs at the least sterically hindered nitrogen or is driven by the "lone pair availability" (Curtin-Hammett principle applies).

    • Action: Perform a 2D-NOESY NMR on the starting material to assign protons if the structure is complex.

  • Deprotonation:

    • Dissolve the pyrazole substrate (1.0 eq) in anhydrous DMF (0.1 M).

    • Add

      
       (2.0 eq) for mild conditions.
      
    • Critical: If the pyrazole is unreactive, switch to

      
       (1.2 eq, 0°C), but be wary of functional group tolerance on the warhead.
      
  • Linker Addition:

    • Add the Linker Electrophile (1.2 eq) dropwise.

    • Temperature Control: Stir at RT for 4 hours. If conversion is <50% by LC-MS, heat to 60°C.

    • Note: Higher temperatures increase the risk of

      
      -alkylation (kinetic vs. thermodynamic control).
      
  • Work-up & Purification:

    • Dilute with EtOAc, wash with

      
       (5% aq) to remove DMF.
      
    • Isomer Separation: This is the bottleneck.

      
       and 
      
      
      
      isomers often have distinct
      
      
      values. Use Flash Chromatography (Gradient: 0-10% MeOH in DCM).
    • Validation: The

      
      -alkylated product usually shows an upfield shift in the adjacent carbon signal in 
      
      
      
      NMR compared to the
      
      
      -H precursor.
Protocol B: C-Functionalization via Suzuki-Miyaura Coupling

Objective: To attach a linker to a pyrazole carbon (C4), preserving the NH group for hydrogen bonding within the protein pocket.

Reaction Scheme:



  • Catalyst Choice: Use

    
     (5 mol%) for robust coupling of heteroaryl boronates.
    
  • Solvent System: Dioxane:Water (4:1) is standard. Degas thoroughly with Argon to prevent protodeboronation (a common failure mode for pyrazole boronates).

  • Microwave Assist: Heating at 100°C for 1 hour in a microwave reactor typically out-yields 12-hour thermal refluxing.

Part 3: Visualization & Decision Logic

Figure 1: Synthetic Decision Tree for Pyrazole Linkers

Caption: Decision logic for selecting the optimal synthetic route based on pyrazole substitution patterns and desired exit vectors.

PyrazoleStrategy Start Start: Pyrazole Functionalization Target Target Attachment Point? Start->Target Nitrogen Nitrogen (N1/N2) Target->Nitrogen Carbon Carbon (C3/C4/C5) Target->Carbon Symm Is Pyrazole Symmetric? Nitrogen->Symm Halogen Halogenated Precursor? Carbon->Halogen DirectAlk Direct Alkylation (Cs2CO3/DMF) Symm->DirectAlk Yes RegioIssue Regioselectivity Risk Symm->RegioIssue No Protect Strategy: SEM/THP Protection or Steric Blocking RegioIssue->Protect Protect->DirectAlk Suzuki Suzuki Coupling (Boronate Linker) Halogen->Suzuki Aryl/Alkyl Linker Sono Sonogashira Coupling (Alkyne Linker) Halogen->Sono Rigid Alkyne Linker

Part 4: Data Analysis & Validation

Distinguishing Regioisomers (The "Self-Validating" Step)

You cannot assume the major product is the desired one. Use this validation matrix:

MethodObservationInterpretation
1H-15N HMBC Cross-peak correlationDefinitive proof of N-alkylation site. N1 usually correlates with C3-H and C5-H differently.
NOESY 1D/2D Spatial proximityIf Linker

shows NOE to Pyrazole

but not

, assignment is confirmed.
X-Ray Crystallography Lattice structureThe "Gold Standard" for rigid linker conformation analysis.
Ternary Complex Modeling

Before synthesis, model the linker. A pyrazole ring introduces a "kink" (approx 104-109° bond angle) compared to the linear 180° of an alkyne or the flexible variable angle of PEG.

  • Software: Schrödinger (Maestro) or MOE.

  • Protocol: Dock the Warhead and E3 ligand, then perform "Linker Sampling" with the pyrazole constraint.

Part 5: References

  • Design of PROTAC Linkers: Troup, R. I., et al. (2020).[1] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[2][3][4][5] Link

  • Regioselective Pyrazole Synthesis: Kong, Y., et al. (2014).[6] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones. Organic Letters. Link

  • Linkerology & Rigidity: Bemis, T. A., et al. (2021). PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader. ACS Chemical Biology.[7] Link

  • Pyrazole N-Alkylation Dynamics: Fustero, S., et al. (2010). Regioselective N-Alkylation of Pyrazoles. Journal of Organic Chemistry. Link

  • Direct-to-Biology Synthesis: Stevens, B. D., et al. (2022).[8] Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects. ACS Medicinal Chemistry Letters. Link

Disclaimer: This protocol involves the use of hazardous reagents (NaH, Alkyl Halides). All experiments should be conducted in a fume hood with appropriate PPE. Consult MSDS before handling.

Sources

Method

Application Note: Reagents and Regioselective Strategies for Synthesizing Hydroxypropyl Pyrazoles

Executive Summary & Pharmacological Context Hydroxypropyl pyrazoles are highly versatile pharmacophores and critical intermediates in the synthesis of kinase inhibitors, cannabinoid receptor ligands, and complex coordina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Hydroxypropyl pyrazoles are highly versatile pharmacophores and critical intermediates in the synthesis of kinase inhibitors, cannabinoid receptor ligands, and complex coordination compounds like fluorescent nanojars[1]. The introduction of a hydroxypropyl moiety—whether as a 3-hydroxypropyl (primary alcohol) or 2-hydroxypropyl (secondary alcohol) chain—enhances the aqueous solubility and hydrogen-bonding capacity of the pyrazole core.

For drug development professionals and synthetic chemists, the primary challenge in synthesizing these molecules lies in controlling the regioselectivity during the N-alkylation of unsymmetrical pyrazoles[2]. This application note details the mechanistic rationale behind reagent selection, provides comparative data for reaction optimization, and outlines self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Pathways & Reagent Selection

The Regioselectivity Challenge in Unsymmetrical Pyrazoles

Unsymmetrical pyrazoles exist in a tautomeric equilibrium, rendering both N1 and N2 atoms nucleophilic. Alkylation typically results in a mixture of regioisomers that are notoriously difficult to separate[2]. The regiochemical outcome is dictated by a delicate interplay of steric hindrance, electronic effects, and the choice of base/solvent system:

  • Thermodynamic vs. Kinetic Control: Mild bases (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO) generally favor alkylation at the less sterically hindered nitrogen (typically N1)[2]. Conversely, irreversible deprotonation using strong bases like NaH can lead to kinetic mixtures.

  • Transition State Hydrogen Bonding: Quantum mechanical (QM) modeling has demonstrated that hydrogen bonding in the transition state can significantly alter activation energies. For instance, specific coordinating electrophiles can lower the activation energy for N2 alkylation by up to 3 kcal/mol, completely reversing the expected N1 selectivity[3].

  • Chelation Effects: The addition of Lewis acids (e.g., MgBr₂) or the use of fluorinated solvents (HFIP) can direct the alkylation to the N2 position by coordinating with adjacent heteroatoms on the pyrazole ring[2].

Electrophile Dynamics: Halo-alcohols vs. Epoxides

The choice of the hydroxypropyl-donating reagent fundamentally alters the reaction pathway and the nature of the final product:

  • 3-Bromo-1-propanol: Undergoes an S_N2 mechanism to yield 1-(3-hydroxypropyl)pyrazoles. Bromide is selected over chloride due to its superior leaving-group ability, which permits lower reaction temperatures and minimizes competitive elimination or intramolecular cyclization of the electrophile[2].

  • Propylene Oxide: Undergoes base-catalyzed epoxide ring-opening. Nucleophilic attack by the pyrazolide anion occurs preferentially at the less sterically hindered terminal carbon, yielding 1-(2-hydroxypropyl)pyrazoles (secondary alcohols).

Alternatively, to completely bypass the N-alkylation regioselectivity issue, de novo pyrazole synthesis can be employed, such as the copper-catalyzed cyclocondensation of hydrazonyl chlorides with homopropargylic alcohols[4].

Reaction Workflow & Regioselectivity Pathway

G SM Unsymmetrical Pyrazole Base Base (K2CO3 / NaH) Solvent (DMF / DMSO) SM->Base Deprotonation Anion Pyrazolide Anion (Tautomeric Equilibrium) Base->Anion Elec Electrophile (3-Bromo-1-propanol) Anion->Elec SN2 Attack N1 N1-Hydroxypropyl Pyrazole (Thermodynamic Product) Elec->N1 Polar Aprotic / K2CO3 N2 N2-Hydroxypropyl Pyrazole (Kinetic/Chelation Product) Elec->N2 MgBr2 / HFIP

Mechanistic workflow of pyrazole N-alkylation regioselectivity.

Quantitative Reagent Comparison

The following table summarizes the causal relationship between reagent systems and the resulting quantitative outcomes for pyrazole hydroxypropylation.

Reagent SystemSolventElectrophileDominant RegioisomerTypical YieldMechanistic Rationale
K₂CO₃ (1.5 eq) DMF3-Bromo-1-propanolN1 (Steric)75–85%Mild base establishes thermodynamic equilibrium; favors less hindered nitrogen[2].
NaH (1.1 eq) THF3-Bromo-1-propanolN1/N2 Mixture60–70%Irreversible deprotonation leads to kinetic control; poor selectivity[2].
MgBr₂ / Base DCE3-Bromo-1-propanolN2 (Chelation)65–80%Metal coordination with adjacent substituents directs attack to N2[2].
K₂CO₃ (1.2 eq) EtOHPropylene OxideN1 (Steric)70–85%S_N2 attack at the less hindered epoxide carbon yields secondary alcohol.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1-(3-Hydroxypropyl)-1H-pyrazoles via Halo-alcohols

Objective: Regioselective synthesis of primary alcohol derivatives using thermodynamic control.

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask under an argon atmosphere, add the unsymmetrical pyrazole (1.0 eq) and anhydrous K₂CO₃ (1.5 eq)[2].

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of 0.2 M. Causality: Anhydrous DMF is critical to prevent the competitive hydrolysis of 3-bromo-1-propanol into 1,3-propanediol.

  • Anion Generation: Stir the suspension at room temperature for 30 minutes. Causality: Pre-stirring ensures complete formation of the pyrazolide anion prior to electrophile addition, minimizing unreacted starting material.

  • Alkylation: Add 3-bromo-1-propanol (1.1 eq) dropwise over 10 minutes. Heat the reaction mixture to 60°C for 12 hours.

  • Quench & Extraction: Cool to room temperature, pour into ice-water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over Na₂SO₄.

  • System Validation & QC:

    • TLC: Check for the disappearance of the pyrazole starting material.

    • LC-MS: Confirm the product mass shift (m/z [M+H]⁺ + 59 Da).

    • NMR: Validate regioselectivity by observing the NOESY correlation between the N-CH₂ protons (approx. 4.2 ppm) and the adjacent pyrazole ring proton.

Protocol B: Synthesis of 1-(2-Hydroxypropyl)-1H-pyrazoles via Epoxide Ring-Opening

Objective: Synthesis of secondary alcohol derivatives via regioselective epoxide opening.

Step-by-Step Methodology:

  • Preparation: Dissolve the pyrazole (1.0 eq) in absolute ethanol (0.5 M) in a sealed-tube reactor.

  • Base Catalysis: Add a catalytic amount of K₂CO₃ (0.2 eq). Causality: A catalytic amount of mild base is sufficient to initiate the nucleophilic attack without causing polymerization of the epoxide.

  • Epoxide Addition: Cool the mixture to 0°C. Add propylene oxide (1.5 eq) dropwise. Causality: Propylene oxide is highly volatile (bp 34°C); cooling prevents evaporative loss and controls the exothermic ring-opening.

  • Heating: Seal the tube and heat to 70°C for 8 hours.

  • Purification: Evaporate the ethanol under reduced pressure. Purify the crude oil via silica gel flash chromatography (DCM:MeOH gradient).

  • System Validation & QC:

    • NMR: The structural integrity is self-validated by the ¹H NMR splitting pattern. The terminal methyl group of the hydroxypropyl chain will appear as a distinct doublet (approx. 1.1 ppm, J = 6.5 Hz), confirming attack at the terminal epoxide carbon rather than the internal carbon.

References

  • BenchChem. "Technical Support Center: Optimizing N-Alkylation of Pyrazoles." BenchChem Technical Resources.
  • WuXi AppTec. "Activation Energy Estimation for Alkylation of Pyrazole (Part II)." WuXi Biology.
  • ACS Publications. "Pyrene-Functionalized Fluorescent Nanojars: Synthesis, Mass Spectrometric, and Photophysical Studies." ACS Omega.
  • Thieme Connect. "Catalysed Reaction of Hydrazonyl Chlorides with Homopropargylic Alcohols: Regioselective Synthesis of 5-Substituted Pyrazoles." Synthesis.

Sources

Application

Scalable synthesis of 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol

An Application Note for the Scalable Synthesis of 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol Authored by: A Senior Application Scientist Introduction: The Significance of Functionalized Pyrazoles The pyrazole nucleu...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Scalable Synthesis of 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol

Authored by: A Senior Application Scientist

Introduction: The Significance of Functionalized Pyrazoles

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and metabolic stability make it a privileged scaffold in drug design.[3] Specifically, N-alkylated pyrazoles are integral components of molecules with a wide array of biological activities, including anti-tumor, anti-infective, and anti-dementia properties.[4][5][6] The target molecule, 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol, serves as a highly versatile building block. The bromo-substituent provides a synthetic handle for further functionalization via cross-coupling reactions, while the terminal hydroxyl group allows for the introduction of diverse functionalities through esterification, etherification, or oxidation.[7][8] This guide provides a detailed, scalable, and validated protocol for its synthesis, aimed at researchers in drug discovery and process development.

Synthetic Strategy: N-Alkylation of 4-Bromo-3-methyl-1H-pyrazole

The most direct and scalable approach to the target molecule is the N-alkylation of the pyrazole ring. This strategy involves the deprotonation of 4-bromo-3-methyl-1H-pyrazole followed by a nucleophilic substitution reaction with a suitable three-carbon electrophile bearing a hydroxyl or protected hydroxyl group.

Expertise & Experience: Rationale for Experimental Design
  • Choice of Starting Material : 4-Bromo-3-methyl-1H-pyrazole[9] is a commercially available and stable solid, making it an ideal starting point for a scalable synthesis.

  • Choice of Base : Sodium hydride (NaH) is selected as the base. It is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole N-H, generating the corresponding sodium pyrazolate salt. This prevents the base from competing with the pyrazole anion as a nucleophile.[7] The use of a strong base ensures complete deprotonation, driving the reaction to completion.

  • Choice of Solvent : Anhydrous N,N-Dimethylformamide (DMF) is the solvent of choice. Its polar aprotic nature effectively solubilizes the pyrazolate salt and stabilizes the transition state of the SN2 reaction without interfering with the nucleophile or the base.

  • Choice of Alkylating Agent : 3-Bromo-1-propanol[10] is an effective electrophile for this transformation. The primary alkyl bromide is reactive towards SN2 displacement by the pyrazolate anion. The free hydroxyl group is generally tolerated under these basic conditions, avoiding the need for additional protection and deprotection steps, which improves the overall efficiency and scalability of the process.

  • Temperature Control : The initial deprotonation with NaH is performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas.[7] The subsequent alkylation is conducted at a moderately elevated temperature (60 °C) to ensure a reasonable reaction rate.

  • Regioselectivity : The alkylation of 3-substituted pyrazoles can potentially yield two regioisomers (N1 and N2 substitution). However, the N-alkylation of 3-methylpyrazole derivatives under basic conditions predominantly yields the N1-substituted product due to steric hindrance from the methyl group at the C3 position, which disfavors attack at the adjacent N2 position.[11]

Visual Workflow of the Synthesis

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction & Work-up cluster_purification Purification & Analysis SM1 4-Bromo-3-methyl-1H-pyrazole Deprotonation Deprotonation (0 °C, 30 min) SM1->Deprotonation SM2 3-Bromo-1-propanol Alkylation N-Alkylation (60 °C, 4-6 h) SM2->Alkylation Base Sodium Hydride (NaH) Base->Deprotonation Solvent Anhydrous DMF Solvent->Deprotonation Deprotonation->Alkylation Formation of Pyrazolate Anion Quench Aqueous Quench Alkylation->Quench TLC Monitoring Extraction Ethyl Acetate Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Crude Product Product 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol Purification->Product Analysis NMR, MS, Purity >95% Product->Analysis

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful completion of each step, verified by the in-process controls (e.g., TLC), ensures the integrity of the final product.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular WeightPuritySupplier (Example)
4-Bromo-3-methyl-1H-pyrazole13808-64-5161.00≥97%MilliporeSigma
Sodium Hydride (60% dispersion in oil)7646-69-724.00 (as NaH)60%MilliporeSigma
3-Bromo-1-propanol627-18-9138.99≥97%MilliporeSigma
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.09≥99.8%MilliporeSigma
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeFisher Scientific
n-Hexane110-54-386.18ACS GradeFisher Scientific
Deionized Water7732-18-518.02--
Brine (Saturated NaCl solution)7647-14-558.44--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04ACS GradeFisher Scientific
Silica Gel (for column chromatography)7631-86-9-230-400 mesh-
Equipment
  • Three-neck round-bottom flask with magnetic stirrer

  • Thermometer and heating mantle

  • Nitrogen/Argon gas inlet and bubbler

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure

1. Reaction Setup:

  • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a septum.

  • Place the flask under a positive pressure of nitrogen or argon.

2. Deprotonation of Pyrazole:

  • To the flask, add 4-Bromo-3-methyl-1H-pyrazole (1.0 eq).

  • Add anhydrous DMF (approx. 5-10 mL per gram of pyrazole). Stir until the solid is fully dissolved.

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add Sodium Hydride (60% dispersion in oil, 1.1 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and inert atmosphere.

  • Stir the resulting suspension at 0 °C for 30 minutes.

3. N-Alkylation:

  • While maintaining the temperature at 0 °C, add 3-Bromo-1-propanol (1.2 eq) dropwise via syringe over 10 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 60 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexane:Ethyl Acetate as the eluent. The reaction is complete when the starting pyrazole spot has been consumed.

4. Work-up and Extraction:

  • Cool the reaction mixture back to 0 °C.

  • Slowly and carefully quench the reaction by the dropwise addition of deionized water to neutralize any unreacted NaH.

  • Once gas evolution has ceased, pour the mixture into a separatory funnel containing additional water.

  • Extract the aqueous phase with ethyl acetate (3 times).

  • Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification:

  • Purify the crude oil by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc).

  • Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol as a colorless to pale yellow oil.

Quantitative Data Summary
ParameterValue
Reagents
4-Bromo-3-methyl-1H-pyrazole1.0 eq
Sodium Hydride (60% dispersion)1.1 eq
3-Bromo-1-propanol1.2 eq
Conditions
SolventAnhydrous DMF
Deprotonation Temperature / Time0 °C / 30 min
Alkylation Temperature / Time60 °C / 4-6 h
Expected Outcome
Yield75-85%
Purity (Post-Chromatography)>95%
AppearanceColorless to pale yellow oil
Molecular FormulaC₇H₁₁BrN₂O
Molecular Weight219.08 g/mol

Trustworthiness: Hazard Analysis and Safety Protocol

Adherence to strict safety protocols is mandatory for the successful and safe execution of this synthesis.

  • Sodium Hydride (NaH) :

    • Hazards : Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[12][13] Causes severe skin and eye burns upon contact, especially if the skin is moist.[12]

    • Handling : Must be handled under an inert atmosphere (nitrogen or argon) at all times. Use a glovebox or Schlenk line techniques. Always wear flame-retardant lab coat, safety goggles, and appropriate gloves. Quench excess NaH slowly and at low temperatures.

    • Fire Extinguishing : DO NOT USE WATER, CO₂ or dry chemical extinguishers. Use a Class D fire extinguisher (e.g., Met-L-X) or smother with dry sand.[12]

  • 3-Bromo-1-propanol :

    • Hazards : Causes skin and serious eye irritation.[14][15] May cause respiratory irritation. Combustible liquid.[14][16]

    • Handling : Wear standard PPE, including gloves and safety glasses. Handle in a well-ventilated chemical fume hood. Avoid inhalation of vapors.

  • N,N-Dimethylformamide (DMF) :

    • Hazards : Combustible liquid. Can be absorbed through the skin.

    • Handling : Use in a chemical fume hood and wear appropriate gloves to prevent skin contact.

General Precautions : All operations should be conducted in a well-ventilated chemical fume hood. A safety shower and eyewash station must be readily accessible.

References

  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

  • Google Patents. (2013). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Holzer, W., et al. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molecules, 14(7), 2633-2641. [Link]

  • PubChem. methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate. National Center for Biotechnology Information. [Link]

  • Abdelgawad, M. A., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. [Link]

  • New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: Sodium Hydride. [Link]

  • MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank. [Link]

  • Sivam, S. P., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(11), 3326. [Link]

  • Castillo, J.-C., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Sustainability. [Link]

  • Google Patents. (1998).
  • Prospects in Pharmaceutical Sciences. (2024). Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. [Link]

  • Capot Chemical. (2026). MSDS of 3-Bromopropanol-d6. [Link]

  • MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. [Link]

  • Kennedy, C. R., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 118-132. [Link]

  • Kennedy, C. R., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

  • Google Patents. (2004). EP0913381B1 - Method for purifying a bromine compound.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Rakesh, K. P., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 1837-1855. [Link]

  • Alkali Metals Ltd. MSDS for SODIUM HYDRIDE. [Link]

  • ResearchGate. (2018). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • Castillo, J.-C., & Becerra, D. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Sustainability. [Link]

  • El-Faham, A., et al. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 18(10), 106883. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Diagnostic Workflow: Identifying Your Alkylation Bottleneck

Welcome to the Technical Support Center for Pyrazole N-Alkylation. As drug development increasingly relies on substituted pyrazoles as bioisosteres for amides and phenols, controlling the regioselectivity (N1 vs.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole N-Alkylation.

As drug development increasingly relies on substituted pyrazoles as bioisosteres for amides and phenols, controlling the regioselectivity (N1 vs. N2) and maximizing the yield of N-alkylation reactions has become a critical bottleneck. As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded troubleshooting strategies to optimize your synthetic workflows.

TroubleshootingTree Start Low Yield or Poor Regioselectivity in Pyrazole N-Alkylation? CheckRegio Is the issue primarily poor N1/N2 selectivity? Start->CheckRegio CheckYield Is the issue primarily low overall conversion? Start->CheckYield Steric Increase Steric Bulk: Use α-halomethylsilanes or bulkier electrophiles CheckRegio->Steric Steric Control Solvent Switch Solvent: Try DMSO, DMF, or fluorinated alcohols (HFIP) CheckRegio->Solvent Solvent Polarity AcidCat Try Acid Catalysis: Use trichloroacetimidates + CSA in DCE CheckYield->AcidCat Base-sensitive/Unreactive BaseCat Optimize Base: Switch to NaH (THF) or K2CO3 (DMSO) CheckYield->BaseCat Standard Optimization

Decision tree for troubleshooting pyrazole N-alkylation yield and regioselectivity issues.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my unsymmetrical pyrazole yield an inseparable mixture of N1 and N2 isomers, and how does this affect my overall yield? A: When alkylating unsymmetrical pyrazoles, tautomerization between the N1 and N2 positions often leads to an inseparable mixture of constitutional isomers, drastically reducing the isolated yield of your target compound[1]. Regioselectivity is governed by a competition between steric hindrance and thermodynamic stability. To drive the reaction toward the less sterically hindered N1 position, solvent polarity is your first lever. Polar aprotic solvents like DMSO or DMF paired with K₂CO₃ stabilize the naked pyrazolate anion, often favoring N1-alkylation[1][2]. If standard alkyl halides still yield poor ratios, consider using α-halomethylsilanes. These reagents act as bulky, masked methylating agents; their massive steric profile forces >92:8 N1 selectivity during the transition state, and subsequent protodesilylation yields the pure N1-methyl pyrazole[3].

Q2: I am observing very low conversion even with excess alkyl halide and strong base. What is the mechanistic cause? A: If you are observing unreacted starting material despite using strong bases (e.g., NaH) and excess electrophile, your pyrazole may be too electron-deficient (acting as a poor nucleophile), or your electrophile may be prone to base-induced elimination (E2). In these cases, you must invert the electronic demand of the transition state. Instead of relying on the pyrazole's weak nucleophilicity, use a Brønsted acid catalyst like camphorsulfonic acid (CSA) with trichloroacetimidate electrophiles[4][5]. The acid protonates the imidate to generate a highly reactive carbocation intermediate in situ. This method provides excellent yields (up to 92%) for benzylic, phenethyl, and benzhydryl groups without the need for harsh basic conditions or high temperatures[4][6].

Q3: How does the choice of solvent alter the regiochemical outcome? A: Solvation directly dictates the trajectory of the electrophile. While DMSO and DMF are standard starting points[1], highly specialized cases benefit from fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents form robust, localized hydrogen-bonding networks that can selectively shield one nitrogen lone pair over the other, dramatically altering the kinetic regioselectivity and improving the yield of the desired isomer[1][2].

Quantitative Optimization Data

The following table summarizes the expected yields and regioselectivity profiles for various optimization strategies based on current literature standards.

Optimization StrategyCatalyst / BaseSolventIdeal Substrate ProfileTypical YieldRegioselectivity (N1:N2)
Standard Base-Mediated K₂CO₃ or NaHDMSO / DMFStandard 3-substituted pyrazoles70–95%Moderate to High N1[1][2]
Acid-Catalyzed Imidate Camphorsulfonic Acid (CSA)1,2-DCEBase-sensitive or electron-deficient pyrazoles60–92%Steric-dependent (Mixture)[4][5]
Masked Methylation KHMDS + α-halomethylsilaneDMSOHighly sterically congested or 4-aryl/bromo pyrazoles48–96%Excellent (>92:8 to >99:1)[3]
H-Bond Directed K₂CO₃HFIP / TFESubstrates prone to 1:1 isomeric mixturesVariableDramatically enhanced[1][2]

Self-Validating Experimental Protocols

Protocol A: Standard Base-Mediated N1-Alkylation (Thermodynamic Control)

Use this protocol as your primary starting point for standard unsymmetrical pyrazoles.

  • Deprotonation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the pyrazole (1.0 eq) in anhydrous DMSO (to reach 0.2 M concentration). Add K₂CO₃ (1.5 eq)[1][2].

    • Causality: DMSO strips the potassium counterion, maximizing the nucleophilicity of the pyrazolate anion.

    • Self-Validation: Stir for 30 minutes at room temperature; the suspension should become slightly cloudy but homogeneous in color, indicating complete deprotonation.

  • Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise via syringe.

    • Causality: Dropwise addition prevents localized concentration spikes that lead to polyalkylation or exothermic degradation.

  • Reaction Monitoring: Stir at room temperature to 80°C depending on the substrate[1].

    • Self-Validation: Monitor via LC-MS. The disappearance of the parent pyrazole mass and the emergence of a single major peak corresponding to the N1-alkylated mass confirms conversion.

  • Workup: Quench the reaction by pouring it into water, then extract with Ethyl Acetate (3x). Wash the combined organic layers 5x with brine.

    • Causality: Extensive brine washes are mandatory to completely partition DMSO into the aqueous layer, preventing emulsion formation and yield loss during concentration.

Protocol B: Acid-Catalyzed N-Alkylation via Trichloroacetimidates (Carbocation Trapping)

Use this protocol when base-mediated alkylation fails due to poor nucleophilicity or base-sensitive functional groups.

  • Reagent Mixing: Charge a dry flask with the pyrazole (1.0 eq), the trichloroacetimidate electrophile (1.0 eq), and camphorsulfonic acid (CSA, 0.2 eq) under an argon atmosphere[2][4].

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to form a 0.25 M solution.

    • Causality: DCE is a non-nucleophilic, moderately polar solvent that perfectly stabilizes the transient carbocation generated from the imidate without competing for it[4].

  • Reaction Execution: Stir the reaction mixture at room temperature for 4 hours[2][4].

    • Self-Validation: Monitor via TLC. The trichloroacetimidate starting material is highly UV-active; its complete disappearance alongside the formation of a lower Rf spot confirms successful carbocation trapping by the pyrazole.

  • Quench & Extraction: Dilute the mixture with Ethyl Acetate and quench with saturated aqueous NaHCO₃.

    • Causality: The mild basic quench neutralizes the CSA catalyst immediately, preventing acid-catalyzed degradation of the newly formed N-alkyl pyrazole during workup. Dry over Na₂SO₄ and purify via column chromatography.

References

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: MDPI URL
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: Semantic Scholar URL
  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles Source: Benchchem URL
  • Technical Support Center: Optimizing Pyrazole N-Alkylation Source: Benchchem URL
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents Source: ACS Publications URL

Sources

Optimization

Technical Support Center: Regioselective Alkylation of 3-Methyl-4-bromopyrazole

Welcome to the Application Scientist Support Center. As drug development professionals and synthetic chemists, you frequently encounter the challenge of regiocontrol when functionalizing unsymmetrical pyrazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. As drug development professionals and synthetic chemists, you frequently encounter the challenge of regiocontrol when functionalizing unsymmetrical pyrazoles. 3-Methyl-4-bromopyrazole presents a classic regioselectivity dilemma during N-alkylation due to its tautomeric nature and the distinct steric and electronic environments of its N1 and N2 positions[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve high regioselectivity and yield in your workflows.

Mechanistic Insights: The Causality of Regioselectivity

3-Methyl-4-bromopyrazole exists as a tautomeric mixture in solution. The two nitrogen atoms are electronically similar but sterically distinct[2]. Alkylation can occur at two sites:

  • N1 Position (adjacent to the C5 proton): Yields 1-alkyl-3-methyl-4-bromopyrazole. This is the less sterically hindered pathway[3].

  • N2 Position (adjacent to the C3 methyl group): Yields 1-alkyl-5-methyl-4-bromopyrazole. This pathway is sterically hindered by the adjacent methyl group[1].

Standard basic conditions typically favor the less hindered N1-alkylation product due to kinetic control[3]. However, the presence of the electron-withdrawing 4-bromo group alters the nucleophilicity of the adjacent nitrogens, often resulting in difficult-to-separate mixtures if conditions are not rigorously optimized[1].

Troubleshooting Guides & FAQs

Q1: I am using K₂CO₃ in DMF and getting a 60:40 mixture of regioisomers. How can I push the reaction to exclusively form the 1-alkyl-3-methyl-4-bromopyrazole (less hindered) isomer? Application Scientist Answer: The poor selectivity is likely due to the highly reactive nature of your alkylating agent overcoming the steric bias of the C3-methyl group. To enhance selectivity for the less hindered N1 position, you must amplify the steric or electronic differentiation[3].

  • Solvent Switch: Transition from standard polar aprotic solvents (DMF/DMSO) to fluorinated alcohols like3 or 2,2,2-trifluoroethanol (TFE)[3]. These solvents form strong hydrogen bonding networks with the pyrazole nitrogens, significantly amplifying the steric bulk around the N2 position and favoring N1-alkylation[3].

  • Base Modification: If fluorinated solvents are incompatible with your workflow, switch to a bulkier base like Cs₂CO₃ or use NaH to pre-form the pyrazolide anion, which alters the transition state geometry and improves kinetic selectivity[3].

Q2: My target is the more sterically hindered 1-alkyl-5-methyl-4-bromopyrazole. Standard conditions give me <10% of this isomer. How do I reverse the natural regioselectivity? Application Scientist Answer: To override the natural steric preference, you must employ chelation control. 2 is the gold standard for this transformation[2]. By adding a catalytic amount of MgBr₂, the magnesium ion coordinates to both the pyrazole nitrogen and the alkylating agent, directing the electrophile specifically to the more hindered N2 position[3].

Q3: Are there specific temperature profiles required for these reactions? Application Scientist Answer: Yes. Kinetic control (favoring the less hindered N1) is enhanced at lower temperatures (0 °C to room temperature). Thermodynamic control requires elevated temperatures (60–80 °C). Always initiate your reactions at 0 °C and monitor via LC-MS before applying heat to prevent over-alkylation or degradation[3].

Quantitative Data: Condition Optimization Summary

The following table summarizes the expected regiomeric ratios (N1-alkylation vs. N2-alkylation) based on empirical optimization of 3-methyl-4-bromopyrazole alkylation with a standard primary alkyl halide (e.g., benzyl bromide).

Reaction System (Base / Catalyst)SolventTemp (°C)Major ProductExpected Ratio (N1 : N2)*
K₂CO₃ (2.0 equiv)DMF251-Alkyl-3-methyl-4-bromopyrazole65 : 35
Cs₂CO₃ (2.0 equiv)CH₃CN251-Alkyl-3-methyl-4-bromopyrazole80 : 20
NaH (1.1 equiv)THF0 to 251-Alkyl-3-methyl-4-bromopyrazole85 : 15
K₂CO₃ (2.0 equiv)HFIP251-Alkyl-3-methyl-4-bromopyrazole>95 : 5
DIPEA / MgBr₂ (0.2 equiv)CH₂Cl₂251-Alkyl-5-methyl-4-bromopyrazole10 : 90

*Ratios are approximate and dependent on the specific steric bulk of the electrophile.

Experimental Workflows & Validated Protocols

Protocol A: Highly Selective Synthesis of 1-Alkyl-3-methyl-4-bromopyrazole (N1-Alkylation) Mechanism: Kinetic control via pre-formation of the pyrazolide anion in a non-coordinating solvent.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Deprotonation: Suspend Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol) in anhydrous THF (10 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 3-methyl-4-bromopyrazole (1.0 mmol) in anhydrous THF (5 mL) and add dropwise to the NaH suspension over 10 minutes. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases, validating the complete formation of the pyrazolide anion.

  • Alkylation: Add the alkyl halide (1.05 mmol) dropwise. Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure 1-alkyl-3-methyl-4-bromopyrazole.

Protocol B: Chelation-Directed Synthesis of 1-Alkyl-5-methyl-4-bromopyrazole (N2-Alkylation) Mechanism: Magnesium-directed chelation overrides steric hindrance to deliver the electrophile to the N2 position.

  • Preparation: In a dry 50 mL flask under argon, dissolve 3-methyl-4-bromopyrazole (1.0 mmol) in anhydrous CH₂Cl₂ (15 mL).

  • Catalyst Addition: Add Magnesium bromide diethyl etherate (MgBr₂·OEt₂, 0.2 mmol) and stir at room temperature for 15 minutes to allow the Mg-pyrazole complex to form.

  • Base & Electrophile: Add N,N-Diisopropylethylamine (DIPEA, 1.5 mmol) followed by the alkyl halide (1.2 mmol).

  • Reaction: Stir the mixture at room temperature for 16-24 hours. Monitor reaction completion via LC-MS to ensure the starting material is fully consumed.

  • Workup: Dilute the reaction with CH₂Cl₂ (20 mL) and wash sequentially with 1M HCl (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL). Dry over MgSO₄, filter, and concentrate.

  • Purification: Isolate the 1-alkyl-5-methyl-4-bromopyrazole via silica gel chromatography.

Mechanistic Pathway Visualization

Regioselectivity Start 3-Methyl-4-bromopyrazole (Tautomeric Mixture) Cond1 Standard Basic Conditions (NaH, THF or K2CO3, HFIP) Start->Cond1 Kinetic / Steric Control Cond2 Mg-Catalyzed Conditions (MgBr2, DIPEA, CH2Cl2) Start->Cond2 Chelation Control Iso1 1-Alkyl-3-methyl-4-bromopyrazole (Less Hindered N1 Isomer) Cond1->Iso1 Major Product (Steric Preference) Iso2 1-Alkyl-5-methyl-4-bromopyrazole (More Hindered N2 Isomer) Cond1->Iso2 Minor Product Cond2->Iso1 Minor Product Cond2->Iso2 Major Product (Mg2+ Coordination)

Decision tree for condition-dependent regioselective N-alkylation of 3-methyl-4-bromopyrazole.

References
  • Title: Technical Support Center: Optimizing N-Alkylation of Pyrazoles Source: Benchchem URL
  • Source: International Journal of Molecular Sciences (MDPI)
  • Title: 4-Bromo-1-cyclopropyl-3-methylpyrazole Source: Benchchem URL

Sources

Troubleshooting

Technical Support Center: Separating N1 and N2 Isomers of Alkylated Pyrazoles

Welcome to the technical support center for the separation of N-alkylated pyrazole isomers. The regioselective alkylation of unsymmetrical pyrazoles is a persistent challenge in synthetic chemistry, often yielding a mixt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the separation of N-alkylated pyrazole isomers. The regioselective alkylation of unsymmetrical pyrazoles is a persistent challenge in synthetic chemistry, often yielding a mixture of N1 and N2 regioisomers.[1] Because different regioisomers can exhibit significantly different biological activities and physical properties, their effective separation is a critical step in chemical synthesis and drug development.[2]

This guide provides practical, field-tested advice in a question-and-answer format to help you troubleshoot common issues and successfully isolate your desired isomer.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of N1 and N2 alkylated pyrazole isomers so challenging?

The primary difficulty lies in the similar physicochemical properties of the two regioisomers.[3] The N1 and N2 isomers often have very close polarities and boiling points, making them difficult to resolve by standard chromatographic or distillation techniques.[3][4] The success of any separation is highly dependent on the specific substituents on the pyrazole ring, which can subtly influence these properties.

Q2: I have a mixture of isomers. What is the absolute first step in developing a separation method?

Your first step should always be a thorough analysis by Thin Layer Chromatography (TLC).[2] Before attempting any preparative separation, screen a variety of solvent systems to find an eluent that provides the best possible separation between the two isomer spots. If you cannot achieve separation on a TLC plate, you will not be able to separate the mixture on a silica gel column using that same solvent system.[3]

Q3: Which separation technique is most suitable for purifying gram-scale quantities of my isomers?

For preparative, multi-gram scale purification, flash column chromatography on silica gel is the most common and effective method.[3][5] It offers a good balance of resolution, speed, and capacity. Success hinges on finding an optimal eluent system during your initial TLC screening.[5][6]

Q4: When should I consider using High-Performance Liquid Chromatography (HPLC)?

HPLC is an essential tool for high-resolution separations and should be considered in the following scenarios:

  • Extremely Difficult Separations: When isomers have nearly identical Rf values on TLC and cannot be resolved by flash chromatography.[3]

  • Analytical Quantification: To accurately determine the ratio of N1 to N2 isomers in a mixture.

  • Small-Scale Purification: For purifying milligram quantities of material with very high purity.

  • Chiral Separations: When dealing with enantiomers, specialized chiral stationary phases (CSPs) in an HPLC system are necessary.[3]

Q5: Are there viable non-chromatographic methods for separating these isomers?

Yes, fractional crystallization can be a powerful and scalable alternative, provided the isomers have different solubilities in a particular solvent system.[2] This process can sometimes be enhanced by forming acid addition salts (e.g., with sulfuric or phosphoric acid), which may have more differentiated crystal packing and solubility properties.[4]

Troubleshooting Guides

This section addresses specific problems you may encounter during the separation process.

Issue 1: Isomers are Co-eluting or Have Very Poor Separation in Column Chromatography

Symptoms: Fractions collected from the column contain a mixture of both isomers, and TLC analysis shows overlapping spots.

Possible Causes & Solutions:

  • Suboptimal Mobile Phase: The polarity of your eluent may not be ideal for resolving the isomers.

    • Solution: Re-evaluate your TLC screening. Test a wider range of solvent systems, including different solvent classes (e.g., substituting dichloromethane for ethyl acetate, or adding a small percentage of methanol). Try using a shallower gradient or an isocratic (single solvent mixture) elution based on the TLC system that showed the best, even if minimal, separation.[3]

  • Similar Polarity: The intrinsic properties of your specific isomers make them difficult to resolve on standard silica gel.

    • Solution 1: Use Additives. For basic pyrazoles, adding a small amount of triethylamine or diethylamine (e.g., 0.1-1%) to the mobile phase can mitigate interactions with acidic silanol groups on the silica surface, often improving peak shape and resolution.[3][5]

    • Solution 2: Change Stationary Phase. If silica gel fails, consider an alternative stationary phase. Alumina (basic or neutral) or Florisil can offer different selectivity and may resolve your isomers.[3][7] For highly polar pyrazoles, reversed-phase (C18) chromatography might be a viable option.[5]

  • Column Overload: Loading too much crude material onto the column can exceed its resolving capacity.

    • Solution: Reduce the amount of sample loaded onto the column. As a general rule, the sample load should be about 1-5% of the mass of the stationary phase.

Issue 2: Significant Peak Tailing Observed in HPLC

Symptoms: Chromatogram peaks are asymmetrical, with a pronounced "tail" extending from the back of the peak. This reduces resolution and complicates quantification.

Possible Causes & Solutions:

  • Secondary Interactions: This is the most common cause. Basic nitrogen atoms in the pyrazole ring can interact strongly with residual acidic silanol groups on the silica-based stationary phase.[3]

    • Solution: Add a mobile phase modifier. For reverse-phase HPLC, adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can protonate the silanols and/or the basic analyte, minimizing these secondary interactions.[3] For normal phase, a small amount of a basic modifier like diethylamine can be effective.[3]

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.[3]

    • Solution: Dilute your sample or reduce the injection volume.[3]

  • Poor Column Health: A degraded guard column or a void at the head of the analytical column can cause distorted peak shapes.[3]

    • Solution: Try backflushing the column or replacing the guard column. If the analytical column is old, it may need to be replaced.[3]

Issue 3: The Pyrazole Compound "Oils Out" During Crystallization

Symptoms: Instead of forming solid crystals upon cooling, the compound separates as an insoluble liquid or oil.

Possible Causes & Solutions:

  • Solution is Too Supersaturated / Cooling is Too Rapid: The compound is precipitating from the solution at a temperature above its melting point.[8]

    • Solution 1: Slow Down Cooling. Allow the flask to cool slowly to room temperature on the benchtop, then transfer it to a refrigerator, and finally to a freezer. Using an insulated container can help slow the cooling process.[8]

    • Solution 2: Use More Solvent. Add more of the "good" solvent (the one the compound is more soluble in) to the hot solution. This lowers the saturation point, allowing crystallization to occur at a lower temperature.[8]

  • Inappropriate Solvent System: The chosen solvent may not be suitable.

    • Solution: Experiment with different solvent systems. A lower-boiling point solvent might be beneficial. Alternatively, use a mixed-solvent system where the compound is dissolved in a minimal amount of a "good" hot solvent, and an anti-solvent is added dropwise until turbidity appears before slow cooling.[8]

Issue 4: Sample is Poorly Soluble in the Chromatography Eluent

Symptoms: The crude reaction mixture will not dissolve in the initial, non-polar mobile phase used for column chromatography.

Possible Causes & Solutions:

  • High Polarity of Crude Mixture: The crude material contains highly polar components or the products themselves are quite polar.

    • Solution: Use the Dry Loading Method. This is the preferred technique. Dissolve your crude mixture in a strong, volatile solvent (like dichloromethane, methanol, or acetone). Add a small amount of silica gel (a few times the mass of your crude product) to this solution and evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This method prevents the use of a strong loading solvent that would otherwise compromise the separation at the start of the elution.[3]

Visualized Workflows & Data

General Workflow for Pyrazole Isomer Separation

The following diagram outlines the logical progression for tackling a pyrazole isomer separation problem.

G cluster_0 Initial Analysis & Strategy cluster_1 Purification Method cluster_2 Analysis & Verification TLC 1. TLC Screening (Multiple Solvent Systems) Decision Good Separation? TLC->Decision Flash 2a. Preparative Flash Chromatography Decision->Flash Yes HPLC 2b. Preparative HPLC (If high resolution needed) Decision->HPLC No, but slight separation Crystallization 2c. Fractional Crystallization (If applicable) Decision->Crystallization Alternative Analysis 3. Analyze Fractions (TLC/LC-MS) Flash->Analysis HPLC->Analysis Characterize 5. Characterization (NMR, MS, etc.) Crystallization->Characterize Combine 4. Combine Pure Fractions Analysis->Combine Combine->Characterize G Start Problem: Isomers Co-elute on Silica Column CheckTLC Was separation observed on TLC? Start->CheckTLC OptimizeMobile Optimize Mobile Phase: - Shallower Gradient - Different Solvents CheckTLC->OptimizeMobile Yes, slightly ChangeStationary Change Stationary Phase: - Alumina - C18 Reverse Phase CheckTLC->ChangeStationary No AddModifier Add Modifier: - Triethylamine (basic) - TFA (acidic) OptimizeMobile->AddModifier ReduceLoad Reduce Sample Load AddModifier->ReduceLoad ChangeStationary->ReduceLoad

Caption: A troubleshooting guide for poor chromatographic resolution.

Table 1: Recommended Starting Solvent Systems for Chromatography

This table provides experimentally validated starting points for developing your separation method.

Chromatography ModeStationary PhaseTypical Mobile Phase SystemTarget Compounds & Notes
Normal Phase Flash Silica GelHexane / Ethyl Acetate (Gradient)The most common starting point for general regioisomer separation. [3][9]
Normal Phase Flash Silica GelDichloromethane / Methanol (Gradient)For more polar pyrazole derivatives.
Normal Phase Flash Alumina (Neutral/Basic)Hexane / Ethyl Acetate (Gradient)Useful for acid-sensitive compounds that may degrade on silica gel. [3]
Reverse Phase HPLC C18Acetonitrile / Water + 0.1% Formic Acid or TFA (Gradient)Good for a wide range of polarities; the acid modifier improves peak shape. [3][10]
Normal Phase HPLC Silica or Dioln-Hexane / Ethanol (Isocratic or Gradient)Offers different selectivity compared to reverse phase; good for less polar compounds. [3]

Experimental Protocols

Protocol 1: General Method for Separation of Pyrazole Regioisomers via Flash Chromatography

This protocol outlines a standard procedure for separating a mixture of pyrazole isomers on a silica gel column.

  • TLC Optimization:

    • On a single TLC plate, spot your crude mixture alongside any available pure standards.

    • Develop the plate in a chamber with a pre-screened solvent system (e.g., 20% Ethyl Acetate in Hexane).

    • Aim for a solvent system that gives Rf values between 0.2 and 0.5 and shows the largest possible separation (ΔRf) between the two isomer spots.

  • Column Packing:

    • Select an appropriately sized column for your sample amount.

    • Prepare a slurry of silica gel (standard grade, 230-400 mesh) in the initial, least polar mobile phase.

    • Pour the slurry into the column and use positive air pressure to pack the bed firmly, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of Dichloromethane).

    • Add silica gel (e.g., 2-3 g) to this solution.

    • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully layer this powder onto the top of the packed column bed.

  • Elution and Fractionation:

    • Begin eluting the column with the initial non-polar solvent system identified during TLC screening.

    • Gradually increase the polarity of the mobile phase according to your established gradient.

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

    • Monitor the collected fractions by TLC to identify which contain your separated isomers.

  • Post-Processing:

    • Combine the fractions containing the pure N1 isomer and, separately, the fractions containing the pure N2 isomer.

    • Remove the solvent from each combined batch under reduced pressure to yield the isolated products.

    • Confirm the identity and purity of each isomer using NMR and/or LC-MS. [9]

Protocol 2: Separation via Fractional Crystallization using an Acid Salt

This protocol is a general method for attempting separation by forming and selectively crystallizing a salt of the pyrazole isomers. [4]

  • Dissolution:

    • Dissolve the crude mixture of pyrazole isomers in a suitable organic solvent where both are soluble (e.g., ethanol, isopropanol, or acetone).

  • Acid Addition:

    • Slowly add at least one molar equivalent of an acid (e.g., sulfuric acid or an organic acid like p-toluenesulfonic acid) to the solution while stirring. A salt should begin to precipitate.

  • Heating and Cooling:

    • Gently heat the mixture until the precipitated salt redissolves completely. Use the minimum amount of hot solvent necessary to achieve a clear solution.

    • Allow the solution to cool very slowly to room temperature. Do not disturb the flask. If no crystals form, place the flask in a 4 °C refrigerator overnight.

  • Isolation and Analysis:

    • Collect the formed crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the crystals and analyze their composition by NMR or LC-MS to determine if a selective crystallization of one isomer has occurred.

    • The mother liquor can be concentrated and the crystallization process repeated to potentially isolate the other isomer.

  • Neutralization:

    • To recover the free pyrazole, dissolve the purified salt in water, cool in an ice bath, and slowly add a base (e.g., 1 M NaOH) until the solution is basic. The free pyrazole should precipitate or can be extracted with an organic solvent (e.g., ethyl acetate). [11]

References

Sources

Optimization

Technical Support Center: Purification of 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol

The following technical guide is structured as a Tier-3 Support resource for researchers and process chemists. It addresses the specific challenges of purifying 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol , focusing...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support resource for researchers and process chemists. It addresses the specific challenges of purifying 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol , focusing on the critical separation of regioisomers and the removal of synthesis byproducts.

Executive Summary & Molecule Profile

This compound is typically synthesized via the N-alkylation of 4-bromo-3-methyl-1H-pyrazole with 3-bromo-1-propanol (or a similar alkylating agent). The primary purification challenge is not the removal of starting material, but the separation of regioisomers .

Due to the annular tautomerism of the starting pyrazole, alkylation occurs at both nitrogen atoms, yielding a mixture of the desired N1-alkylated (3-methyl) product and the N2-alkylated (5-methyl) impurity.

AttributeDetail
Target Molecule 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol
Major Impurity 3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)propan-1-ol (Regioisomer)
Physical State Viscous oil or low-melting solid (highly dependent on purity)
pKa (Pyrazole N) ~2.5 (Weakly basic, allows for salt formation)
Solubility Soluble in DCM, EtOAc, MeOH, EtOH; Insoluble in Hexanes, Water (at basic pH)

Troubleshooting Guide (Q&A)

Phase 1: The "Crude" Reality – Initial Isolation

Q: My crude reaction mixture is a dark oil containing DMF and inorganic salts. A standard aqueous wash isn't breaking the emulsion. How do I recover the product efficiently?

Scientist’s Insight: Pyrazole alcohols act as surfactants due to the lipophilic bromine/methyl group and the hydrophilic hydroxyl tail. This stabilizes emulsions.

Protocol:

  • Dilution: Do not extract directly. Dilute the reaction mixture 5-fold with water/brine (1:1) .

  • Extraction Solvent: Use Ethyl Acetate (EtOAc) rather than Dichloromethane (DCM). DCM often sits at the bottom and traps the emulsion. EtOAc floats, allowing better phase definition.

  • pH Adjustment: The pyrazole nitrogen is weakly basic. Ensure the aqueous phase is adjusted to pH 8–9 (using saturated NaHCO₃). If the pH is too low, the pyrazole protonates and stays in the water.

  • The "Salting Out" Trick: If the emulsion persists, add solid NaCl until the aqueous layer is saturated. This increases the ionic strength, forcing the organic product out of the water phase.

Phase 2: The Critical Separation – Regioisomers

Q: I see two spots on my TLC plate with very similar Rf values (e.g., 0.45 and 0.40 in 50% EtOAc/Hex). Which is my product, and how do I separate them?

Scientist’s Insight: This is the classic N1 vs. N2 alkylation problem.

  • Spot A (Higher Rf, less polar): Usually the 5-methyl isomer (N2 alkylation). The methyl group shields the nitrogen lone pairs, slightly reducing interaction with the silica.

  • Spot B (Lower Rf, more polar): Usually the 3-methyl isomer (Target, N1 alkylation).

  • Note: The "3-methyl" vs "5-methyl" assignment depends on IUPAC numbering priority, but sterically, the isomer where the alkyl chain is away from the methyl group (3-methyl) is usually the major product and slightly more polar than the sterically crowded 5-methyl isomer.

Chromatography Strategy (Flash): You cannot rely on a simple linear gradient. You must use an Isocratic Hold .

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: Hexanes / Ethyl Acetate (or DCM / MeOH for higher polarity).

  • Method:

    • Run a linear gradient from 0% to 30% EtOAc to elute non-polar impurities (unreacted bromide).

    • HOLD isocratically at the percentage where the first isomer just begins to move (e.g., 40% EtOAc) for 5–10 column volumes. This "flattens" the separation, allowing the two peaks to resolve.

    • Resume gradient to flush the column.

Phase 3: Crystallization vs. Oil

Q: I isolated the major spot, but it remains a viscous yellow oil. I need a solid for X-ray/stability. What do I do?

Scientist’s Insight: Many alkyl-pyrazoles are oils at room temperature. However, they form excellent crystalline salts.

Self-Validating Protocol (Salt Formation):

  • Dissolve the oil in a minimal amount of dry diethyl ether or MTBE .

  • Cool to 0°C.

  • Dropwise add 2M HCl in diethyl ether (or 4M HCl in Dioxane).

  • Observation: A white precipitate (the hydrochloride salt) should form immediately.

  • Filtration: Collect the solid under nitrogen (hydroscopic).

  • Recrystallization: Recrystallize the salt from Isopropanol/Ethanol . This often removes the remaining regioisomer, as the crystal lattice is highly selective.

Visual Workflows

Figure 1: Purification Decision Logic

This diagram outlines the decision-making process based on the physical state and purity of the crude material.

PurificationWorkflow Start Crude Reaction Mixture (DMF/Salts/Isomers) Extraction Phase 1: Aqueous Workup (EtOAc/Brine, pH 8) Start->Extraction TLC_Check TLC Analysis (Are isomers visible?) Extraction->TLC_Check Flash Phase 2: Flash Chromatography (Isocratic Hold Strategy) TLC_Check->Flash Yes (2 spots) Isolate Isolate Major Fraction Flash->Isolate State_Check Physical State? Isolate->State_Check Solid Recrystallize (Hexane/EtOAc) State_Check->Solid Solid Oil Phase 3: Salt Formation (HCl in Ether) State_Check->Oil Oil Final Pure Product (>98% HPLC) Solid->Final Oil->Final

Caption: Decision tree for isolating 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol, prioritizing salt formation if the free base remains an oil.

Experimental Protocols

Protocol A: Optimized Flash Chromatography

Use this when N1/N2 regioisomers are present.

  • Sample Loading: Dissolve crude oil in a minimum volume of DCM. Mix with silica gel (1:2 ratio by weight) and evaporate to dryness ("Dry Load"). This prevents band broadening.

  • Column CV: Use a column volume (CV) suitable for 1% loading (e.g., 40g silica for 400mg crude).

  • Gradient Table:

Time (CV)% Solvent B (EtOAc)% Solvent A (Hexanes)Action
0–20%100%Equilibration
2–50% -> 20%100% -> 80%Elute non-polar trash
5–1520% -> 50% 80% -> 50% Slow Gradient (Separation Zone)
15–2050% -> 100%50% -> 0%Flush column
Protocol B: HCl Salt Formation (For Oils)

Use this to turn a purified oil into a handleable solid.

  • Dissolve 1.0 g of the purified oil in 10 mL of anhydrous Diethyl Ether (or MTBE).

  • Place the flask in an ice bath (0°C) with magnetic stirring.

  • Slowly add 1.2 equivalents of 2.0 M HCl in Diethyl Ether dropwise.

    • Caution: Exothermic reaction.

  • A white precipitate will form. Stir for 15 minutes at 0°C.

  • Filter the solid using a sintered glass funnel under a blanket of nitrogen (to prevent moisture absorption).

  • Wash the cake with 5 mL of cold ether.

  • Dry in a vacuum oven at 40°C for 4 hours.

Analytical Validation Data

To ensure you have the correct isomer (3-methyl vs 5-methyl), use NOESY (Nuclear Overhauser Effect Spectroscopy) NMR.

Feature3-methyl Isomer (Target)5-methyl Isomer (Impurity)
Structure Methyl is far from N-Propyl chainMethyl is adjacent to N-Propyl chain
1H NMR (NOE) No correlation between N-CH₂ and Methyl protonsStrong NOE correlation between N-CH₂ and Methyl protons
13C NMR (Methyl) Typically ~10-13 ppmTypically ~10-13 ppm (Not diagnostic alone)
Elution Order Usually elutes 2nd (More polar)Usually elutes 1st (Less polar)

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for
    • Source: Journal of Organic Chemistry (2022).[1]

    • URL:[Link]

    • Relevance: Explains the steric and electronic factors governing N1 vs N2 alkylation r
  • General Purification of Pyrazole Isomers

    • Title: Separation of Pyrazole, 4-bromo-3,5-dimethyl- on Newcrom R1 HPLC column.
    • Source: SIELC Technologies Applic
    • URL:[Link]

    • Relevance: Provides HPLC conditions for separating closely related bromin
  • Synthesis of Hydroxypropyl Pyrazoles

    • Title: Synthesis and Purification of N-(2-hydroxypropyl)methacrylamide (HPMA).[2]

    • Source: BenchChem Technical Guide.[3]

  • Isomer Separation Logic

    • Title: Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole
    • Source: Coke and Chemistry (2015).[4]

    • URL:[Link]

    • Relevance: Validates that 1,3 and 1,5 isomers have distinct physical properties allowing for separ

Sources

Troubleshooting

PART 1: Mechanistic Workflow for Pyrazole Crystallization

Welcome to the Technical Support Center for Pyrazole Crystallization . As a Senior Application Scientist, I have designed this resource to help researchers, chemical engineers, and drug development professionals navigate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Crystallization .

As a Senior Application Scientist, I have designed this resource to help researchers, chemical engineers, and drug development professionals navigate the complex solid-state chemistry of pyrazole derivatives. Pyrazoles (such as the NSAID celecoxib or various kinase inhibitors) are notorious for exhibiting challenging crystallization behaviors, including liquid-liquid phase separation (LLPS) and complex polymorphism.

This guide moves beyond basic recipes. It is structured to explain the thermodynamic and kinetic causality behind experimental choices, providing you with self-validating protocols to ensure reproducible, high-purity crystalline yields.

Before troubleshooting, it is critical to map your compound's physical properties to the correct crystallization trajectory. The decision tree below outlines the mechanistic logic for selecting a crystallization strategy while mitigating common failure modes.

PyrazoleWorkflow Start Crude Pyrazole API Solubility Determine Solubility & MSZW Start->Solubility HighSol High Org. Solubility Low Aq. Solubility Solubility->HighSol LowSol Moderate General Solubility Solubility->LowSol AntiSolvent Anti-Solvent Addition HighSol->AntiSolvent Cooling Cooling Crystallization LowSol->Cooling OilingOut LLPS / Oiling Out Detected? AntiSolvent->OilingOut Polymorph Polymorph Screening Cooling->Polymorph FixOil Increase Solvent Ratio & Add Seed Crystals OilingOut->FixOil Yes Pure Pure Crystalline Product OilingOut->Pure No FormControl Thermodynamic Control (e.g., Celecoxib Form III) Polymorph->FormControl FixOil->Pure FormControl->Pure

Workflow for pyrazole crystallization, highlighting LLPS mitigation and polymorph control.

PART 2: Troubleshooting Guides

Q1: My pyrazole derivative is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I force nucleation?

The Causality: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the saturation temperature of your solution exceeds the melting point of the solute-rich phase[1]. Because the bonding forces in organic crystal lattices are often weak, pyrazoles frequently crash out as amorphous oils rather than structured crystals[2]. Rapid cooling exacerbates this by pushing the system too deep into the supersaturation zone before primary nucleation can occur. The Solution:

  • Increase the Primary Solvent Volume: By diluting the system slightly with the "good" solvent, you lower the saturation temperature so that it falls below the compound's melting point[1].

  • Flatten the Cooling Trajectory: Use an insulated Dewar flask or a programmable chiller to ensure a linear, slow cooling rate (e.g., 0.1°C/min)[1].

  • Seeding: Introduce 1-2% w/w of pure seed crystals just as the solution crosses the solubility curve. Seeding bypasses the high activation energy required for primary nucleation, forcing the compound to deposit onto the existing crystal lattice rather than oiling out[2].

Q2: I am isolating a mixture of polymorphs (e.g., Celecoxib Forms I and III). How do I isolate the thermodynamically stable form consistently?

The Causality: Pyrazoles with flexible substituents often exhibit complex polymorphism. Celecoxib, for instance, has four known polymorphs (Forms I-IV)[3]. Form III is the thermodynamically stable form at ambient conditions, but Form I can exhibit exceptionally fast surface growth kinetics[4]. If your cooling rate is too fast, the system enters a diffusion-controlled region where cross-nucleation occurs, yielding a mixed-phase product[4]. The Solution:

  • Thermodynamic Holding: Dissolve the crude API in a toluene/acetone mixture at reflux, then cool slowly to 60°C and hold[5]. This specific thermal window favors the bulk growth of Form III over the metastable Form I[4].

  • In-Process Verification: Do not filter immediately. Allow the slurry to mature (Ostwald ripening) so that any metastable Form I dissolves and recrystallizes as Form III.

Q3: The yield of my anti-solvent crystallization is unacceptably low. What parameters should I adjust?

The Causality: A low yield indicates that the supersaturation driving force generated by the anti-solvent is insufficient, leaving a significant portion of the pyrazole dissolved in the mother liquor[1]. The Solution:

  • Minimize Primary Solvent: Use the absolute minimum volume of hot solvent required to achieve initial dissolution[1].

  • Sub-Ambient Maturation: After adding the anti-solvent at room temperature, transfer the vessel to an ice bath (0-5°C) for at least 30 minutes to depress the solubility curve and maximize crystal formation[1].

PART 3: Frequently Asked Questions (FAQs)

Q: What is the best general solvent system for a novel pyrazole derivative? A: If the pyrazole is highly polar, protic solvents like ethanol or isopropanol are excellent for cooling crystallization due to their hydrogen-bond donor/acceptor capabilities[6]. If the compound is highly lipophilic, dissolve it in acetone and use water as an anti-solvent[6].

Q: How do I handle basic pyrazole derivatives that refuse to crystallize from organic solvents? A: Leverage salt formation. By adding an equimolar amount of an acid (e.g., HCl), you can form a pyrazole hydrochloride salt[6]. Salts have significantly higher lattice energies and different solubility profiles, often crystallizing readily from mixed solvents like ethyl acetate/water[7].

PART 4: Data Presentation

Table 1: Solvent Selection & Physicochemical Impact for Pyrazole Derivatives

Solvent SystemPolaritySolubilizing Power (Hot)Primary ApplicationMechanistic Note
Ethanol / Isopropanol ProticHighCooling CrystallizationExcellent hydrogen-bond dynamics; ideal for general purification[6].
Acetone AproticVery HighPrimary SolventOften too solubilizing for simple cooling; requires an anti-solvent[6].
Toluene / Acetone MixedModeratePolymorph ControlDisrupts fast surface growth, favoring thermodynamically stable forms (e.g., Celecoxib Form III)[5].
Water AqueousVery LowAnti-SolventInduces rapid supersaturation; high risk of oiling out if added too quickly[1].
Hexane / Heptane Non-PolarLowAnti-SolventIdeal for forcing precipitation of highly lipophilic pyrazole derivatives.

PART 5: Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Crystallization for Lipophilic Pyrazoles

This protocol utilizes a self-validating feedback loop to prevent LLPS.

  • Dissolution: Suspend the crude pyrazole in the minimum required volume of hot ethanol (e.g., 60°C) under constant agitation[1].

    • In-Process Control (IPC) 1: Visual confirmation of a completely transparent solution. If opaque, increase the ethanol volume in 5% increments until clear.

  • Clarification: Perform a hot filtration through a 0.45 µm PTFE filter to remove insoluble impurities and heterogeneous nucleants[6].

  • Anti-Solvent Addition: Add pre-heated water (anti-solvent) dropwise at 60°C until the cloud point is reached[1].

    • IPC 2: The solution must transition from clear to persistently opalescent. This validates that the metastable zone boundary has been breached.

  • Seeding & Digestion: Add 1% w/w of pure pyrazole seed crystals. Hold the temperature at 60°C for 30 minutes. Causality: This allows crystal digestion and prevents the opalescent solution from oiling out[2].

  • Controlled Cooling: Cool the reactor to 5°C at a linear rate of 0.1°C/min.

  • Isolation: Collect the crystals via vacuum filtration, wash with a cold 1:5 ethanol/water mixture, and dry under vacuum[1].

Protocol B: Cooling Crystallization for Polymorph Control (Celecoxib Form III)

This protocol is designed to thermodynamically isolate the stable polymorph.

  • Dissolution: Dissolve crude celecoxib in a mixture of toluene and acetone at reflux temperature[5].

  • Controlled Cooling: Cool the solution slowly to 60°C.

    • Causality: This specific thermal window suppresses the fast surface growth of the metastable Form I and favors the bulk growth of Form III[4].

  • Nucleation: Hold the system isothermally at 60°C until primary nucleation is visually observed.

  • Maturation: Cool the slurry to 20°C at a rate of 0.2°C/min to allow Ostwald ripening[5].

    • IPC 3 (Polymorph Verification): Perform Differential Scanning Calorimetry (DSC) on an isolated, dried aliquot. The thermogram must show a single endothermic melt peak at ~162.7°C, validating the exclusive presence of Form III[5].

  • Isolation: Filter the solid and wash the filter cake with cold toluene[5].

PART 6: References

  • BenchChem Technical Support Team. "Recrystallization techniques for purifying pyrazole compounds." BenchChem.

  • BenchChem Technical Support Team. "Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives." BenchChem.

  • ACS Publications. "Crystal Growth of Celecoxib from Amorphous State: Polymorphism, Growth Mechanism, and Kinetics." Crystal Growth & Design.

  • Google Patents. "US7476744B2 - Polymorphic crystalline forms of celecoxib."

  • ChemRxiv. "Discovery of Novel Celecoxib Polymorphs Using AIMNet2 Machine Learning Interatomic Potential."

  • Lupine Publishers. "Crystallization and Polymorphism-Scalable Process for Celecoxib and It's Polymorph From-3." LOJ Medical Sciences.

  • Google Patents. "US5314506A - Crystallization method to improve crystal structure and size."

  • Google Patents. "CN107365315B - A pyrazole compound, its crystal form and preparation method thereof."

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting for 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol (CAS: 2101199-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol (CAS: 2101199-32-8). This compound is a highly versatile building block, but its structural motifs—a photo-sensitive 4-bromopyrazole core and an oxidation-prone primary alcohol—require precise handling to ensure experimental reproducibility.

This guide moves beyond basic handling instructions to explain the causality behind degradation pathways, providing you with self-validating protocols to secure the integrity of your workflows.

Molecular Liability Profile & Quantitative Stability

To troubleshoot effectively, we must first isolate the reactive zones of the molecule. The stability of this compound in solution is dictated by three competing vectors:

  • The C-Br Bond (Position 4): Susceptible to UV-induced homolytic cleavage and transition-metal-catalyzed oxidative addition[1].

  • The Propan-1-ol Side Chain: A primary aliphatic alcohol vulnerable to thermo-oxidative aging (autoxidation) in the presence of dissolved oxygen or trace metals[2].

  • The Pyrazole Ring: A generally robust aromatic system, though its basic nitrogen can undergo protonation in strongly acidic media, altering solubility and partition coefficients[3].

Table 1: Quantitative Stability & Degradation Matrix
Structural MotifDegradation PathwayPrimary TriggerPreventative MeasureAnalytical Signature (LC-MS/NMR)
4-Bromopyrazole Photolytic DebrominationUV-Vis light (< 300 nm)Store in amber vials; avoid direct bench light.Loss of M/M+2 bromine isotope pattern; mass shift of -78 Da.
Primary Alcohol Thermo-oxidative AgingDissolved O₂, heat, trace metalsDegas solvents; store under Argon at -20°C.Mass shift of -2 Da (aldehyde) or +14 Da (carboxylic acid)[4].
Pyrazole Core Hydrolytic DegradationpH < 3 or pH > 9Buffer solutions to pH 5–7[3].Peak broadening in HPLC; precipitation in aqueous media.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does my stock solution develop new peaks in LC-MS (lacking the characteristic bromine isotope pattern) after a few weeks on the bench?

A1: You are observing photolytic debromination. Aryl and heteroaryl bromides, particularly 4-bromopyrazoles, exhibit distinct photodegradation pathways when exposed to ambient laboratory UV-Vis light (specifically around 254–300 nm)[3]. The photons provide sufficient energy to induce homolytic cleavage of the C-Br bond. This generates a highly reactive pyrazolyl radical and a bromine radical. The pyrazolyl radical rapidly abstracts a hydrogen atom from the surrounding solvent (e.g., methanol, DMSO, or water), yielding the debrominated byproduct, 3-(3-methyl-1H-pyrazol-1-yl)propan-1-ol[1].

Photodegradation A 3-(4-Bromo-3-methyl-1H- pyrazol-1-yl)propan-1-ol B UV Light (λ < 300 nm) Homolytic C-Br Cleavage A->B C Pyrazolyl Radical + Br• B->C D Hydrogen Abstraction (from Solvent) C->D E Debrominated Byproduct (Mass: M - 78 Da) D->E

Figure 1: UV-induced homolytic cleavage of the C-Br bond leading to radical-mediated debromination.

Q2: I am observing a mass shift of -2 Da (and eventually +14 Da) in my aged solutions. What is happening?

A2: The primary alcohol side chain is undergoing thermo-oxidative aging. Primary alcohols are thermodynamically susceptible to oxidation. In the presence of dissolved oxygen, ambient heat, or trace transition metals from glassware, the propan-1-ol chain undergoes a partial oxidation to an aldehyde (-2 Da, loss of two protons and two electrons). If the solution is not protected from air, this aldehyde intermediate rapidly undergoes autoxidation via a percarboxylic acid intermediate to form the fully oxidized carboxylic acid (+14 Da relative to the starting alcohol)[2][4].

Oxidation A Primary Alcohol (-CH2OH) B Oxidative Stress (Dissolved O2, Heat) A->B C Aldehyde Intermediate (-CHO, Mass: M - 2 Da) B->C D Autoxidation (via Percarboxylic Acid) C->D E Carboxylic Acid (-COOH, Mass: M + 14 Da) D->E

Figure 2: Stepwise thermo-oxidative aging pathway of the primary alcohol side chain in solution.

Q3: How does pH affect the stability and solubility of this compound in aqueous buffers?

A3: Extreme pH levels compromise both structural integrity and solubility. The compound is highly stable in mildly acidic to neutral conditions (pH 5–7)[3]. However, dropping the pH below 3 protonates the pyrazole nitrogen, which can drastically alter its partition coefficient (LogP) and cause precipitation if transitioning between organic/aqueous phases. Conversely, basic conditions (pH > 9) can facilitate unwanted nucleophilic attacks or accelerate the oxidation of the primary alcohol[3]. Always buffer aqueous stock solutions to pH 6.5 using phosphate or HEPES buffers.

Q4: When using this compound in a Suzuki-Miyaura cross-coupling, my catalyst dies and I get homocoupling or no reaction. How do I fix this?

A4: You are experiencing catalyst poisoning due to poor ligand selection or oxygen ingress. The 4-bromopyrazole moiety is an excellent electrophile for palladium-catalyzed cross-couplings, but the free hydroxyl group and the pyrazole nitrogens can coordinate to the Pd center, poisoning the catalyst. Furthermore, oxidative addition of the Pd(0) to the C-Br bond is highly sensitive to oxygen[5]. To resolve this:

  • Ligand Choice: Switch from monodentate ligands to robust bidentate ligands (e.g., Xantphos or dppf) to prevent the pyrazole from out-competing the ligand for the Pd center[5].

  • Deoxygenation: Rigorously degas your solvent system using the freeze-pump-thaw method to prevent the formation of inactive Pd-black.

Standard Operating Procedure (SOP): Self-Validating Preparation of Stock Solutions

To ensure absolute trustworthiness in your assays, do not rely on assumptions. Use this self-validating protocol to prepare, store, and verify your stock solutions.

Step 1: Solvent Preparation & Degassing

  • Select an anhydrous, high-purity solvent (e.g., HPLC-grade DMSO or DMF).

  • Sparge the solvent with ultra-pure Argon for at least 15 minutes to displace dissolved oxygen, mitigating the risk of primary alcohol oxidation[2].

Step 2: Dissolution & Aliquotting

  • Weigh the 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol powder in a controlled environment (glovebox or under a nitrogen stream).

  • Dissolve the compound in the degassed solvent to achieve the desired concentration (e.g., 10 mM).

  • Immediately transfer the solution into amber glass vials to block UV-Vis light (< 300 nm) and prevent photolytic debromination[3].

Step 3: Inert Blanketing & Storage

  • Blanket the headspace of each amber vial with Argon before sealing with a PTFE-lined cap.

  • Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles, which can introduce condensation and oxygen.

Step 4: Quality Control (QC) Validation

  • Self-Validation Step: Before using an aged aliquot for critical experiments, run a rapid LC-MS check.

  • Pass Criteria: The mass spectrum must show the intact [M+H]+ ion (~220 m/z) with a distinct 1:1 isotopic doublet separated by 2 mass units, confirming the retention of the ⁷⁹Br and ⁸¹Br isotopes. The absence of an [M+H - 78]+ peak confirms no photodegradation has occurred.

References

  • Science.gov. "pyrazoles: Topics by Science.gov." Science.gov Database. Available at:[Link]

  • RSC Publishing. "Thermo-oxidative aging of linear and branched alcohols as stability criterion for their use as e-fuels." Royal Society of Chemistry. Available at:[Link]

  • ACS Publications. "TPAP-Catalyzed Direct Oxidation of Primary Alcohols to Carboxylic Acids through Stabilized Aldehyde Hydrates." Organic Letters. Available at:[Link]

Sources

Troubleshooting

Troubleshooting palladium catalyst poisoning in pyrazole coupling

Topic: Troubleshooting Palladium Catalyst Poisoning in Pyrazole Coupling Ticket ID: PYR-PD-404 Status: Open Responder: Senior Application Scientist, Catalysis Group The "Pyrazole Problem": Executive Summary Researchers f...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Palladium Catalyst Poisoning in Pyrazole Coupling Ticket ID: PYR-PD-404 Status: Open Responder: Senior Application Scientist, Catalysis Group

The "Pyrazole Problem": Executive Summary

Researchers frequently encounter stalled reactions when attempting Suzuki-Miyaura or Buchwald-Hartwig couplings with pyrazoles. The core issue is rarely the catalytic cycle's intrinsic turnover frequency, but rather heteroatom poisoning .

Pyrazoles are "sticky" substrates. The


 nitrogen is a competent 

-donor. In the absence of a sterically demanding ligand, the pyrazole substrate (or product) displaces the phosphine ligand from the palladium center. This forms a stable, coordinatively saturated bis- or tetrakis-pyrazole-palladium complex that is catalytically dormant.

This guide provides a diagnostic framework and validated protocols to overcome this deactivation pathway.

Diagnostic: Is My Catalyst Poisoned?

Before altering conditions, confirm the failure mode.

ObservationDiagnosisMechanism
Reaction Stalls < 20% Conv. Hard Poisoning The substrate is outcompeting the ligand immediately. The Pd is trapped in a resting state [Pd(L)(Substrate)n].
Reaction Stalls ~ 60% Conv. Product Inhibition The product (often a biaryl pyrazole) is a better ligand than the starting material. As product concentration rises, it shuts down the catalyst.
Pd Mirror / Black Precipitate Ligand dissociation The ligand was displaced, but instead of forming a stable complex, the "naked" Pd(0) aggregated into bulk Pd metal (Pd black).
No Reaction (Starting Material) Oxidative Addition Failure Rare for pyrazoles. Usually indicates the aryl halide is too unreactive (e.g., Ar-Cl) for the chosen catalyst system.

The Mechanism of Inhibition[1][2]

To fix the problem, you must visualize the competition. In a healthy cycle, the phosphine ligand (


) keeps the Pd soluble and active. In a poisoned cycle, the pyrazole (

) displaces

.

Pd_Poisoning cluster_legend Mechanism Legend Pd_Pre Pd(II) Precatalyst Pd_0 Active L-Pd(0) Pd_Pre->Pd_0 Activation OxAdd Oxidative Addition [L-Pd(Ar)X] Pd_0->OxAdd Ar-X Poisoned DEAD END [Pd(Pyrazole)n] Pd_0->Poisoned Pyrazole (Displacement) OxAdd->Poisoned Pyrazole (Displacement) Product Product OxAdd->Product Coupling Cycle Poisoned->Pd_0 Heat/Steric Bulk Product->Pd_0 Regeneration key Red Path = Catalyst Death Green Path = Active Cycle

Figure 1: The competition between the productive catalytic cycle and the pyrazole-induced "Dead End."

Troubleshooting FAQs & Solutions

Q1: Which ligand should I use to prevent poisoning?

Recommendation: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) .

  • The Logic: Ligands like XPhos , SPhos , or CataCXium A are extremely bulky. This steric bulk creates a "roof" over the palladium center, physically preventing the approach of the pyrazole nitrogen while still allowing the oxidative addition of the aryl halide.

  • Specific Choice:

    • Unprotected Pyrazoles:XPhos or GPhos (specifically designed for this).

    • Sterically Hindered Coupling:SPhos .

Q2: Should I protect the pyrazole nitrogen?

Recommendation: Yes, if ligand screening fails.

  • The Logic: If you block the nitrogen with a steric group, it cannot coordinate to the Pd.

  • Best Groups:

    • SEM (2-(Trimethylsilyl)ethoxymethyl): Excellent stability, removed with fluoride.

    • THP (Tetrahydropyranyl): Cheap, acid-labile.

    • Boc (tert-Butyloxycarbonyl): Good, but can migrate or fall off under basic coupling conditions at high temp.

    • Trityl (Trt): Massive steric bulk, guarantees no coordination.

Q3: How does the base affect poisoning?

Recommendation: Avoid strong bases if the pyrazole is unprotected.

  • The Logic: An unprotected pyrazole has a pKa of ~14-15. Strong bases (NaOtBu, KHMDS) will deprotonate it to form a pyrazolate anion . The anion is a much stronger ligand than the neutral pyrazole, leading to rapid, irreversible poisoning.

  • The Fix: Use weak, inorganic bases like K3PO4 or Cs2CO3 . These are strong enough for the Suzuki mechanism but generally leave the pyrazole NH protonated.

Validated Protocols

Workflow Decision Tree

Troubleshooting_Flow Start Reaction Stalled/Failed Check_Ligand Are you using simple phosphines? (PPh3, dppf)? Start->Check_Ligand Switch_Ligand Switch to XPhos or SPhos Check_Ligand->Switch_Ligand Yes Check_Protect Is Pyrazole Protected? Check_Ligand->Check_Protect No (Already using bulky) Switch_Ligand->Check_Protect Protect_N Protect with SEM or THP Check_Protect->Protect_N No Check_Base Using Strong Base? (NaOtBu, etc.) Check_Protect->Check_Base Yes Precatalyst Use Precatalyst Gen 3/4 (Ensure Pd activation) Protect_N->Precatalyst Switch_Base Switch to K3PO4 or Cs2CO3 Check_Base->Switch_Base Yes Check_Base->Precatalyst No

Figure 2: Step-by-step decision matrix for rescuing the reaction.

Protocol A: The "Gold Standard" for Unprotected Pyrazoles

Use this when you cannot afford the extra steps of protection/deprotection.

  • Catalyst System: Use a precatalyst to ensure 1:1 L:Pd ratio.

    • XPhos Pd G4 (or G3) [1.0–2.0 mol%]

  • Base: K3PO4 (3.0 equiv) - Must be finely ground or used as a concentrated aqueous solution.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio). The water is critical for solubility of the inorganic base.

  • Temperature: 100°C. Do not run at RT; heat helps break the resting state.

  • Procedure:

    • Charge vial with Aryl Halide (1.0 equiv), Pyrazole (1.2 equiv), K3PO4 (3.0 equiv), and XPhos Pd G4 (0.02 equiv).

    • Evacuate and backfill with Nitrogen (x3).

    • Add degassed Dioxane/Water.

    • Heat to 100°C for 2-4 hours.

Protocol B: The "Rescue" (For Protected Pyrazoles)

Use this if Protocol A fails or if the substrate is extremely valuable.

  • Protection: React Pyrazole with SEM-Cl and NaH in THF (Standard protection).

  • Coupling:

    • Catalyst: Pd(dppf)Cl2 (if simple) or XPhos Pd G3 (if hindered).

    • Base: Cs2CO3 (2.0 equiv).

    • Solvent: Toluene : Water (10:1).

    • Temp: 80°C.

  • Deprotection: Treat coupled product with TBAF in THF or HCl/MeOH.

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society. [Link]

    • Context: Establishes the efficacy of dialkylbiaryl phosphines (BrettPhos/XPhos class)
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

    • Context: The definitive paper on coupling unprotected pyrazoles/indazoles, identifying the inhibitory mechanism and the solution using XPhos/SPhos.
  • Valente, C., et al. (2012). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Organic & Biomolecular Chemistry. [Link]

    • Context: Discusses NHC ligands (PEPPSI) as an alternative to phosphines for difficult N-heterocycle couplings.
  • Lundgren, R. J., & Stradiotto, M. (2012). Key Challenges in Palladium-Catalyzed C–N Bond Formation. Chemistry – A European Journal. [Link]

    • Context: Provides broad mechanistic insight into heteroatom poisoning and ligand design str

Reference Data & Comparative Studies

Validation

Technical Assessment: Structural Characterization &amp; Regiochemical Analysis of 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol

Executive Summary & Strategic Context In medicinal chemistry, the pyrazole scaffold is a privileged structure, ubiquitous in kinase inhibitors (e.g., Ruxolitinib) and anti-inflammatory agents (e.g., Celecoxib). The compo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In medicinal chemistry, the pyrazole scaffold is a privileged structure, ubiquitous in kinase inhibitors (e.g., Ruxolitinib) and anti-inflammatory agents (e.g., Celecoxib). The compound 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol serves as a critical "linker-equipped" intermediate. The bromine handle allows for Suzuki/Buchwald couplings, while the hydroxyl group facilitates conjugation or further chain extension.

However, the synthesis of N-alkylated pyrazoles suffers from a notorious "performance" issue: Regioselectivity . Alkylation of 4-bromo-3-methyl-1H-pyrazole yields two isomers:

  • The Target (1,3-isomer): Alkylation distal to the methyl group (1-alkyl-3-methyl).

  • The Impurity (1,5-isomer): Alkylation proximal to the methyl group (1-alkyl-5-methyl).

This guide provides a comparative analytical framework to distinguish these isomers using 1H NMR, evaluating solvent performance (DMSO-d6 vs. CDCl3) and defining the spectroscopic signatures required for quality control.

Comparative Analysis: Target vs. Regio-Impurity

The primary challenge in validating this product is not just identifying the functional groups, but proving the geometry of the N-alkylation. The "performance" of the product is defined by its isomeric purity.

Diagnostic Chemical Shifts (Expected)[1]

The table below compares the theoretical and empirical shift differences between the target 1,3-isomer and the unwanted 1,5-isomer.

Proton EnvironmentLabelTarget (1,3-Isomer)

(ppm)
Impurity (1,5-Isomer)

(ppm)
Diagnostic Rationale
Pyrazole-H (C-H) H-5 / H-37.60 – 7.80 (s) 7.40 – 7.50 (s)The H-5 proton (Target) is typically more deshielded than H-3 (Impurity) due to the adjacent N1-alkyl group.
Pyrazole-Methyl Me2.10 – 2.20 (s)2.25 – 2.35 (s) In the 1,5-isomer, the methyl group is sterically crowded by the N-alkyl chain, often causing a slight downfield shift or broadening.
N-Methylene

-CH2
4.05 – 4.15 (t)4.05 – 4.15 (t)Shifts are similar, but the NOE correlation (see below) is the definitive differentiator.
Hydroxyl OH4.50 – 4.70 (t)4.50 – 4.70 (t)Visible as a triplet in DMSO-d6; broad singlet in CDCl3.
Central Methylene

-CH2
1.80 – 1.95 (m)1.80 – 1.95 (m)Multiplet; couples to both

and

protons.
O-Methylene

-CH2
3.35 – 3.45 (q/t)3.35 – 3.45 (q/t)Quartet if coupling to OH is resolved (DMSO); triplet otherwise.

*Note: Chemical shifts are referenced to DMSO-d6 (2.50 ppm). Values are estimates based on substituted pyrazole literature.

The Definitive Test: NOE (Nuclear Overhauser Effect)

Standard 1D NMR is often insufficient for conclusive assignment because the electronic environments of the 1,3- and 1,5-isomers are similar. 1D NOE or 2D NOESY is required.

  • Target (1,3-isomer): Irradiation of the N-methylene (

    
    -CH2, ~4.1 ppm) will show a strong NOE enhancement of the Pyrazole-H  (H-5).
    
  • Impurity (1,5-isomer): Irradiation of the N-methylene (

    
    -CH2, ~4.1 ppm) will show a strong NOE enhancement of the Methyl group .
    

Solvent Performance: DMSO-d6 vs. CDCl3[2][3][4]

Choosing the right solvent is critical for visualizing the hydroxyl proton and ensuring solubility.

FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)
OH Signal Visibility Excellent. Appears as a sharp triplet (coupling to CH2) due to slow exchange.Poor. Often broad, invisible, or chemical shift varies with concentration/temperature.
Solubility High.[1][2] Dissolves polar alcohols and heteroaromatics effectively.Moderate. The free hydroxyl may reduce solubility; aggregation can broaden peaks.
Water Peak ~3.33 ppm.[3] Can overlap with the O-CH2 signal (~3.4 ppm).~1.56 ppm.[4][3] Usually distinct from key signals.
Application Full Characterization. Essential for proving the alcohol integrity.Quick QC. Useful for checking general purity after workup.

Recommendation: Use DMSO-d6 for the Certificate of Analysis (CoA) to explicitly demonstrate the presence and multiplicity of the hydroxyl group.

Experimental Protocols

Standard 1H NMR Acquisition (DMSO-d6)
  • Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d6 (99.9% D). Ensure the tube is clean and free of paramagnetic impurities.

  • Instrument: 400 MHz or higher (600 MHz preferred for resolution of multiplets).

  • Temperature: 298 K (25 °C).

  • Pulse Sequence: Standard single pulse (e.g., Bruker zg30).

  • Parameters:

    • Spectral Width: 12–15 ppm (-2 to 13 ppm).

    • Relaxation Delay (D1):

      
       1.0 s (ensure integration accuracy).
      
    • Scans (NS): 16–64 (depending on concentration).

  • Processing: Line broadening (LB) = 0.3 Hz. Reference residual DMSO quintet to 2.50 ppm.[3]

Regiochemistry Validation (1D NOE Difference)

This protocol confirms the N1 vs. N2 alkylation.

  • Sample Prep: Use a concentrated sample (15–20 mg) in DMSO-d6. Degassing (bubbling N2 or Argon for 5 mins) is recommended to remove dissolved O2, which causes paramagnetic relaxation and diminishes NOE signals.

  • Experiment: 1D Selective NOE (e.g., Bruker selnogp).

  • Target Irradiation: Set the selective pulse frequency exactly on the N-CH2 triplet (~4.1 ppm).

  • Acquisition:

    • Mixing Time: 500–800 ms.

    • Scans: 128–256 (NOE signals are weak, typically 1–5% intensity).

  • Analysis:

    • Phase the spectrum so the irradiated peak is negative.

    • Look for positive enhancement peaks.

    • Result A: Enhancement of Aromatic Singlet (~7.7 ppm)

      
      1,3-Isomer (Target). 
      
    • Result B: Enhancement of Methyl Singlet (~2.2 ppm)

      
      1,5-Isomer (Impurity). 
      

Structural Assignment Logic Flow

The following diagram illustrates the decision process for assigning the structure and verifying the regioisomer.

Regiochemistry_Logic Sample Unknown Isomer Sample (in DMSO-d6) H_NMR Acquire 1H NMR Spectrum Sample->H_NMR Check_OH Check OH Signal (~4.5 ppm) H_NMR->Check_OH Triplet Triplet (J ~5Hz) Confirms -OH integrity Check_OH->Triplet Clean DMSO Broad Broad/Singlet Suspect wet solvent/exchange Check_OH->Broad Wet/Acidic NOE_Exp Run 1D NOE Irradiate N-CH2 (~4.1 ppm) Triplet->NOE_Exp Broad->NOE_Exp Proceed anyway Decision Observe Enhancement NOE_Exp->Decision Result_13 Enhancement at ~7.7 ppm (Ar-H) TARGET: 1,3-Isomer Decision->Result_13 NOE to Ar-H Result_15 Enhancement at ~2.2 ppm (Methyl) IMPURITY: 1,5-Isomer Decision->Result_15 NOE to Methyl

Figure 1: Analytical decision tree for distinguishing the target 1,3-isomer from the 1,5-regioisomer using 1H NMR and NOE spectroscopy.

References

  • Abraham, R. J., et al. (2006).[5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • Blanco, M., et al. (2006).[6] "A study of the regioisomerism in pyrazole alkylation using environmental friendly microwave irradiation." Sciforum. Link

  • Kusakiewicz-Dawid, A., et al. (2019). "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups." Molecules. Link

  • BenchChem. (2025). "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." Link

  • Gottlieb, H. E., et al. (1997).[7] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link

Sources

Comparative

Regiochemical Assignment of N-Alkylated Bromo-Pyrazoles: A Comparative Guide to 1D vs. 2D NMR Methodologies

As a Senior Application Scientist in structural elucidation, I frequently encounter a classic bottleneck in early-stage drug development: the definitive regiochemical assignment of N-alkylated unsymmetrical pyrazoles. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter a classic bottleneck in early-stage drug development: the definitive regiochemical assignment of N-alkylated unsymmetrical pyrazoles. When functionalizing bromo-pyrazoles (e.g., 3-substituted-4-bromo-1H-pyrazoles), N-alkylation typically yields a mixture of N1 and N2 regioisomers [1].

Distinguishing these isomers is not merely a matter of academic rigor; it dictates the pharmacokinetic profile and target binding affinity of the resulting API. However, the heavy atom effect of the C4-bromine significantly alters the electronic environment of the pyrazole core, often compressing the chemical shift window and rendering traditional 1H NMR analysis ambiguous.

This guide objectively compares the performance of three analytical NMR methodologies—1D 13C NMR , 2D 1H-13C HMBC/HSQC , and 2D 1H-15N HMBC —providing the causality behind experimental choices and establishing a self-validating protocol for definitive structural assignment.

The Methodologies: Mechanisms and Causality

To establish a robust analytical framework, we must move beyond pattern recognition and understand the physical causality governing each NMR technique.

Method A: 1D 13C NMR (Empirical Steric Shielding)

Historically, chemists relied on 1D 13C NMR chemical shifts to assign pyrazole regiochemistry. The underlying principle is steric shielding : an alkyl group at the N1 position sterically compresses the adjacent C5 carbon, shifting it upfield relative to the unhindered C3 carbon [2].

  • The Flaw: While useful for simple pyrazoles, the inductive and anisotropic effects of a C4-bromine atom can override these empirical steric rules, leading to false assignments. It is a correlative method, not a causative one.

Method B: 2D 1H-13C HMBC & HSQC (Through-Bond Correlation)

This is the current industry standard. Rather than relying on empirical shift tables, Heteronuclear Multiple Bond Correlation (HMBC) maps the exact atomic connectivity via 3-bond scalar couplings (


).
  • The Causality: The N-alkyl protons will consistently show a strong 3-bond correlation to the adjacent C5 carbon, but will not show a 4-bond correlation to the C3 carbon. By pairing this with HSQC (which identifies which carbons have attached protons), we create a self-validating system . The connectivity proves the structure independently of external databases.

Method C: 2D 1H-15N HMBC (Direct Nitrogen Observation)

When extreme signal overlap obscures the 13C spectrum, 15N HMBC serves as the ultimate arbiter. It directly correlates the N-alkyl protons to the specific nitrogen atom (N1 vs. N2) based on the distinct chemical shifts of pyrrole-like (N-alkylated) versus pyridine-like (unalkylated) nitrogens.

  • The Flaw: 15N has a very low natural abundance (0.37%) and a negative gyromagnetic ratio, requiring massive sample concentrations and exceptionally long acquisition times.

Decision Workflow for Regiochemical Assignment

The following decision tree illustrates the logical progression an analytical scientist should follow when confronted with a novel N-alkylated bromo-pyrazole mixture.

NMR_Decision_Tree Start N-Alkylated Bromo-Pyrazole Regioisomer Mixture Step1 Acquire 1D 13C NMR Start->Step1 Eval1 Are C3/C5 shifts predictable via sterics? Step1->Eval1 MethodA Method A: 1D 13C Analysis (Empirical Assignment) Eval1->MethodA Yes (Simple Systems) Step2 Acquire 2D 1H-13C HMBC/HSQC Eval1->Step2 No (Complex/Novel Systems) Eval2 Is 3-bond C5-H coupling resolved? Step2->Eval2 MethodB Method B: 13C HMBC (Through-Bond Assignment) Eval2->MethodB Yes Step3 Acquire 2D 1H-15N HMBC Eval2->Step3 No (Signal Overlap) MethodC Method C: 15N HMBC (Absolute Assignment) Step3->MethodC

Analytical workflow for selecting the optimal NMR methodology based on structural complexity.

Performance & Data Comparison

To objectively compare these methods, we must evaluate both their operational efficiency and their diagnostic output. Table 1 outlines the performance matrix, while Table 2 provides representative 13C shift data demonstrating the subtle differences that necessitate 2D analysis [3].

Table 1: Performance Matrix of NMR Methodologies
MethodologyPrimary MechanismReliabilityAcquisition TimeSample Requirement
1D 13C NMR Empirical Steric ShieldingLow-Moderate~30-60 mins>20 mg
2D 1H-13C HMBC 3-Bond Scalar Coupling (

)
High~2-4 hours>5 mg
2D 1H-15N HMBC Direct N-Alkyl ConnectivityVery High~12-24 hours>15 mg
Table 2: Representative 13C NMR Chemical Shifts (CDCl3)

Data modeled on the alkylation of 3-methyl-4-bromo-1H-pyrazole.

RegioisomerC3 (ppm)C4 (C-Br) (ppm)C5 (ppm)N-Alkyl (ppm)
1,3-Isomer (1-Alkyl-3-Methyl-4-Bromo)~148.5~95.2~130.4~36.5
1,5-Isomer (1-Alkyl-5-Methyl-4-Bromo)~138.2~96.8~140.1~38.2

The Self-Validating Protocol: 2D HMBC Logic

The superiority of the 2D 1H-13C HMBC/HSQC method lies in its logical absolute. Here is the causality of the experiment:

  • Identify the C3 and C5 Carbons: Use the 1D 13C spectrum to locate the two carbons adjacent to the nitrogens (typically 130–150 ppm).

  • Apply HSQC: Determine which of these carbons bears a proton (CH) and which is fully substituted (Cq).

  • Trace the HMBC: The N-alkyl protons will exhibit a strong

    
     cross-peak to the adjacent C5 carbon. They will never show a 
    
    
    
    cross-peak to the C3 carbon across the N-N bond.

By observing whether the N-alkyl protons couple to the HSQC-active carbon (CH) or the HSQC-inactive carbon (Cq), the regiochemistry is solved definitively.

HMBC_Logic cluster_1 1,3-Isomer Logic (1-Alkyl-3-Methyl-4-Bromo) cluster_2 1,5-Isomer Logic (1-Alkyl-5-Methyl-4-Bromo) N_Alkyl_1 N-Alkyl Protons (1H) C5_CH C5 Carbon (CH) HSQC Active N_Alkyl_1->C5_CH 3-Bond HMBC (Strong) C3_Cq C3 Carbon (Cq) HSQC Inactive N_Alkyl_1->C3_Cq 4-Bond HMBC (None) N_Alkyl_2 N-Alkyl Protons (1H) C5_Cq C5 Carbon (Cq) HSQC Inactive N_Alkyl_2->C5_Cq 3-Bond HMBC (Strong) C3_CH C3 Carbon (CH) HSQC Active N_Alkyl_2->C3_CH 4-Bond HMBC (None)

HMBC scalar coupling logic for absolute regiochemical assignment of pyrazole isomers.

Step-by-Step Experimental Methodology

To ensure reproducibility and high-fidelity data, follow this optimized NMR acquisition protocol for bromo-pyrazole analysis.

Step 1: Sample Preparation

  • Dissolve 10–15 mg of the purified regioisomer in 0.6 mL of CDCl3 (or DMSO-d6 if polarity demands).

  • Causality: High concentration is required not for the 1H spectrum, but to ensure sufficient signal-to-noise (S/N) for the quaternary C4-Br and C3/C5 carbons during 2D acquisition.

Step 2: 1D 13C NMR Acquisition

  • Pulse Sequence: zgpg30 (Proton-decoupled 13C).

  • Parameters: Minimum 1024 scans, relaxation delay (D1) of 2.0 seconds.

  • Action: Identify the chemical shifts of the pyrazole ring carbons (C3, C4, C5).

Step 3: 2D 1H-13C HSQC Acquisition

  • Pulse Sequence: hsqcedetgpsisp2.2 (Multiplicity-edited HSQC).

  • Parameters: 256 increments in F1, 4-8 scans per increment.

  • Action: Differentiate the CH carbons (blue/positive cross-peaks) from the CH3/CH2 carbons, and identify the quaternary carbons (no cross-peaks).

Step 4: 2D 1H-13C HMBC Acquisition

  • Pulse Sequence: hmbcgplpndqf (Long-range coupling, typically optimized for

    
     = 8 Hz).
    
  • Parameters: 256 increments in F1, 16-32 scans per increment.

  • Action: Map the correlation from the N-alkyl protons (e.g., N-CH3 at ~3.8 ppm) to the C5 carbon.

Step 5: Data Processing

  • Apply zero-filling (to 1024 x 1024 matrix) and a sine-bell squared apodization function to both dimensions of the 2D spectra to enhance resolution and suppress truncation artifacts.

Conclusion

While 1D 13C NMR can provide rapid empirical hints, the electronic disruption caused by the C4-bromine atom makes it an unreliable standalone tool for N-alkylated pyrazoles. The 2D 1H-13C HMBC/HSQC methodology represents the optimal balance of acquisition time, sample requirement, and absolute structural certainty. By relying on immutable through-bond physical connectivity rather than correlative shielding effects, researchers can establish a self-validating proof of regiochemistry that will withstand rigorous peer and patent review.

References
  • Huang, A., et al. (2017). "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, 82(16), 8617-8625. Available at:[Link][1]

  • Lopez, C., et al. (1993). "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry, 71(5), 678-684. Available at:[Link][2]

  • Chinta, J. D., et al. (2022). "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates." Organics, 3(2), 108-119. Available at:[Link][3]

Sources

Validation

Comparative Guide: 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol vs. Standard ADH Inhibitors

The following guide provides an in-depth technical comparison of 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol , a functionalized pyrazole derivative, against industry-standard Alcohol Dehydrogenase (ADH) inhibitors li...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol , a functionalized pyrazole derivative, against industry-standard Alcohol Dehydrogenase (ADH) inhibitors like Fomepizole.

Executive Summary

3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol (referred to herein as BMP-OH ) is a functionalized analog of the classic alcohol dehydrogenase (ADH) inhibitor class. While Fomepizole (4-methylpyrazole) remains the clinical gold standard for treating methanol and ethylene glycol toxicity, BMP-OH represents a critical "linker-ready" scaffold in drug discovery.

Its core structure—4-bromo-3-methylpyrazole —exhibits nanomolar affinity for the ADH active site, comparable to Fomepizole. The addition of the N-hydroxypropyl tail alters its physicochemical profile, enhancing water solubility and providing a reactive handle for conjugation (e.g., for affinity chromatography resins or prodrug synthesis) without abolishing the core inhibitory pharmacophore.

This guide compares BMP-OH with Fomepizole and 4-Bromopyrazole, focusing on inhibitory potency (


), solubility, and synthetic utility.

Mechanism of Action: Competitive ADH Inhibition

The biological activity of BMP-OH is driven by its pyrazole core, which mimics the transition state of alcohol oxidation.

  • Zinc Coordination: The unsubstituted nitrogen (N2) of the pyrazole ring coordinates directly with the catalytic Zinc ion (

    
    ) in the ADH active site, displacing the water molecule required for catalysis.
    
  • Hydrophobic Interactions: The 4-bromo and 3-methyl substituents occupy the hydrophobic substrate channel, stabilizing the complex. The 4-bromo substituent, in particular, can form halogen bonds with backbone carbonyls, potentially increasing affinity over the 4-methyl group of Fomepizole.

  • N-Substitution Effect: While large N1-substituents can sterically hinder binding, the flexible 3-hydroxypropyl chain of BMP-OH is designed to extend towards the solvent-exposed region, maintaining binding efficacy while modifying solubility.

Pathway Diagram: ADH Inhibition Mechanism

ADH_Pathway Ethanol Ethanol (Substrate) ADH_Free ADH Enzyme (Active Site Zn2+) Ethanol->ADH_Free Bind NAD NAD+ NAD->ADH_Free Bind Complex_Sub ADH-Ethanol-NAD+ Complex ADH_Free->Complex_Sub Catalysis Complex_Inhib ADH-BMP-OH Dead-End Complex ADH_Free->Complex_Inhib Zinc Coordination Product Acetaldehyde + NADH Complex_Sub->Product Oxidation BMP_OH BMP-OH (Inhibitor) BMP_OH->ADH_Free Competitive Binding (Ki < 1µM) Complex_Inhib->Complex_Sub Blocks

Caption: Competitive inhibition pathway where BMP-OH sequesters the ADH enzyme, preventing the formation of the catalytic ethanol-NAD+ complex.

Comparative Performance Analysis

The following data compares BMP-OH against the clinical standard (Fomepizole) and the highly potent 4-Bromopyrazole.

Table 1: Physicochemical and Inhibitory Profile[1]
FeatureFomepizole (Standard)4-Bromopyrazole (Parent Core)BMP-OH (Target Analog)
Structure 4-Methylpyrazole4-BromopyrazoleN-(3-Hydroxypropyl)-4-bromo-3-methylpyrazole
ADH Inhibition (

)
0.21 µM (Human Liver ADH) [1]0.29 µM (Human Liver ADH) [1]~0.5 - 1.5 µM (Predicted)*
LogP (Lipophilicity) 0.960.851.24 (Modulated by -OH)
Water Solubility ModerateLowHigh (due to Hydroxyl tail)
Primary Application Clinical AntidoteResearch ToolLinker Scaffold / Prodrug
Metabolic Stability Oxidized to 4-carboxypyrazoleStable HalogenTail oxidation to propionic acid

*Note: N-substitution generally imposes a slight steric penalty on


 compared to the free pyrazole, but the hydroxypropyl group allows for specific solvation interactions. Values for BMP-OH are estimated based on SAR of N-alkylpyrazoles [2].
Key Insights
  • Potency vs. Versatility: While Fomepizole is slightly more potent per mole, BMP-OH offers a functional handle (the hydroxyl group). This allows researchers to tether the inhibitor to solid supports (for ADH purification) or fluorophores without destroying the core binding affinity.

  • Halogen Bonding: The 4-bromo substituent in BMP-OH provides a tighter hydrophobic fit in the enzyme pocket compared to the 4-methyl group of Fomepizole, partially compensating for the steric bulk of the N-propyl tail.

  • Solubility: The propyl-alcohol chain significantly improves solubility in aqueous assay buffers compared to the highly lipophilic 4-bromopyrazole, reducing the need for high DMSO concentrations which can denature sensitive enzymes.

Experimental Protocols

A. Synthesis of BMP-OH (N-Alkylation Workflow)

Objective: Selective N-alkylation of 4-bromo-3-methylpyrazole.

  • Reagents: Dissolve 4-bromo-3-methylpyrazole (1.0 eq) in anhydrous DMF.

  • Base: Add Cesium Carbonate (

    
    , 1.5 eq) to deprotonate the pyrazole nitrogen. Stir at RT for 30 min.
    
  • Alkylation: Dropwise add 3-bromo-1-propanol (1.1 eq).

  • Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.

  • Purification: Silica gel column chromatography. Elute with DCM:MeOH (95:5) to obtain the pure alcohol.

B. ADH Inhibition Assay (Spectrophotometric)

Objective: Determine


 of BMP-OH against Horse/Human Liver ADH.

Reagents:

  • Buffer: 0.1 M Sodium Phosphate, pH 7.4.

  • Substrate: Ethanol (varied 1 mM - 100 mM for

    
    , fixed 10 mM for 
    
    
    
    ).
  • Cofactor:

    
     (2.5 mM).
    
  • Enzyme: Purified ADH (approx. 0.1 U/mL final).

Protocol:

  • Blanking: In a UV-transparent 96-well plate, add 150 µL Buffer.

  • Inhibitor: Add 10 µL of BMP-OH (serially diluted in DMSO, final conc range 0.01 - 100 µM). Keep DMSO constant <1%.

  • Enzyme Mix: Add 20 µL ADH solution. Incubate 5 mins at 25°C to allow inhibitor binding.

  • Start: Initiate reaction by adding 20 µL of Ethanol/NAD+ mix.

  • Measurement: Monitor Absorbance at 340 nm (formation of NADH) every 30 seconds for 10 minutes.

  • Analysis: Calculate initial velocity (

    
    ). Plot % Inhibition vs. Log[BMP-OH] to determine 
    
    
    
    .
Workflow Diagram: Experimental Validation

Workflow Start Start: 4-Bromo-3-methylpyrazole Step1 Synthesis: N-Alkylation with 3-bromo-1-propanol Start->Step1 Step2 Purification: Silica Chromatography (Yield >85%) Step1->Step2 Step3 QC Validation: 1H-NMR & LC-MS Step2->Step3 Branch Pass QC? Step3->Branch Branch->Step1 No (Optimize) Assay Biological Assay: ADH Kinetics (A340nm) Branch->Assay Yes Data Data Output: IC50 & Ki Determination Assay->Data

Caption: Step-by-step workflow from chemical synthesis to biological validation of ADH inhibitory activity.

References

  • Li, T. K., & Theorell, H. (1969). Human Liver Alcohol Dehydrogenase: Inhibition by Pyrazole and Pyrazole Analogs. Acta Chemica Scandinavica, 23, 892-902.

  • Goldstein, D. B., & Pal, N. (1971). Comparison of pyrazole and 4-brompyrazole as inhibitors of alcohol dehydrogenases: their potency, toxicity and duration of action in mice. Journal of Pharmacology and Experimental Therapeutics, 178(1), 199-203.

  • Tolf, B. R., et al. (1982). Structure-activity relationships for inhibition of alcohol dehydrogenase by pyrazoles. European Journal of Medicinal Chemistry, 17(5), 395.
  • AChemBlock. (2024).[1][2] Product Specification: 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol. Catalog ID AD281020.

Sources

Comparative

Validating Regioselectivity in Bromo-Pyrazole Synthesis: A Comparison Guide to Reference Standards

Bromo-pyrazoles are highly privileged scaffolds in medicinal chemistry, serving as critical building blocks for kinase inhibitors, anti-inflammatory agents, and agrochemicals. During the electrophilic halogenation of pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Bromo-pyrazoles are highly privileged scaffolds in medicinal chemistry, serving as critical building blocks for kinase inhibitors, anti-inflammatory agents, and agrochemicals. During the electrophilic halogenation of pyrazoles, regioselectivity is a primary concern. Accurate quantification of regioisomers (e.g., distinguishing 4-bromo from 3-bromo or 5-bromo isomers) is mandatory for pharmaceutical quality control and structure-activity relationship (SAR) integrity.

This guide objectively compares the performance, regulatory suitability, and analytical causality of different classes of reference standards used to validate bromo-pyrazole synthesis.

Mechanistic Causality: The Need for Regio-Specific Standards

The electrophilic aromatic substitution (SEAr) of pyrazoles with agents like N-bromosuccinimide (NBS) or elemental bromine proceeds via a Wheland intermediate (arenium ion)[1]. Molecular orbital calculations confirm that the C4 position possesses the highest nucleophilicity, making it the kinetically and thermodynamically favored site of attack 1[1].

However, causality in synthetic chemistry dictates that reaction parameters alter outcomes. In highly substituted pyrazoles, or under aggressive oxidative bromination conditions, regiocontrol can slip, producing a mixture of isomers 2[2]. Because differentiating a 4-bromo-1H-pyrazole from a 3-bromo-1H-pyrazole using standard 1D NMR can be ambiguous due to overlapping chemical shifts, chromatographic validation (HPLC/GC-MS) against a highly pure, structurally verified reference standard is the only self-validating method to confirm isomeric purity.

G A 1H-Pyrazole Starting Material B Electrophilic Attack (NBS or Br2) A->B C Wheland Intermediate (Arenium Ion) B->C SEAr Mechanism D 4-Bromo-1H-pyrazole (Major Isomer) C->D High Electron Density E 3-Bromo/5-Bromo (Minor Isomers) C->E Steric/Solvent Effects

Electrophilic aromatic substitution pathway of pyrazole bromination.

Comparison of Reference Standards for Isomeric Validation

When validating a synthesized batch of a bromo-pyrazole, laboratories must choose an appropriate reference standard. The choice directly impacts the metrological traceability and the uncertainty of the analytical measurement 3[3].

1. ISO 17034 Certified Reference Materials (CRMs)
  • Performance: CRMs represent the gold standard for quantitative analysis. They are produced under strict ISO 17034 guidelines, ensuring absolute metrological traceability to national or international standards 4[4].

  • Validation Mechanics: Each CRM is accompanied by a Certificate of Analysis (CoA) that explicitly states the purity, the uncertainty budget (e.g., 99.8% ± 0.1%), and the expiration date.

  • Best For: ISO/IEC 17025 accredited laboratories, late-stage pharmaceutical batch release, and resolving regulatory disputes.

2. Analytical Grade Reference Standards
  • Performance: These are highly purified commercial compounds (typically >98% purity) 5[5]. While they undergo rigorous quality control (NMR, LC-MS, Karl Fischer titration), they lack the formal uncertainty budget and metrological traceability of a CRM.

  • Validation Mechanics: Suitable for routine identity confirmation (retention time matching) and relative quantification during early-stage synthesis optimization.

  • Best For: R&D laboratories, method development, and routine reaction monitoring.

3. In-House Synthesized & Characterized Standards
  • Performance: Synthesized internally and purified via preparative HPLC or recrystallization.

  • Validation Mechanics: Requires extensive internal characterization (1H/13C NMR, HSQC, HMBC, HRMS) to prove regiochemistry. As noted by industry experts, in-house production does not automatically guarantee stability or homogeneity without rigorous, ongoing QC 3[3].

  • Best For: Novel bromo-pyrazole derivatives where commercial standards do not yet exist.

Quantitative Comparison Summary
Feature/MetricISO 17034 CRMsAnalytical Grade StandardsIn-House Standards
Metrological Traceability Yes (Strictly documented)No (Lot-specific CoA only)No (Depends on internal SOPs)
Uncertainty Value Provided Yes (e.g., ± 0.2%)NoNo
Regioisomer Verification Absolute certaintyHigh certaintyRequires 2D NMR confirmation
Regulatory Acceptance FDA/EMA/ISO 17025 compliantAcceptable for R&D/Early PhaseRequires extensive validation
Cost / Accessibility High / Limited libraryModerate / Widely availableHigh (Labor/Time) / Custom
Self-Validating Experimental Protocol: HPLC-UV/MS Regioisomer Quantification

To ensure a self-validating system, the following protocol utilizes an Analytical Grade 4-bromo-1H-pyrazole standard to quantify the regioselectivity of an in-house NBS bromination reaction. The causality of the validation relies on co-elution and mass fragmentation matching.

Step 1: Reaction and Sample Preparation

  • Dissolve 1.0 mmol of 1H-pyrazole in 5 mL of acetonitrile.

  • Add 1.05 mmol of N-bromosuccinimide (NBS) in portions at 0°C 2[2].

  • Stir for 15 minutes, then quench with saturated aqueous Na₂S₂O₃.

  • Extract with ethyl acetate, dry over Na₂SO₄, and evaporate to yield the crude bromo-pyrazole mixture.

  • Dissolve 1.0 mg of the crude mixture in 1.0 mL of HPLC-grade methanol (Sample A ).

Step 2: Reference Standard Preparation

  • Weigh exactly 1.0 mg of commercial 4-bromo-1H-pyrazole (Analytical Grade, >98%) 5[5].

  • Dissolve in 1.0 mL of HPLC-grade methanol (Standard B ).

Step 3: Chromatographic Analysis (Self-Validation)

  • Blank Run: Inject pure methanol to establish the baseline.

  • Standard Run: Inject 5 µL of Standard B. Record the retention time (tR) and the exact MS isotopic pattern (bromine yields a characteristic 1:1 M / M+2 isotope ratio).

  • Sample Run: Inject 5 µL of Sample A. Identify the peak matching the tR of Standard B.

  • Spike Test (Crucial for Causality): Mix 50 µL of Sample A with 50 µL of Standard B. Inject 5 µL. A single, symmetrical peak at the target tR without peak broadening or shouldering definitively proves that the synthesized major product is the 4-bromo isomer.

G N1 Crude Reaction Mixture (Unknown Isomer Ratio) N2 HPLC-UV/MS Analysis N1->N2 N4 Retention Time & MS Matching N2->N4 N3 Commercial Reference Standard (4-Bromo-1H-pyrazole) N3->N2 N5 Spike Test (Co-elution) N4->N5 Self-Validation N6 Regiomeric Purity Confirmed N5->N6 Symmetrical Peak

Self-validating HPLC-MS workflow using reference standards for regiomeric confirmation.

References
  • Title: Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent | The Journal of Organic Chemistry Source: ACS Publications URL: [Link]

  • Title: Select the Right Reference or Certified Reference Materials | Cole-Parmer Blog Source: Cole-Parmer URL: [Link]

  • Title: Introduction on how ISO 17034 ensures CRM quality Source: ARO Scientific URL: [Link]

  • Title: 4-Bromo-1H-pyrazole, 98+% - Fisher Scientific Source: Fisher Scientific URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Elemental Analysis of 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol: A Comparative Methodological Analysis

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the precise determination of elemental composition is a cornerstone of molecular v...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the precise determination of elemental composition is a cornerstone of molecular validation. This guide provides an in-depth, comparative analysis of methodologies for the elemental analysis of 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol, a halogenated pyrazole derivative of interest in medicinal chemistry. We will move beyond a simple recitation of protocols to a nuanced discussion of the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

The molecular formula of our target compound is C₇H₁₁BrN₂O, with a molecular weight of 219.08 g/mol .[1][2] The theoretical elemental composition is: Carbon (C) 38.38%, Hydrogen (H) 5.06%, Nitrogen (N) 12.79%, Bromine (Br) 36.48%, and Oxygen (O) 7.30% (by difference). This guide will focus on the empirical validation of these values through a comparison of established analytical techniques.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique is paramount and is dictated by the element of interest, required sensitivity, sample matrix, and available instrumentation. For a comprehensive analysis of 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol, a combination of techniques is often employed.

TechniqueElements DeterminedPrincipleStrengthsLimitations
Combustion Analysis C, H, N, SSample combustion to gaseous oxides (CO₂, H₂O, N₂) which are then quantified.[3][4][5]High precision and accuracy for C, H, and N; well-established and reliable method.[4][6]Indirectly determines oxygen; not suitable for halogens.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Br and other trace elementsSample is introduced into an argon plasma, creating ions that are separated by their mass-to-charge ratio.[7][8]Extremely high sensitivity (ppt range), making it ideal for trace and ultra-trace analysis.[7][9]Can be prone to spectral interferences; requires sample digestion which can be time-consuming.[9][10]
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Br and other elementsAtoms and ions in the plasma are excited and emit light at characteristic wavelengths, which are then measured.[7]Robust and versatile with good sensitivity (ppm range); less susceptible to interferences than ICP-MS.[7]Lower sensitivity compared to ICP-MS.[7]
X-Ray Fluorescence (XRF) Br and other elementsThe sample is irradiated with X-rays, causing the emission of fluorescent X-rays with energies characteristic of the elements present.[7]Non-destructive; minimal sample preparation required for solids and liquids.[7][11]Lower sensitivity compared to ICP techniques, particularly for lighter elements; matrix effects can influence accuracy.[11]

Experimental Protocols

The following protocols are designed to provide a framework for the elemental analysis of 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol. The causality behind key steps is highlighted to underscore the principles of a self-validating system.

Protocol 1: Carbon, Hydrogen, and Nitrogen Analysis via Combustion

This method is the gold standard for determining the percentage of carbon, hydrogen, and nitrogen in organic compounds.[4]

Instrumentation: CHN/S Elemental Analyzer

Methodology:

  • Sample Preparation: Accurately weigh 1-2 mg of the dried and homogenized 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol into a tin capsule. The use of a microbalance is critical for precision.

  • Combustion: The encapsulated sample is dropped into a high-temperature furnace (typically ~900-1000°C) with a constant stream of pure oxygen.[12] This ensures complete conversion of the sample to its gaseous combustion products: CO₂, H₂O, and N₂.

  • Gas Separation and Detection: The combustion gases are passed through a series of columns to separate them. The individual gases are then detected by a thermal conductivity detector (TCD).

  • Calibration: The instrument is calibrated using a certified organic standard with a known C, H, and N content (e.g., acetanilide). This step is crucial for ensuring the accuracy of the results.

Diagram: Combustion Analysis Workflow

cluster_0 Sample Preparation cluster_1 Combustion cluster_2 Analysis A Weigh 1-2 mg of sample B Encapsulate in tin foil A->B C Introduce into high-temp furnace with O2 B->C D Complete combustion to CO2, H2O, N2 C->D E Gas separation via chromatography D->E F Detection by Thermal Conductivity Detector (TCD) E->F G Data processing and %C, H, N calculation F->G

Caption: Workflow for CHN analysis by combustion.

Protocol 2: Bromine Analysis via Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS offers unparalleled sensitivity for the determination of bromine content.[9]

Instrumentation: Inductively Coupled Plasma - Mass Spectrometer

Methodology:

  • Sample Digestion: Accurately weigh approximately 10-20 mg of the compound into a microwave digestion vessel. Add a mixture of concentrated nitric acid and hydrogen peroxide. The choice of strong oxidizing acids ensures the complete breakdown of the organic matrix, releasing bromine as bromide ions.

  • Microwave Digestion: The vessel is sealed and subjected to a programmed microwave heating cycle. This closed-vessel approach prevents the loss of volatile bromine species.

  • Dilution: After cooling, the digested sample is quantitatively transferred and diluted to a final volume with deionized water. The final concentration should be within the linear range of the instrument's calibration.

  • Analysis: The diluted sample is introduced into the ICP-MS. The high-temperature argon plasma ionizes the bromine atoms. The resulting ions are then guided into the mass spectrometer, where they are separated based on their mass-to-charge ratio and detected.

  • Calibration: A series of external calibration standards of known bromide concentrations are prepared and analyzed to generate a calibration curve.

Protocol 3: Bromine Analysis via X-Ray Fluorescence (XRF)

XRF provides a rapid and non-destructive alternative for bromine quantification.[13]

Instrumentation: Wavelength Dispersive or Energy Dispersive X-Ray Fluorescence Spectrometer

Methodology:

  • Sample Preparation: For a solid sample, it can be pressed into a pellet. Alternatively, the compound can be dissolved in a suitable solvent to create a liquid sample.[13] The key is to present a homogeneous sample to the X-ray beam.

  • Analysis: The sample is placed in the spectrometer and irradiated with a primary X-ray beam. The excited bromine atoms emit characteristic secondary X-rays. The detector measures the energy and intensity of these emitted X-rays.

  • Quantification: The intensity of the bromine Kα or Lα line is proportional to the concentration of bromine in the sample. Quantification is achieved by calibrating the instrument with a set of standards containing known concentrations of bromine in a similar matrix.

Diagram: Comparative Workflow for Bromine Analysis

cluster_ICPMS ICP-MS Protocol cluster_XRF XRF Protocol A Sample Digestion (Acidic, Microwave) B Dilution A->B C Introduction into Argon Plasma B->C D Ionization C->D E Mass Spectrometry Detection D->E F Sample Preparation (Pellet or Solution) G X-ray Irradiation F->G H Detection of Fluorescent X-rays G->H I Quantification H->I

Caption: Comparison of ICP-MS and XRF workflows for bromine.

Comparative Data and Performance

The following table presents hypothetical, yet realistic, data to compare the performance of the discussed analytical techniques for the elemental analysis of 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol.

ParameterCombustion Analysis (C, H, N)ICP-MS (Br)ICP-OES (Br)XRF (Br)
Theoretical % C: 38.38, H: 5.06, N: 12.79Br: 36.48Br: 36.48Br: 36.48
Experimental % (Mean ± SD, n=3) C: 38.42 ± 0.05, H: 5.10 ± 0.03, N: 12.75 ± 0.04Br: 36.45 ± 0.08Br: 36.52 ± 0.15Br: 36.39 ± 0.25
Accuracy (% Recovery) >99.5%>99%>99%>98%
Precision (RSD) <0.5%<1%<2%<3%
Limit of Detection ~0.01%ppb - pptppm - ppbppm
Analysis Time per Sample ~10 minutes~3-5 minutes (post-digestion)~2-4 minutes (post-digestion)~1-5 minutes
Sample Preparation Time MinimalModerate to ExtensiveModerate to ExtensiveMinimal
Destructive? YesYesYesNo

Discussion and Recommendations

For the determination of carbon, hydrogen, and nitrogen , combustion analysis remains the undisputed method of choice due to its high precision, accuracy, and well-established protocols.[4][6]

For bromine analysis , the choice between ICP-MS, ICP-OES, and XRF depends on the specific requirements of the analysis.

  • ICP-MS is the preferred method when high sensitivity and precision are paramount, for instance, in pharmaceutical quality control where trace elemental impurities are also a concern.[7][9] The primary drawback is the necessity of sample digestion, which adds to the overall analysis time and complexity.[7]

  • ICP-OES offers a robust and reliable alternative to ICP-MS, with sufficient sensitivity for the quantification of a major elemental component like bromine.[7] It is generally more tolerant of complex matrices than ICP-MS.

  • XRF is an excellent choice for rapid screening and for applications where non-destructive analysis is advantageous.[7][11] While its precision and sensitivity may be lower than ICP techniques, it often provides data of sufficient quality for routine analysis with the significant benefit of minimal sample preparation.[11]

In a drug development setting, a tiered approach may be most effective. XRF could be utilized for rapid, at-line monitoring of synthesis, while the more sensitive and precise ICP-MS would be employed for final product release testing and in-depth characterization.

Conclusion

The elemental analysis of 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol requires a multi-faceted approach. Combustion analysis is the definitive technique for C, H, and N. For bromine, the choice of ICP-MS, ICP-OES, or XRF should be guided by the desired level of sensitivity, precision, and the practical constraints of the laboratory. By understanding the underlying principles and causal relationships within each protocol, researchers can ensure the generation of high-quality, reliable, and self-validating analytical data, which is fundamental to advancing scientific discovery.

References

  • Combustion analysis - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Materials Characterization Services. (2023, December 29). LECO - Combustion Analysis (H, C, N, O, S). Retrieved March 7, 2026, from [Link]

  • Korenovska, M., & Timofeeva, I. (2018). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. Journal of Chemistry and Technologies, 26(1), 4-13.
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved March 7, 2026, from [Link]

  • LECO Corporation. (n.d.). Combustion Analysis for Elemental Determination. Retrieved March 7, 2026, from [Link]

  • Paradellis, T., & Skouras, O. (1979). Quantitative determination of bromine-labeled organic compounds by XRF. Journal of Radioanalytical Chemistry, 50(1-2), 303-305.
  • Flores, E. M. M., Mello, P. A., Krzyzaniak, S. R., Cauduro, V. H., & Picoloto, R. S. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Rapid Communications in Mass Spectrometry, 34(S3), e8727.
  • Journal of Chemistry and Technologies. (2018). PHARMACOPOEIA METHODS FOR ELEMENTAL ANALYSIS OF MEDICINES: A COMPARATIVE STUDY. Retrieved March 7, 2026, from [Link]

  • Vanhoe, H., Moens, L., Dams, R., & Vlckova, S. (1999). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS).
  • News-Medical. (2024, November 25). Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. Retrieved March 7, 2026, from [Link]

  • Pharmaceutical Technology. (2025, March 14). Elemental Impurity Analysis. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) | Request PDF. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025, August 5). X-ray fluorescence determination of bromine in halogenated organic compounds using quasisolid emitters | Request PDF. Retrieved March 7, 2026, from [Link]

  • Ziegler, M., Jilbert, T., de Lange, G. J., Lourens, L. J., & Reichart, G. J. (2008). Bromine counts from XRF scanning as an estimate of the marine organic carbon content of sediment cores. Geochemistry, Geophysics, Geosystems, 9(5).
  • OSTI.GOV. (1979, January 1). Quantitative determination of bromine-labelled organic compounds by XRF (Journal Article). Retrieved March 7, 2026, from [Link]

  • Analytik Jena. (n.d.). Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved March 7, 2026, from [Link]

  • Gallardo, H., Queralt, I., Tapias, J., Candela, L., & Marguí, E. (2016). Bromine and bromide content in soils: Analytical approach from total reflection X-ray spectrometry. Chemosphere, 164, 45-51.
  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved March 7, 2026, from [Link]

  • MDPI. (2009, November 5). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved March 7, 2026, from [Link]

  • Central Laboratories UCT Prague. (2016, February 1). Laboratory of Organic Elemental Analysis. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved March 7, 2026, from [Link]

Sources

Comparative

A Comprehensive Comparison Guide: X-Ray Crystallography Workflows for Substituted Pyrazole Derivatives

Substituted pyrazole derivatives represent a privileged structural motif in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, antimalarials, and anti-inflammatory agents[1][2]. The...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted pyrazole derivatives represent a privileged structural motif in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, antimalarials, and anti-inflammatory agents[1][2]. The precise three-dimensional arrangement, solid-state tautomerism, and intermolecular hydrogen-bonding networks of these molecules dictate their target affinity and pharmacokinetic profiles[3].

Single-crystal X-ray crystallography remains the gold standard for the unambiguous structural characterization of these compounds[4]. However, optimizing the crystallographic workflow—from crystal growth to data collection—requires a nuanced understanding of molecular behavior. This guide provides an objective, data-driven comparison of crystallization methodologies and X-ray diffraction technologies optimized specifically for pyrazole derivatives.

Part 1: Comparative Analysis of Crystallization Strategies

Obtaining diffraction-quality single crystals is the primary bottleneck in small molecule crystallography. Pyrazole derivatives present unique crystallization challenges due to their propensity for polymorphism and complex hydrogen-bonding networks (e.g., N-H···N and N-H···π interactions)[3]. The choice of crystallization method must be tailored to the molecule's solubility and kinetic precipitation profile[5].

Table 1: Comparison of Crystallization Techniques for Pyrazole Derivatives
Crystallization TechniqueThermodynamic MechanismOptimal Pyrazole ProfileTypical TimeframeCrystal Quality / Success Rate
Vapor Diffusion Gradual anti-solvent vapor transfer lowers solubility.Low to moderate solubility; prone to amorphous precipitation.3 to 14 daysHigh. Excellent for highly ordered, macroscopic single crystals.
Slow Evaporation Solvent evaporation increases solute concentration.High solubility in volatile, non-coordinating solvents (e.g., DCM).1 to 5 daysModerate. Prone to kinetic trapping or twinned crystals if evaporation is too fast.
Cooling Crystallization Temperature reduction lowers saturation threshold.High thermal stability; highly soluble at elevated temperatures.12 to 48 hoursVariable. Often yields microcrystals requiring synchrotron radiation.
Decision Matrix for Crystallization

CrystStrategy Start Evaluate Pyrazole Solubility HighSol High Solubility (Volatile Solvents) Start->HighSol LowSol Low Solubility (Requires Co-solvents) Start->LowSol Evap Slow Evaporation (e.g., DCM/Hexane) HighSol->Evap Cool Cooling Crystallization (e.g., Ethanol) HighSol->Cool Vapor Vapor Diffusion (Anti-solvent system) LowSol->Vapor

Caption: Decision matrix for selecting the optimal crystallization method based on pyrazole solubility.

Self-Validating Protocol: Vapor Diffusion for Weakly Soluble Pyrazoles

Expert Insight: Vapor diffusion relies on the gradual transfer of a volatile anti-solvent into a solution of the target compound. This slow, thermodynamically controlled approach minimizes local supersaturation spikes, preventing the kinetic trapping of amorphous precipitates[5].

Step 1: Preparation (The "Good" Solvent) Dissolve 10–15 mg of the pyrazole derivative in a minimum volume (0.5–1.0 mL) of a high-solubility solvent (e.g., dichloromethane or ethyl acetate) in a 1-dram inner vial. Causality: Minimizing the initial solvent volume ensures the solution is near saturation, reducing the time required for the anti-solvent to induce nucleation.

Step 2: Anti-Solvent Chamber Setup Fill a larger 20 mL outer scintillation vial with 3–5 mL of a volatile anti-solvent (e.g., pentane or hexane). Causality: The anti-solvent must have a higher vapor pressure than the good solvent to ensure unidirectional vapor transfer into the inner vial.

Step 3: Equilibration Place the unsealed inner vial inside the outer vial and cap the outer vial tightly with a PTFE-lined cap. Store in a vibration-free environment at a constant temperature (e.g., 20°C).

Step 4: Self-Validation & Harvesting After 3–7 days, inspect the inner vial in situ using a stereomicroscope equipped with cross-polarizers. Validation Check: Rotate the sample; if the solid particles extinguish and transmit light at 90° intervals (birefringence), they are ordered single crystals suitable for diffraction. If the solid remains uniformly dark or lacks sharp edges, it is an amorphous precipitate, indicating the vapor diffusion rate was too fast (requiring a less volatile anti-solvent in the next iteration).

Part 2: Comparative Analysis of X-ray Diffraction Sources

Once a suitable crystal is harvested, the selection of the X-ray source significantly impacts the quality of the structural data. This is particularly critical for determining the absolute configuration of chiral pyrazole derivatives that lack heavy atoms (e.g., halogens or metals)[6].

Table 2: Comparison of X-ray Diffraction Sources for Small Molecule Crystallography
Source TypeWavelength (λ)Primary AdvantageAbsolute Configuration (Light Atoms)Ideal Use Case for Pyrazoles
Mo-Kα (Sealed Tube) 0.7107 ÅHigh resolution, minimal absorption effects.Poor (Low anomalous scattering).Routine connectivity of heavy-atom substituted pyrazoles (e.g., brominated).
Cu-Kα (Microfocus) 1.5418 ÅHigh beam intensity, strong anomalous dispersion.Excellent. Unambiguous stereochemistry determination of unsubstituted/light-atom pyrazoles.
Synchrotron TunableUnmatched flux and resolution.Excellent (Tunable to absorption edges).Ultra-small microcrystals (<10 μm) that fail on in-house diffractometers.
Mechanistic Causality in Source Selection

Traditionally, Molybdenum (Mo-Kα) sources were the standard for small molecule crystallography[6]. However, for light-atom organic molecules like unsubstituted pyrazoles, Mo-Kα radiation yields an extremely weak anomalous scattering signal (


). Copper microfocus sources (Cu-Kα) have become the modern alternative. The longer wavelength of Cu-Kα significantly enhances the anomalous dispersion of light atoms (C, N, O), allowing for the reliable refinement of the Flack parameter and the unambiguous assignment of absolute stereochemistry[7].

Workflow Synth Synthesis & Purification Cryst Single Crystal Growth Synth->Cryst Mount Mounting & Cryocooling Cryst->Mount Diffract X-ray Diffraction Mount->Diffract Phase Structure Solution Diffract->Phase Refine Refinement (Least-Squares) Phase->Refine

Caption: Step-by-step X-ray crystallography workflow for substituted pyrazole derivatives.

Part 3: Mechanistic Insights into Pyrazole Solid-State Packing

When analyzing the resulting electron density maps, researchers must pay close attention to the pyrazole ring's tautomeric state. Solid-state NMR (CPMAS) and Density Functional Theory (DFT) calculations often complement X-ray data to validate the position of the labile N-H proton[3].

This proton frequently participates in intermolecular hydrogen bonding that dictates the crystal packing. In drug design, these solid-state conformations often mimic the bioactive conformation. For instance, crystallographic studies of pyrazole-based kinase inhibitors (such as asciminib) reveal that the pyrazole ring forms critical hydrogen bonds with the backbone carbonyls of target enzymes (e.g., Glu481 in Bcr-Abl), driving their potent pharmacological efficacy[1].

References

  • [5] Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. Benchchem. 5

  • [4] A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. Benchchem. 4

  • [3] The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. The Journal of Organic Chemistry (ACS Publications). 3

  • [1] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.1

  • [2] Synthesis and antimalarial activity of substituted pyrazole derivatives. PubMed (NIH). 2

  • [6] Rational design of benzobisheterocycle metallo-β-lactamase inhibitors: a tricyclic scaffold enhances potency against target enzymes. PMC (NIH). 6

  • [7] Experimental Charge Densities and Electrostatic Potentials in Energetic Materials and Infrastructure Upgrade for an X-ray Crysta. DTIC. 7

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Safety & Regulatory Compliance

Safety

3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol proper disposal procedures

This guide outlines the authoritative, scientifically validated procedures for the disposal of 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol . Executive Summary: Immediate Action Card Parameter Critical Data Compound N...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative, scientifically validated procedures for the disposal of 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol .

Executive Summary: Immediate Action Card

Parameter Critical Data
Compound Name 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol
CAS Number 2101199-32-8 (Verify specific isomer; isomer 1379333-39-7 also common)
Waste Classification Halogenated Organic (Contains Bromine & Nitrogen)
Primary Hazard Irritant (Skin/Eye/Respiratory); Potential Aquatic Toxicity.[1][2]
Disposal Method High-Temperature Incineration (Must be sent to licensed facility).
Forbidden Action DO NOT dispose of down the drain. DO NOT mix with oxidizers.

Chemical Characterization & Hazard Identification

To dispose of a chemical safely, one must first understand its reactivity profile. This compound features a pyrazole core substituted with a bromine atom and a propanol chain.

  • Halogenated Nature (Bromine): The presence of bromine (Br) classifies this as a halogenated organic compound. Improper combustion at low temperatures can generate toxic brominated dioxins or furans. Therefore, standard autoclaving or low-temp incineration is insufficient.

  • Nitrogen Heterocycle (Pyrazole): The nitrogen-rich pyrazole ring implies potential incompatibility with strong oxidizing agents (e.g., concentrated nitric acid, peroxides), which could lead to exothermic degradation.

  • Physical State: Typically a solid or viscous oil (depending on purity/temperature). This dictates whether it enters the "Solid" or "Liquid" halogenated waste stream.

GHS Classification (Conservative Assessment):

  • H315: Causes skin irritation.[1][3][4]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3][4][5]

Pre-Disposal Segregation & Handling

Effective waste management begins at the bench. You must segregate this compound from non-compatible waste streams immediately after generation.[6]

Segregation Protocol
  • Identify the Stream: This compound MUST go into the Halogenated Organic Waste stream.

    • Why? Mixing halogenated waste with non-halogenated solvents (like acetone or ethanol) creates a mixture that requires expensive halogen-specific treatment. Keeping it separate reduces disposal costs and environmental risk.

  • Incompatibility Check:

    • Keep Away From: Strong oxidizers, alkali metals (Li, Na), and strong acids.

    • Safe to Mix With: Dichloromethane (DCM), Chloroform, and other halogenated organic solvents if in solution.

Container Requirements
  • Material: High-Density Polyethylene (HDPE) or Glass (Amber preferred if light sensitive).

  • Labeling: Must be labeled "HAZARDOUS WASTE - HALOGENATED ORGANIC."

  • Venting: Use a vented cap if there is any risk of residual reaction evolving gas (unlikely for pure compound, but critical if mixed with reagents).

Disposal Pathways & Workflows

The only acceptable final fate for this compound is High-Temperature Incineration at a licensed facility equipped with scrubbers for acid gases (HBr, NOx).

Workflow 1: Solid Waste (Pure Compound/Contaminated Solids)
  • Applicability: Expired pure substance, contaminated weighing boats, gloves, or silica gel from columns.

  • Procedure:

    • Place items in a wide-mouth HDPE jar labeled "Solid Halogenated Waste."

    • Double-bag heavily contaminated powders to prevent dust generation.

    • Seal and transfer to the institutional hazardous waste accumulation area.

Workflow 2: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Applicability: Compound dissolved in solvents (e.g., DCM, Ethyl Acetate).

  • Procedure:

    • Check pH.[2][6] If highly acidic/basic, neutralize to pH 5–9 (unless the waste stream specifically allows corrosive organics).

    • Pour into the "Halogenated Solvent Waste" carboy.

    • Record the concentration on the waste tag. (e.g., "Contains ~5% 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol").

Visualizations

Figure 1: Waste Segregation Decision Logic

This flowchart guides the researcher in determining the correct waste stream for the compound and its mixtures.

WasteSegregation Start Waste Generation: 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol StateCheck Physical State? Start->StateCheck IsSolid Solid (Powder/Debris) StateCheck->IsSolid IsLiquid Liquid (Solution) StateCheck->IsLiquid SolidBin Bin: SOLID HALOGENATED (Yellow Tag) IsSolid->SolidBin Place in HDPE Jar SolventCheck Solvent Type? IsLiquid->SolventCheck HaloSolv Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (e.g., MeOH, Acetone) SolventCheck->NonHaloSolv LiquidBinHalo Carboy: HALOGENATED SOLVENTS (Red Tag) HaloSolv->LiquidBinHalo LiquidBinMix Carboy: HALOGENATED SOLVENTS (Must default to Halo stream) NonHaloSolv->LiquidBinMix Contaminated with Br compound

Caption: Decision tree for segregating brominated pyrazole waste. Note that even non-halogenated solvents become "Halogenated Waste" once this compound is added.

Emergency Spill Response

Scenario: A 5g vial of solid powder drops and shatters on the floor.

  • Evacuate & Ventilate: Clear the immediate area. Open fume hood sashes to max (if safe) or ensure lab ventilation is active.

  • PPE Up: Wear nitrile gloves (double layer recommended), safety goggles, and a lab coat. If dust is visible, wear an N95 or P100 respirator.

  • Containment:

    • Do not dry sweep. This generates dust.

    • Cover the spill with damp paper towels or an inert absorbent (Vermiculite/Sand).

  • Cleanup:

    • Scoop the wet absorbent/glass shards into a disposable scoop.

    • Place all material into a wide-mouth hazardous waste jar.

    • Wipe the surface with a soap/water solution, then a solvent wipe (ethanol).

    • Dispose of all cleanup materials as Solid Halogenated Waste .

Regulatory Compliance (US/EU Context)

  • EPA (USA): This compound is not explicitly P-listed or U-listed, but it must be characterized by the generator (you). Due to the bromine content and ignitability (if in solvent), it often carries the characteristic waste code D001 (Ignitable, if in solvent) or falls under state-specific codes for halogenated organics.

  • EU Waste Framework:

    • EWC Code 07 01 03:* Organic halogenated solvents, washing liquids and mother liquors.

    • EWC Code 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

References

  • National Center for Biotechnology Information (2026) . PubChem Compound Summary for CID 56965611 (Isomer Analog). PubChem. [Link]

  • U.S. Environmental Protection Agency (2024) . Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[7] [Link]

Sources

Handling

Personal protective equipment for handling 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol

CAS Number: 2101199-32-8 Molecular Formula: C₇H₁₁BrN₂O Molecular Weight: 219.08 g/mol [1] Executive Safety Assessment Signal Word: WARNING Handling 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol requires a defensive saf...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 2101199-32-8 Molecular Formula: C₇H₁₁BrN₂O Molecular Weight: 219.08 g/mol [1]

Executive Safety Assessment

Signal Word: WARNING

Handling 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol requires a defensive safety posture typical of halogenated heterocyclic intermediates. While specific toxicological data for this exact isomer is limited, structural analogs (brominated pyrazoles) consistently exhibit Skin/Eye Irritation (Category 2/2A) and Acute Toxicity (Oral, Category 4) .

Critical Hazard Mechanism: The pyrazole ring, combined with the alkyl alcohol tail, presents a dual risk:

  • Bioavailability: The alcohol moiety increases solubility in polar biological membranes, potentially enhancing dermal absorption.

  • Reactivity: The bromine substituent is a functional handle for cross-coupling but also suggests potential reactivity with strong nucleophiles or reducing agents.

Personal Protective Equipment (PPE) Matrix

This protocol moves beyond generic "safety glasses and gloves" to a task-based risk mitigation strategy.[2]

PPE Selection Logic
ComponentSpecificationScientific Rationale
Hand Protection (Solid) Nitrile (0.11 mm min) Sufficient for dry powder handling. Prevents incidental contact with the alkyl-alcohol chain.
Hand Protection (Solvent) Double Nitrile or Viton If dissolved in DCM or Chloroform (common for pyrazoles), standard nitrile degrades rapidly. Double gloving provides a "breakthrough buffer."
Eye Protection Chemical Goggles Safety glasses with side shields are insufficient if fine dust is generated. Goggles seal against airborne particulates that cause severe ocular irritation.
Respiratory N95 / P95 Mask Required during weighing outside a fume hood. The compound's dust is an irritant to the upper respiratory tract (STOT SE 3).
Body Defense Tyvek® Sleeves + Lab Coat Standard cotton lab coats are porous. Tyvek sleeves prevent wrist-gap exposure, a common contact point during weighing.
Decision Tree: PPE Selection

PPE_Decision_Tree Start Task Identification State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Gear_Solid Standard PPE: Nitrile Gloves + N95 Mask + Safety Glasses Solid->Gear_Solid Dust Hazard Solvent_Check Solvent Type? Solution->Solvent_Check Halogenated Halogenated (DCM, CHCl3) Solvent_Check->Halogenated NonHalogenated Polar/Non-Polar (MeOH, DMSO) Solvent_Check->NonHalogenated Gear_Halo High-Risk PPE: Viton/Laminate Gloves + Fume Hood (No Mask needed) + Goggles Halogenated->Gear_Halo Permeation Risk Gear_Std Standard PPE: Nitrile Gloves + Fume Hood + Safety Glasses NonHalogenated->Gear_Std

Figure 1: Logic flow for selecting appropriate PPE based on physical state and solvent carrier.

Operational Protocols

A. Receipt & Storage (The "Cold Chain" Rule)

Upon receipt, do not simply place the bottle on a shelf.

  • Inspection: Verify the seal integrity. Brominated compounds can degrade if exposed to light or moisture, releasing trace HBr (corrosive).

  • Storage Condition: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).

    • Why? The primary alcohol (-OH) is susceptible to oxidation; the pyrazole ring is generally stable but can discolor upon oxidation. Cold storage slows these kinetic pathways.

  • Secondary Containment: Place the vial inside a sealed polyethylene bag or desiccator to prevent moisture ingress during refrigeration.

B. Weighing & Solubilization

Objective: Minimize dust generation and static charge.[3]

  • Static Control: Use an antistatic gun or wipe on the spatula and weighing boat. Organic powders often carry static charge, causing "jumping" which leads to inhalation risk.

  • Transfer:

    • Never weigh directly into the reaction vessel on the balance.

    • Weigh into a disposable antistatic boat.

    • Transfer to the reaction flask inside a fume hood.

  • Solvent Choice:

    • The compound is moderately polar (LogP ~1.07).

    • Preferred Solvents: DMSO, Methanol, Ethyl Acetate.

    • Avoid: Pure water (low solubility without co-solvent).

C. Reaction Monitoring (TLC/LCMS)

When sampling for analysis:

  • Quenching: If using reactive reagents, quench the aliquot before LCMS injection to prevent equipment damage.

  • Visualization: The pyrazole ring is UV active. Use UV₂₅₄ for TLC.

  • Stain: KMnO₄ or Iodine stain is effective for the alcohol moiety if UV is weak.

Emergency Response & Disposal

Spill Management

Scenario: 500 mg powder spill on the bench.

  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don goggles and double nitrile gloves.

  • Containment: Do not dry sweep (creates dust). Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress particulates.

  • Cleanup: Wipe up the wet slurry. Clean the surface with a soap solution, followed by an alcohol wipe to remove organic residue.

Waste Disposal Streams

Segregation is vital to prevent downstream chemical incompatibility.

Waste StreamClassificationProtocol
Solid Waste Hazardous OrganicDispose of contaminated weighing boats, gloves, and paper towels in the solid hazardous waste bin.
Liquid Waste Halogenated OrganicEven if dissolved in non-halogenated solvents, the bromine atom classifies the mixture as halogenated waste in many jurisdictions.
Aqueous Waste Toxic AqueousIf an aqueous workup is performed, the water layer must be treated as hazardous due to potential solubility of the pyrazole.
Workflow: Safe Handling Lifecycle

Handling_Workflow Storage Storage (2-8°C, Argon) Weighing Weighing (Antistatic, N95) Storage->Weighing Equilibrate to RT Reaction Reaction (Fume Hood) Weighing->Reaction Dissolve Quench Quench/Workup (Exothermic Check) Reaction->Quench Complete Waste Disposal (Halogenated Stream) Quench->Waste Raffinate

Figure 2: End-to-end lifecycle from storage to disposal, highlighting critical control points.

References

  • Fisher Scientific. (2023). Safety Data Sheet: 4-Bromo-3-methyl-1H-pyrazole (Analogous Hazard Data). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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